6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNRQAQJXKFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296459 | |
| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-27-4 | |
| Record name | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 109446 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35973-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
This technical guide provides a comprehensive overview of the synthesis and characterization of 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the underlying principles of its synthesis, detailed experimental protocols, and in-depth analytical characterization.
Introduction: The Significance of Quinolone Carboxylic Acids
Quinolone carboxylic acids represent a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents. Their planar structure and potential for diverse functionalization have made them a focal point in medicinal chemistry, with applications ranging from antibacterial and antimalarial to anticancer agents. The specific substitution pattern of chlorine atoms on the quinoline ring, as in the case of this compound, can significantly influence the molecule's physicochemical properties and biological activity, making its controlled synthesis and thorough characterization a subject of scientific importance.
Part 1: Synthesis of this compound
The most established and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction . This reaction provides a reliable pathway to the quinoline core structure through a thermal cyclization process.[1][2]
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction proceeds in a stepwise manner, beginning with the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[3]
The key steps in the synthesis of this compound via the Gould-Jacobs reaction are:
-
Condensation: The reaction is initiated by a nucleophilic attack of the amino group of 2,4-dichloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system, yielding ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification to precipitate the final product.[3]
Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for the Gould-Jacobs reaction.[3]
Materials:
-
2,4-Dichloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)[2]
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine 2,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.
-
Slowly add the crude anilidomethylenemalonate intermediate from Step 1 to the hot solvent.
-
Maintain the temperature and reflux for 1-2 hours to facilitate the cyclization. The product, ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.
-
After cooling to room temperature, filter the solid product and wash with a low-boiling point solvent like hexane to remove the high-boiling point solvent.
Step 3: Hydrolysis
-
Suspend the crude ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a crystalline solid.
Part 2: Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are typically employed.
Spectroscopic Analysis
| Technique | Principle | Expected Observations for this compound |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to elucidate the structure. | Aromatic protons on the quinoline ring, a singlet for the proton at the 2-position, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Measures the magnetic properties of carbon-13 nuclei to identify the carbon framework. | Signals corresponding to the carbonyl carbon of the carboxylic acid, the carbon atoms of the quinoline ring, including those bonded to chlorine. |
| FTIR | Measures the absorption of infrared radiation by the molecule's bonds, identifying functional groups. | Broad O-H stretch from the carboxylic acid, C=O stretch of the carboxylic acid, C=C and C=N stretching of the quinoline ring, and C-Cl stretches.[4] |
| Mass Spec. | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar quinoline derivatives.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 13.0-15.0 (br s, 1H, COOH), δ 8.5-9.0 (s, 1H, H-2), δ 7.5-8.0 (d, 1H, H-5), δ 7.2-7.6 (d, 1H, H-7) |
| ¹³C NMR (DMSO-d₆) | δ 165-170 (C=O), δ 175-180 (C-4), δ 140-145 (C-2), Signals for other aromatic carbons between δ 115-140 |
| FTIR (KBr, cm⁻¹) | 3400-2400 (br, O-H), 1720-1680 (C=O), 1620-1580 (C=C, C=N), 800-750 (C-Cl)[4] |
| Mass Spec. (EI) | M⁺ at m/z 271, 273, 275 (isotopic pattern for 2 Cl atoms), fragments corresponding to loss of COOH, Cl. |
Experimental Workflow: From Synthesis to Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
Part 3: Applications and Safety Considerations
Potential Applications
Derivatives of 4-hydroxyquinoline-3-carboxylic acid have shown a wide range of biological activities. The presence of dichloro substituents on the quinoline ring may enhance its lipophilicity and potential for biological interactions. Potential areas of application for this compound could include:
-
Antibacterial Agents: As a scaffold present in many quinolone antibiotics.[5]
-
Anticancer Research: Due to the known anticancer properties of some quinoline derivatives.
-
Material Science: As a building block for novel organic materials with specific electronic or photophysical properties.
Further research is required to fully elucidate the biological and material properties of this specific compound.
Safety Considerations
As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A thorough review of the Safety Data Sheet (SDS) for this compound and its reagents is essential before commencing any experimental work.
References
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link][2]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][4]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the experimental causality and methodologies that are crucial for research and development.
Introduction
This compound is a halogenated derivative of the 4-quinolone scaffold, a privileged structure in medicinal chemistry. The presence of dichloro- substitution on the benzene ring, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position suggests a molecule with significant potential for forming diverse chemical interactions, making it a compound of interest for drug discovery and materials science. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This guide delves into the synthesis, structural elucidation, and analytical characterization of this compound, providing both theoretical grounding and practical experimental protocols.
Part 1: Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through the well-established Gould-Jacobs reaction.[1][2] This reaction provides a versatile route to the 4-hydroxyquinoline core.
Proposed Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis initiates with the condensation of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperature. Subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid.
Sources
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Postulated Mechanisms of Action of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Introduction
This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct and extensive experimental studies on the specific mechanism of action of the 6,8-dichloro derivative are not widely published, its structural features, when compared with closely related and well-studied analogs, allow for the formulation of strong hypotheses regarding its primary molecular targets. This guide synthesizes the available structure-activity relationship (SAR) data to postulate the most probable mechanisms of action for this compound, focusing on its potential as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) and Kynurenine 3-Monooxygenase (KMO). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the therapeutic potential of this compound class.
Postulated Primary Mechanisms of Action
Based on its core structure, this compound is likely to exert its biological effects through the inhibition of key metabolic enzymes. The presence of the 4-hydroxyquinoline-3-carboxylic acid moiety is a well-established pharmacophore for targeting dehydrogenase enzymes. The dichloro-substitution on the benzo ring is anticipated to significantly modulate the compound's potency and selectivity. This guide will explore two primary, well-documented targets for this class of molecules.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as cancer cells.[1] Consequently, DHODH has emerged as a significant target for anticancer and anti-inflammatory drug development.
The Role of the Quinoline Carboxylic Acid Scaffold in DHODH Inhibition
A substantial body of research has identified 4-quinoline carboxylic acids as potent inhibitors of DHODH.[1][2][3][4] Structure-activity relationship studies have delineated several key features required for high-affinity binding and inhibition:
-
A carboxylic acid group at the C(4) position is critical for interacting with the enzyme's active site.[4][5]
-
Bulky, hydrophobic substituents at the C(2) position are necessary for occupying a hydrophobic pocket within the enzyme.[4]
-
Substitutions on the benzo portion of the quinoline ring can significantly influence potency.[4]
The addition of halogen atoms to the quinoline scaffold has been shown to enhance inhibitory activity. For instance, a 2-chloropyridin-3-yl substituent at the 4'-phenyl group (attached to the C2 position of the quinoline) resulted in a compound with high DHODH inhibitory potency (IC50 = 32.7 nM).[2] This underscores the favorable contribution of chloro-substituents to the binding affinity of these inhibitors. It is therefore highly probable that the 6,8-dichloro substitutions on the target molecule contribute to its potency as a DHODH inhibitor.
Signaling Pathway and Point of Inhibition
The inhibition of DHODH by this compound would lead to a depletion of the intracellular pyrimidine pool, thereby arresting cell cycle progression at the S-phase and inducing cell death in rapidly dividing cells.
Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.
Experimental Protocol: DHODH Inhibition Assay
To experimentally validate the inhibitory effect of this compound on DHODH, a standard enzymatic assay can be employed.
Objective: To determine the IC50 value of the test compound against human DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in the assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, DCIP, and decylubiquinone.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding recombinant human DHODH and DHO.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Inhibition of Kynurenine 3-Monooxygenase (KMO)
KMO is a critical enzyme in the kynurenine pathway, the primary route of tryptophan catabolism. It hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK).[6][7] This pathway is a key regulator of neuroinflammation and neuronal excitability. The accumulation of downstream metabolites, such as 3-HK and quinolinic acid, is associated with neurotoxicity, while a shunting of the pathway towards kynurenic acid production is considered neuroprotective.[6][8]
Structure-Activity Relationship of KMO Inhibitors
The inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases.[8][9] Studies on substrate analog inhibitors of KMO have revealed that halogen substitutions on the aromatic ring can significantly enhance potency. Specifically, it has been demonstrated that 3,4-dichloro and 3,4-difluoro derivatives of substrate analogs are more potent inhibitors of KMO .[8] This provides strong evidence that the 6,8-dichloro substitutions on the 4-hydroxyquinoline-3-carboxylic acid scaffold are likely to confer significant KMO inhibitory activity.
The Kynurenine Pathway and the Impact of KMO Inhibition
By inhibiting KMO, this compound would be expected to reduce the production of the neurotoxic metabolites 3-HK and quinolinic acid. This would also lead to an accumulation of kynurenine, which would then be preferentially metabolized by kynurenine aminotransferase (KAT) to produce the neuroprotective kynurenic acid.
Caption: The kynurenine pathway and the effect of KMO inhibition.
Experimental Protocol: KMO Inhibition Assay
The inhibitory activity of this compound against KMO can be determined using an established in vitro assay.
Objective: To measure the IC50 value of the test compound against human KMO.
Materials:
-
Recombinant human KMO
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, L-kynurenine, and the test compound dilutions.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is proportional to KMO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Other Potential Mechanisms
The 4-hydroxyquinoline-3-carboxylic acid scaffold has also been shown to inhibit other dehydrogenase enzymes, such as malate dehydrogenase and lactate dehydrogenase.[10] While the primary mechanisms of action for this compound are likely the inhibition of DHODH and KMO due to the strong SAR data, its potential to interact with other dehydrogenases should not be discounted and may contribute to its overall biological activity profile.
Conclusion
In the absence of direct experimental evidence, the mechanism of action of this compound can be reasonably postulated based on robust structure-activity relationship data from closely related analogs. The core 4-hydroxyquinoline-3-carboxylic acid structure is a known pharmacophore for dehydrogenase inhibitors, and the dichloro-substitutions at positions 6 and 8 are likely to enhance its potency, particularly as an inhibitor of Dihydroorotate Dehydrogenase and Kynurenine 3-Monooxygenase. The inhibition of these two key metabolic enzymes represents distinct and compelling therapeutic opportunities in oncology and neurodegenerative diseases, respectively. Further direct experimental validation is necessary to confirm these postulated mechanisms and to fully elucidate the therapeutic potential of this compound.
References
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037-6059. [Link]
-
Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]
-
Lübben, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1148-1161. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]
-
Guillon, J., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 50(19), 4749-4757. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]
-
Le, T. T., et al. (2020). Kynurenine 3-monooxygenase inhibition during acute SIV infection lowers PD-1 expression and improves post-cART CD4+ T cell counts and body weight. Journal of Clinical Investigation, 130(10), 5433-5447. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4878. [Link]
-
Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]
-
Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154. [Link]
-
Cseh, S., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3326. [Link]
-
Koga, H., et al. (1985). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 28(9), 1358-1363. [Link]
-
Neale, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]
-
Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]
-
Lee, H., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(11), 3326. [Link]
-
Al-Hussain, S. A., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Journal of Molecular Structure, 1269, 133792. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
Al-Ostoot, F. H., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Kynurenine 3-monooxygenase inhibition during acute SIV infection lowers PD-1 expression and improves post-cART CD4+ T cell counts and body weight: KMO inhibition improves clinical outcome in SIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its inherent structural features, including the ability to intercalate with DNA and participate in hydrogen bonding and metal chelation, have led to the development of a vast array of therapeutic agents.[1][2] From the historical antimalarial quinine to modern antibiotics and anticancer drugs, the quinoline scaffold has consistently demonstrated its versatility as a pharmacophore. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, has emerged as a key substructure in the design of compounds with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. This guide will provide an in-depth technical exploration of the structure-activity relationship (SAR) of a specific analog, 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, with a focus on its antioxidant properties and the broader implications for drug design.
The Core Moiety: this compound
The subject of this guide, this compound, possesses a unique substitution pattern that significantly influences its physicochemical and biological properties. The presence of two chlorine atoms on the benzenoid ring, coupled with the hydroxyl and carboxylic acid groups on the pyridinone ring, creates a molecule with distinct electronic and steric characteristics.
Figure 1: Chemical structure of this compound.
Structure-Activity Relationship: Insights from Antioxidant Studies
A key study by Liu et al. (2010) provides the most direct insight into the SAR of dichlorinated 4-hydroxyquinoline-3-carboxylic acids, including the 6,8-dichloro isomer.[1] This research focused on the antioxidant properties of these compounds, evaluating their ability to scavenge free radicals and protect against lipid and DNA oxidation.
Impact of Chlorine Substitution Pattern on Radical Scavenging and Protective Effects
The position of the chlorine atoms on the quinoline ring plays a critical role in modulating the antioxidant activity. The study compared 5,7-, 5,8-, 6,8-, and 7,8-dichloro-4-quinolinol-3-carboxylic acids (DCQA).
| Compound | Radical Scavenging (DPPH, ABTS, Galvinoxyl) | Protection of Methyl Linoleate (AAPH-induced) | Protection of DNA (.OH-induced) | Protection of DNA (AAPH-induced) |
| 6,8-DCQA | Moderate | Highest efficacy | Efficient protection | Moderate |
| 5,7-DCQA | Highest ability | Moderate | Low | Low |
| 5,8-DCQA | Moderate | Moderate | Efficient protection | Active |
| 7,8-DCQA | Low | Low | Low | Low |
| 7-CQA | Moderate | Moderate | Low | Active |
| QA (unsubstituted) | Low | Low | Low | Low |
Table 1: Summary of the antioxidant activities of various dichloro-4-quinolinol-3-carboxylic acid isomers and related compounds.[1]
From this data, we can derive the following SAR principles for antioxidant activity:
-
Dichlorination is Generally Favorable: The presence of two chlorine atoms generally enhances antioxidant and protective activities compared to the unsubstituted (QA) and mono-substituted (7-CQA) analogs.[1]
-
Positional Isomers Exhibit Distinct Activity Profiles:
-
6,8-Dichlorination: This substitution pattern is optimal for protecting lipids (methyl linoleate) from radical-induced oxidation and is also effective at protecting DNA from hydroxyl radical-mediated damage.[1]
-
5,7-Dichlorination: This isomer demonstrates the most potent radical scavenging activity against stable free radicals like DPPH, ABTS, and galvinoxyl.[1]
-
5,8-Dichlorination: This analog shows a balanced profile with good DNA protective effects against both hydroxyl and AAPH-induced oxidation.[1]
-
-
The 4-Hydroxy and 3-Carboxylic Acid Groups: While not systematically varied in this specific study, the broader literature on quinolones suggests these groups are crucial for biological activity. The 4-hydroxy group (often in its keto tautomeric form, 4-quinolone) and the adjacent 3-carboxylic acid can participate in metal chelation and hydrogen bonding with biological targets. In some antimalarial 4-quinolones, esterification of the 3-carboxylic acid was found to enhance potency, suggesting that modification of this group is a viable strategy for optimizing activity.
Figure 2: Structure-Activity Relationship (SAR) summary for the antioxidant properties of dichloro-4-hydroxyquinoline-3-carboxylic acids.
Broader Biological Context and Potential Targets
While the primary characterized activity of this compound is as an antioxidant, the broader 4-hydroxyquinoline-3-carboxylic acid scaffold is known to interact with various biological targets. This suggests that the 6,8-dichloro analog may have other, as-yet-unidentified activities. Potential areas of investigation include:
-
Antimalarial Activity: Several 4-hydroxyquinoline derivatives have shown potent antimalarial activity by targeting the parasite's mitochondrial electron transport chain. Key enzymes in this pathway, such as NADH:quinone oxidoreductase (NDH2) and malate:quinone oxidoreductase (MQO), are validated drug targets.
-
Antibacterial Activity: The quinolone class of antibiotics, which includes nalidixic acid and the fluoroquinolones, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. The 4-oxo-3-carboxylic acid moiety is a critical pharmacophore for this activity.
-
Anticancer Activity: Quinolines have been investigated as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.
Further screening of this compound and its analogs against these targets could unveil additional therapeutic potential.
Experimental Protocols
Synthesis of this compound via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinolines.[3][4] The general procedure involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.
Step 1: Condensation of 2,4-dichloroaniline with DEEM
-
In a round-bottom flask, combine equimolar amounts of 2,4-dichloroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically at 100-130°C, for 1-2 hours. The reaction can be monitored by the distillation of ethanol.
-
The resulting intermediate, diethyl 2-((2,4-dichlorophenylamino)methylene)malonate, can be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (typically 240-260°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the cyclized product, ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Step 3: Saponification
-
Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the saponification.
-
Cool the solution to room temperature and acidify with a strong acid (e.g., HCl) to a pH of approximately 4-5.
-
The desired product, this compound, will precipitate out of solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Figure 3: Workflow for the synthesis of this compound via the Gould-Jacobs reaction.
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that can be measured spectrophotometrically.
-
AAPH-Induced Methyl Linoleate Oxidation Assay: This assay assesses the ability of a compound to inhibit the oxidation of a lipid substrate (methyl linoleate) initiated by the peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The extent of oxidation can be monitored by measuring the formation of conjugated dienes.
-
DNA Protection Assay: This assay evaluates the ability of a compound to protect plasmid DNA from strand scission induced by reactive oxygen species, such as hydroxyl radicals generated by the Fenton reaction or peroxyl radicals from AAPH. The integrity of the DNA is assessed by agarose gel electrophoresis.
Conclusion and Future Directions
This compound is a member of a privileged class of heterocyclic compounds with demonstrated antioxidant and DNA-protective properties. The structure-activity relationship for its antioxidant effects is highly dependent on the positioning of the chlorine atoms on the benzenoid ring, with the 6,8-dichloro substitution pattern being particularly effective at inhibiting lipid peroxidation and protecting DNA from hydroxyl radical damage.[1] While its primary biological target beyond these antioxidant effects remains to be fully elucidated, the broader activities of the 4-hydroxyquinoline-3-carboxylic acid scaffold suggest potential for this compound and its analogs in areas such as infectious diseases and oncology.
Future research should focus on:
-
Broader Biological Screening: Evaluating the activity of this compound and a library of its analogs against a panel of targets, including those implicated in malaria, bacterial infections, and cancer.
-
Systematic SAR Studies: Synthesizing and testing a wider range of analogs with modifications at the 3-position (e.g., esters, amides) and alternative substitution patterns on the benzenoid ring to develop a more comprehensive understanding of the SAR for various biological activities.
-
Mechanistic Studies: Upon identification of a potent activity against a specific biological target, detailed mechanistic studies should be undertaken to elucidate the mode of action at the molecular level.
By leveraging the foundational knowledge of the quinoline scaffold and the specific insights gained from studies on this compound, there is significant potential to develop novel therapeutic agents with improved efficacy and safety profiles.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Liu, Z.-Q.; et al. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. Eur. J. Med. Chem.2010 , 45 (5), 1821-1827. [Link]
-
Reitsema, R. H. The Chemistry of 4-Hydroxyquinolines. Chem. Rev.1948 , 43 (1), 43-68. [Link]
-
Wube, A. A.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26 (11), 3149. [Link]
- Barker, J. M.; et al. The cyclisation of diethyl (anilinomethylene)
-
Dave, C. G.; Shah, R. D. A facile synthesis of novel 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives. Heterocycles1999 , 51 (8), 1819. [Link]
-
Zaman, A.; et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian J. Chem.2015 , 27 (8), 2823-2826. [Link]
-
Price, C. C.; Roberts, R. M. 4,7-DICHLOROQUINOLINE. Org. Synth.1946 , 26, 22. [Link]
-
Anonymous. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim. (Bucharest)2010 , 61 (8), 745-748. [Link]
- Anonymous. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
Anonymous. This compound ethyl ester. P&S Chemicals. [Link]
-
Ye, Q.; et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. J. Med. Chem.2011 , 54 (13), 4500-4511. [Link]
-
El-Sayed, M. A. A.; et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules2021 , 26 (16), 4991. [Link]
Sources
- 1. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a synthetic quinoline derivative whose specific biological targets remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets. We will explore a multi-pronged strategy, beginning with homology-based in silico predictions and progressing through unbiased biochemical identification to rigorous cellular validation. This document is designed not as a rigid protocol but as a strategic manual, empowering researchers to make informed experimental choices in the complex process of target deconvolution.
Introduction: The Quinoline Moiety and the Target Identification Imperative
Quinoline and its derivatives have demonstrated a remarkable capacity to modulate diverse biological pathways.[1] This versatility stems from the bicyclic aromatic system's ability to engage in various non-covalent interactions with biomolecules and its amenability to synthetic modification. Many quinoline-based compounds exert their effects by inhibiting key enzymes such as protein kinases, topoisomerases, and dihydroorotate dehydrogenase (DHODH), or by interacting with DNA.[1][2][3][4]
The subject of this guide, this compound, shares structural features with known bioactive molecules, including kynurenic acid, an endogenous metabolite of tryptophan that antagonizes excitatory amino acid receptors.[5][6] The presence of the carboxylic acid and hydroxyl groups suggests potential for crucial hydrogen bonding and chelation interactions within a target's binding site, a common feature for inhibitors of enzymes like DHODH.[4][7] The dichloro-substitution pattern can significantly alter the compound's electronic properties and lipophilicity, potentially conferring novel target specificity and enhanced potency.
Identifying the specific molecular targets of a novel compound is a critical and often challenging step in drug discovery.[8][9] A validated target provides a mechanistic foundation for understanding a compound's therapeutic effects and potential toxicities, guiding lead optimization and clinical development.[10] This guide outlines a logical, multi-stage workflow to systematically uncover the therapeutic targets of this compound.
Section 1: Hypothesis Generation: In Silico and Homology-Based Target Prediction
Before embarking on resource-intensive experimental studies, computational and comparative approaches can generate a focused list of plausible targets.[8][11] This initial step leverages existing knowledge to build a testable hypothesis.
Homology Analysis: Learning from Structural Relatives
The principle of structural similarity suggests that this compound may share targets with analogous compounds. A survey of the literature reveals several classes of enzymes and receptors that are frequently modulated by quinoline-3-carboxylic acids and related scaffolds.
| Potential Target Class | Rationale Based on Structural Homology | Key Examples & References |
| Protein Kinases | The quinoline scaffold is a privileged structure for ATP-competitive kinase inhibitors. The 3-carboxylic acid moiety can form key hydrogen bonds in the hinge region. | Derivatives of 3-quinoline carboxylic acid are known inhibitors of Protein Kinase CK2.[12] Other quinolines target EGFR, Src, and RET kinases.[3] |
| DNA-Interacting Enzymes | Many quinoline compounds function as antibacterial and anticancer agents by targeting enzymes like DNA topoisomerase and DNA methyltransferases. | Quinolone antibacterials target bacterial type II topoisomerase.[13] Recent studies show quinoline-based analogs can inhibit human DNA methyltransferase DNMT1.[2][14] |
| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in pyrimidine biosynthesis and a target for autoimmune and cancer therapy. Quinoline-4-carboxylic acids are potent DHODH inhibitors. | The carboxylate group is crucial for forming a salt bridge with Arginine residues in the DHODH active site.[4] |
| Excitatory Amino Acid Receptors | The structurally related kynurenic acid is an antagonist of NMDA and other glutamate receptors.[6][15] | Analogs of kynurenic acid are being developed as neuroprotective agents.[5][16] |
| Sirtuins (Class III HDACs) | Certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3. | A recent study identified a potent SIRT3 inhibitor with a quinoline-4-carboxylic acid core.[17] |
Molecular Docking Studies
Once a list of potential targets is generated, molecular docking can be employed to predict the binding mode and estimate the binding affinity of this compound to the crystal structures of these proteins. This computational technique provides a structural hypothesis for the interaction, which can guide subsequent experimental design and structure-activity relationship (SAR) studies. For example, docking into the ATP-binding pocket of Protein Kinase CK2 or the brequinar-binding pocket of DHODH could reveal plausible binding poses and key interactions.[4][12]
Section 2: Unbiased Target Identification: Affinity-Based Proteomics
While homology analysis is powerful, it is inherently biased toward known targets. To discover potentially novel interactions, an unbiased approach is required. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a robust chemical proteomics method for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10]
Workflow for Affinity-Based Target Identification
The overall strategy involves immobilizing the compound of interest on a solid support, using it as "bait" to capture interacting proteins, and identifying these proteins by mass spectrometry.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]
- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
A Senior Application Scientist's Guide to the In Silico Characterization of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid: A Workflow for Novel Drug Candidates
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide presents a comprehensive in silico workflow for the characterization of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a representative novel quinoline derivative. For compounds with limited empirical data, computational modeling provides an indispensable toolkit for generating initial hypotheses, predicting potential biological targets, and characterizing molecular interactions with high fidelity.[2][3][4][5] This document, designed for researchers and drug development professionals, details a multi-stage computational protocol, moving from initial ligand preparation and property prediction through molecular docking, molecular dynamics, and binding free energy calculations. Each stage is presented with a focus on the underlying scientific rationale, self-validating protocols, and actionable insights to guide subsequent experimental validation.
Introduction: The Rationale for an In Silico First Approach
In the landscape of modern drug discovery, computational methods are pivotal in reducing the time and cost associated with bringing a new therapeutic to market.[2][6] The process begins with identifying promising molecular entities. The quinoline ring system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][7] Our subject molecule, this compound, represents a potential drug candidate whose properties and interactions are yet to be fully elucidated.
An in silico-first approach allows for the rapid and cost-effective evaluation of its drug-like properties, potential protein targets, and the thermodynamics of its binding interactions. This guide provides a robust, multi-pillar workflow designed to build a comprehensive computational profile of this molecule, thereby generating testable hypotheses and prioritizing resources for future wet-lab experiments.
Part 1: Ligand Preparation and Physicochemical Profiling
Expertise & Experience: The starting point of any computational study is a high-quality, chemically correct, and energetically favorable 3D structure of the ligand. Garbage in, garbage out. Furthermore, assessing fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties at the outset is a critical gatekeeping step. It prevents the investment of significant computational resources into molecules that are unlikely to succeed as drugs due to poor pharmacokinetics or toxicity profiles.[6]
Protocol 1.1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: Start with a canonical representation of the molecule, such as its SMILES (Simplified Molecular Input Line Entry System) string. For this compound, this can be derived from its known structure.
-
Conversion to 3D: Utilize a computational chemistry tool like Open Babel to convert the 2D representation into an initial 3D structure. This process generates a plausible, but not necessarily low-energy, conformation.
-
Energy Minimization: Employ a robust force field, such as MMFF94 or UFF, to perform energy minimization. This crucial step optimizes the molecule's geometry by adjusting bond lengths, angles, and torsions to find a low-energy, stable conformation. This resulting structure is the foundation for all subsequent modeling.
Protocol 1.2: In Silico ADMET and "Drug-Likeness" Prediction
-
Utilize Predictive Models: Submit the energy-minimized structure to validated online platforms such as SwissADME or PreADMET. These tools leverage large datasets of known drugs to predict key properties.[7]
-
Analyze Key Parameters: Consolidate the output into a structured table for clear evaluation. The primary assessment is against Lipinski's Rule of Five, a set of heuristics used to evaluate if a compound has properties that would make it a likely orally active drug in humans.
-
Interpret Results: Assess the predicted properties to make an initial go/no-go decision. For example, multiple violations of Lipinski's rules, poor predicted aqueous solubility, or structural alerts for toxicity may flag the molecule for deprioritization or redesign.
| Property | Predicted Value | Guideline (Lipinski's Rule of Five) | Assessment |
| Molecular Weight | ~274.08 g/mol | ≤ 500 g/mol | Pass |
| LogP (Lipophilicity) | Predicted | ≤ 5 | Evaluate |
| Hydrogen Bond Donors | 2 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |
| Predicted Solubility | Predicted | Good | Evaluate |
| Structural Alerts (PAINS) | Predicted | None | Evaluate |
Part 2: Target Identification and Molecular Docking
Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][9] It is a powerful tool for hypothesis generation, allowing us to screen potential biological targets and understand the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding. The choice of docking software and, more importantly, the validation of the docking protocol are critical for generating trustworthy results.
Protocol 2.1: Target Selection and Receptor Preparation
-
Hypothesis-Driven Selection: Based on the activities of similar quinoline-based drugs, potential targets can be hypothesized. For instance, many quinoline analogs are known to target bacterial DNA gyrase or human topoisomerase II.[7]
-
Structure Acquisition: Download a high-resolution crystal structure of the selected target protein from the Protein Data Bank (PDB).
-
Receptor Preparation: This is a meticulous process critical for accuracy:
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).
-
Define File Format: Save the prepared receptor in a format required by the docking software (e.g., PDBQT for AutoDock Vina).
-
Protocol 2.2: Molecular Docking and Result Analysis
-
Ligand Preparation: Convert the energy-minimized ligand structure from Part 1 into the PDBQT format.
-
Grid Box Definition: Define the three-dimensional search space for the docking algorithm. This "grid box" should be centered on the known active site of the protein and be large enough to allow the ligand rotational and translational freedom.
-
Execute Docking: Run the docking simulation using software like AutoDock Vina.[10][11] This will generate a set of possible binding poses, each with a corresponding binding affinity score.
-
Analyze Results:
-
Binding Affinity: The score (in kcal/mol) provides an estimate of the binding strength. Lower (more negative) values indicate stronger, more favorable binding.[12]
-
Pose Analysis: Visualize the top-ranked binding pose within the protein's active site using software like PyMOL or UCSF Chimera. Identify and analyze key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions).
-
Trustworthiness: Self-Validation of the Docking Protocol
Authoritative Grounding: A docking protocol must be validated to ensure it can reproduce known experimental results before it can be trusted to make predictions for a new compound.[13] The gold standard for validation is to re-dock a co-crystallized ligand.[14]
-
Select Validation System: Choose a PDB entry for your target protein that was crystallized with a known inhibitor.
-
Extract and Re-dock: Separate the known inhibitor from the protein and then re-dock it into the active site using the exact same protocol (receptor preparation, grid box definition) as for the novel compound.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.
-
Assess Performance: An RMSD value below 2.0 Angstroms (Å) is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][14]
| Validation Metric | Result | Threshold | Outcome |
| RMSD (Re-docked) | e.g., 1.2 Å | < 2.0 Å | Pass |
Part 3: Refining Interactions with Molecular Dynamics (MD) Simulations
Expertise & Experience: Molecular docking provides a static, time-averaged view of the binding event. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms over time, providing critical insights into the stability of the protein-ligand complex, the role of solvent, and the flexibility of both the protein and the ligand in a simulated physiological environment.[[“]][16][17] An MD simulation can either confirm the stability of a docked pose or reveal that it is unstable, providing a powerful secondary filter.
Protocol 3.1: MD Simulation of the Protein-Ligand Complex
This protocol uses GROMACS, a widely-used and high-performance MD engine.[18][19]
-
System Preparation:
-
Force Field Selection: Choose a well-validated force field for biomolecular simulations, such as AMBER or CHARMM. The ligand's topology and parameters must be generated and compatible with the chosen protein force field.
-
Solvation: Place the docked protein-ligand complex into a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): Release the position restraints and allow the system to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct density of the system.
-
-
Production MD: Run the simulation for a substantial period (e.g., 100-200 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" that represents the dynamic evolution of the system.
Protocol 3.2: Trajectory Analysis
-
Assess Stability (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time relative to their starting positions. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.
-
Identify Flexible Regions (RMSF): Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue. This highlights regions of the protein that are rigid versus those that are highly flexible, which can be important for binding.
-
Quantify Key Interactions: Analyze the trajectory to determine the occupancy of specific hydrogen bonds between the ligand and protein over the course of the simulation. Interactions that are consistently present are likely critical for binding affinity.
| Analysis Metric | Interpretation |
| Ligand RMSD | A low, stable value (< 3 Å) suggests the ligand maintains a consistent binding pose. |
| Protein RMSD | A plateau indicates the overall protein structure has reached equilibrium. |
| H-Bond Occupancy | High occupancy (>75%) indicates a strong, stable hydrogen bond. |
Part 4: Quantitative Prediction of Binding Affinity
Expertise & Experience: While docking scores are useful for ranking compounds, they are often poorly correlated with experimental binding affinities. More computationally intensive methods are required for a quantitative prediction of the binding free energy (ΔG).[20][21] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that offers a balance between accuracy and computational cost, making it ideal for re-ranking poses and refining affinity estimates after MD simulations.[22]
Protocol 4.1: MM/PBSA Binding Free Energy Calculation
Authoritative Grounding: The MM/PBSA method calculates the binding free energy by averaging over a number of snapshots taken from a stable MD trajectory. The total free energy (G) of each species (complex, protein, and ligand) is estimated as the sum of molecular mechanics energy, polar solvation energy, and non-polar solvation energy. The binding free energy is then calculated via the following equation:[22]
ΔGbind = Gcomplex - (Gprotein + Gligand)
-
Extract Snapshots: From the stable portion of the production MD trajectory (identified via RMSD analysis), extract 50-100 snapshots at regular intervals.
-
Perform Calculations: For each snapshot, run the MM/PBSA calculation. This involves:
-
Calculating the molecular mechanics energy (EMM), which includes bonded and non-bonded (van der Waals and electrostatic) terms.
-
Calculating the polar solvation free energy (Gpolar), typically using a Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model.
-
Calculating the non-polar solvation free energy (Gnonpolar), which is usually estimated from the solvent-accessible surface area (SASA).
-
-
Average and Analyze: Average the calculated ΔGbind values across all snapshots. This provides a more robust estimate of the binding free energy than a single-structure calculation.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-stage in silico workflow for the characterization of this compound. By following this protocol, a researcher can:
-
Establish a high-quality 3D model of the ligand and assess its fundamental drug-like properties.
-
Identify and validate a potential biological target through a self-validating molecular docking protocol.
-
Assess the dynamic stability of the predicted protein-ligand complex using molecular dynamics simulations.
-
Obtain a quantitative estimate of binding free energy to refine the initial docking predictions.
The culmination of this computational work is a set of well-supported, testable hypotheses. The predicted binding mode, key interacting residues, and estimated binding affinity provide a direct roadmap for experimental validation. The crucial next steps involve synthesizing the compound and performing in vitro binding assays (e.g., ITC or SPR) to measure the binding affinity experimentally. Ultimately, solving the co-crystal structure of the protein-ligand complex via X-ray crystallography would provide the definitive validation of the computationally predicted binding mode.
References
- Consensus. (n.d.). What are the best practices for molecular dynamics simulations in drug design?.
- PubMed. (n.d.). Calculation of binding free energies.
- PubMed. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- Patsnap Synapse. (2025, March 20). What is in silico drug discovery?.
- PubMed Central. (n.d.). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery.
- RSC Publishing. (n.d.). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model.
- SciSpace. (n.d.). In-silico drug design: An approach which revolutionarised the drug discovery process.
- Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery.
- Benchchem. (n.d.). A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines.
- Benchchem. (n.d.). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?.
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- PubMed Central. (n.d.). Best Practices for Foundations in Molecular Simulations [Article v1.0].
- Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.
- National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- Living Journal of Computational Molecular Science. (2018, November 29). Best Practices for Foundations in Molecular Simulations [Article v1.0].
- Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
- ResearchGate. (2018, May 17). Molecular dynamics simulation of protein-ligand complex?.
- Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
- National Institutes of Health. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
- KBbox: Methods. (n.d.). Small Molecule Docking.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- ACS Publications. (n.d.). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations | Journal of Chemical Information and Modeling.
- (n.d.). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies.
- Bonvin Lab. (n.d.). Small molecule docking.
- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- AVESİS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
- PubMed Central. (2024, July 4). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
- DiVA portal. (2009, June 21). Validation of docking performance in context of a structural water molecule-using model system.
- Living Journal of Computational Molecular Science. (n.d.). Best Practices.
- ResearchGate. (2024, April 19). What is the best practices and presentation for analysis of multiple molecular dynamics simulations ?.
- P&S Chemicals. (n.d.). Product information, this compound ethyl ester.
- (n.d.). 6,8-DICHLORO-4-HYDROXYQUINOINE-3-CARBOXYLIC ACID ETHYL ESTER.
- National Institutes of Health. (2022, January 13). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines.
- ChemicalBook. (n.d.). 25771-89-5(6,8-DICHLORO-4-HYDROXYQUINOINE-3-CARBOXYLIC ACID ETHYL ESTER) Product Description.
Sources
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. frontiersin.org [frontiersin.org]
- 5. microbenotes.com [microbenotes.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dasher.wustl.edu [dasher.wustl.edu]
spectroscopic analysis of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Introduction: Unveiling the Molecular Architecture
This compound is a halogenated derivative of the quinoline scaffold, a privileged heterocyclic system in medicinal chemistry and materials science. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The precise arrangement of substituents on the quinoline core dictates the compound's physicochemical properties and biological function. Therefore, rigorous structural confirmation and purity assessment are paramount in any research or development pipeline involving such molecules.
This guide provides a comprehensive framework for the . Moving beyond a simple recitation of data, we will delve into the causal logic behind the selection of spectroscopic techniques, the interpretation of the resulting data, and the self-validating nature of a multi-technique analytical approach. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to ensure the highest degree of scientific integrity.
Synthetic Pathway: The Gould-Jacobs Cyclization
The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is commonly achieved via the Gould-Jacobs reaction. This thermal cyclization process involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by ring closure at high temperatures in a solvent like Dowtherm A.[3][4] The subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid. Understanding the synthetic route is crucial as it informs potential impurities that may need to be identified during analysis.
Caption: General workflow for the synthesis of the title compound.
Core Spectroscopic Characterization Workflow
A robust analytical workflow for structural elucidation relies on the synergy of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for unambiguous confirmation of the molecular identity.
Caption: A multi-technique approach for comprehensive structural analysis.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
Expertise & Rationale: IR spectroscopy is the initial, rapid method for confirming the presence of key functional groups. For our target molecule, we are primarily looking for the characteristic signatures of the carboxylic acid (O-H and C=O bonds) and the quinoline core. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids form in the solid state.[5][6]
Experimental Protocol
-
Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press. This ensures a uniform dispersion of the analyte.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply pressure to ensure good contact. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the IR beam path.
-
Scan the sample over the range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum should be presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Data Interpretation & Summary
The IR spectrum provides a distinct fingerprint of the molecule's functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Very Broad | Characteristic of strong intermolecular hydrogen bonding in carboxylic acid dimers.[5][6][7] |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium | Associated with the C-H bonds of the quinoline ring system.[1] |
| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong, Sharp | The carbonyl stretch is a prominent feature. Its position indicates it is part of a conjugated system.[5][8] |
| Aromatic C=C / C=N | Stretching | 1610 - 1500 | Medium to Strong | Multiple bands corresponding to the vibrations of the quinoline ring.[1] |
| C-O | Stretching | 1320 - 1210 | Medium | Coupled with O-H bending, this band is associated with the carboxylic acid C-O bond.[6] |
| C-Cl | Stretching | ~1090 | Medium to Strong | Characteristic absorption for aryl chlorides. |
| O-H | Out-of-plane bend | ~920 | Broad, Medium | Another characteristic, albeit less commonly cited, band for carboxylic acid dimers.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Skeleton
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon framework. For this molecule, we expect to see distinct signals for the aromatic protons and the highly deshielded carboxylic acid proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can dissolve the polar carboxylic acid and allows for the observation of exchangeable protons (O-H and COOH).
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
The signal from the acidic carboxylic acid proton can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton signal will disappear due to H-D exchange.[9]
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| COOH | > 13.0 | Broad Singlet | 1H | Extremely deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms. Disappears on D₂O exchange.[9] |
| H-2 | 8.8 - 9.1 | Singlet | 1H | Deshielded by the adjacent nitrogen and the C=O group. |
| H-5 | 8.1 - 8.3 | Doublet | 1H | Aromatic proton ortho to the C-4 carbon. |
| H-7 | 7.6 - 7.8 | Doublet | 1H | Aromatic proton meta to the C-4 carbon. |
| 4-OH | 11.0 - 12.0 | Broad Singlet | 1H | Tautomeric hydroxyl proton, also highly deshielded. May exchange with COOH and disappear on D₂O addition. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C-3 (COOH) | 165 - 175 | Carbonyl carbon of the carboxylic acid.[9] |
| C-4 (C-OH) | 170 - 180 | Deshielded due to attachment to oxygen and being part of the conjugated system. |
| C-2 | 145 - 155 | Deshielded by the adjacent heterocyclic nitrogen atom. |
| C-8a, C-4a | 135 - 145 | Quaternary carbons at the ring junction. |
| C-6, C-8 | 125 - 135 | Carbons bearing chlorine atoms; deshielded by the halogen. |
| C-5, C-7 | 120 - 130 | Aromatic CH carbons. |
| C-3 | 110 - 115 | Shielded relative to other aromatic carbons. |
Mass Spectrometry (MS): Confirming Molecular Weight
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. The fragmentation pattern also offers structural clues that corroborate the proposed structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule, likely showing the deprotonated molecule [M-H]⁻ in negative ion mode.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in both positive and negative ion modes to identify the most stable ion. For a carboxylic acid, the negative ion mode is often more informative.
-
For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural analysis.
-
Data Interpretation & Summary
The molecular formula is C₁₀H₅Cl₂NO₃. The monoisotopic molecular weight is calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).
| Ion | Expected m/z (Monoisotopic) | Notes |
| [M]⁺˙ | 256.96 | Molecular ion (less likely to be observed with ESI). |
| [M+H]⁺ | 257.97 | Protonated molecule (positive ion mode). |
| [M-H]⁻ | 255.96 | Deprotonated molecule (likely base peak in negative ion mode). |
| [M-H₂O-H]⁻ | 237.95 | Loss of water from the deprotonated molecule. |
| [M-COOH]⁻ | 211.98 | Loss of the carboxyl group radical (fragmentation). The corresponding ion [M-H-CO₂]⁻ at m/z 211.98 is a common loss.[10] |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for all chlorine-containing ions (M, M+2, M+4) with relative intensities of approximately 9:6:1.
UV-Visible Spectroscopy: Probing the Electronic System
Expertise & Rationale: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The quinoline ring is an extended chromophore, and its absorption spectrum is sensitive to the substitution pattern and the solvent environment. This technique is particularly useful for quantitative analysis (using the Beer-Lambert law) and for monitoring reactions.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol). Prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0).[11]
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Scan the wavelength range from approximately 200 to 450 nm.
-
Record the wavelength(s) of maximum absorbance (λmax).
-
Data Interpretation & Summary
Quinoline derivatives typically exhibit multiple absorption bands corresponding to π→π* transitions.
| Transition Type | Expected λmax (nm) | Notes |
| π→π | ~230 - 260 | High-energy transition of the quinoline system. |
| π→π | ~320 - 350 | Lower-energy transition of the extended conjugated system. The exact position will be influenced by the substituents and solvent polarity.[12] |
Conclusion
The is a systematic process that leverages the strengths of multiple analytical techniques. By integrating data from IR, NMR, MS, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational protocols and interpretive framework necessary for researchers to confidently characterize this molecule, ensuring the integrity and reproducibility of their scientific findings. Each technique serves as an internal validation for the others, culminating in a high-confidence structural elucidation that is essential for advancing research and development.
References
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
-
Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2649-S2662. [Link]
-
Cozar, O., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(16), 4991. [Link]
-
Habib, N. S., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 44(5), 659-665. [Link]
-
Niculescu, V., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-749. [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 28, 38. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory.
-
YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chempap.org [chempap.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]
An In-Depth Technical Guide to Exploring the Antimicrobial Spectrum of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Introduction: The Quinoline Scaffold in Antimicrobial Research
Predicted Antimicrobial Spectrum: An Evidence-Based Extrapolation
Given the absence of specific studies on the antimicrobial spectrum of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, we can extrapolate a predicted spectrum by examining structurally similar compounds. The presence of the 4-oxo-quinoline-3-carboxylic acid core is characteristic of quinolone antibiotics, a class known for its potent antibacterial activity.[3] Furthermore, halogenation at various positions of the quinoline ring has been shown to modulate the antimicrobial potency and spectrum.[4]
Derivatives of 8-hydroxyquinoline have demonstrated significant activity against a range of microorganisms.[4][5] Studies on various halogenated 8-hydroxyquinoline compounds have shown potent antimicrobial effects. For instance, dihalogenated 8-hydroxyquinolines have exhibited high activity against Neisseria gonorrhoeae, with MIC values in the sub-micromolar range.[4] Cloxyquin (5-chloroquinolin-8-ol) has shown promising in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 μg/ml.[6]
Research on other fluoro- and chloro-substituted quinoline-3-carboxylic acid derivatives has revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids exhibited potent in vitro activity against Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae.[8] Some of these compounds also showed weak antifungal activity against Candida albicans and Aspergillus niger.[8]
Based on this evidence from related compounds, it is reasonable to hypothesize that This compound will exhibit a broad spectrum of antibacterial activity, with a potential for greater potency against Gram-positive bacteria. The dichloro substitution may enhance its activity compared to non-halogenated analogs. Its antifungal potential is less certain but warrants investigation.
Table 1: Predicted Antimicrobial Spectrum of this compound
| Microorganism Type | Predicted Activity | Rationale based on Related Compounds |
| Gram-positive Bacteria | High | Halogenated quinolones and 8-hydroxyquinolines show strong activity against Gram-positive cocci and bacilli.[4][8] |
| Gram-negative Bacteria | Moderate to High | The quinolone-3-carboxylic acid scaffold is a known inhibitor of key enzymes in Gram-negative bacteria.[3] |
| Mycobacteria | Possible | Related chlorinated 8-hydroxyquinolines demonstrate potent anti-tuberculosis activity.[6] |
| Fungi (Yeasts & Molds) | Low to Moderate | Some halogenated quinolones exhibit weak to moderate antifungal activity.[8] |
Proposed Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV . These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks created by these enzymes, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA damage and ultimately, cell death.
In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target.[3] The proposed mechanism for this compound follows this established pathway for quinolone antibiotics.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Determining Antimicrobial Spectrum
To empirically determine the antimicrobial spectrum of this compound, standardized methods such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains for testing (including ATCC quality control strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Compound Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (inoculum without the compound), and the twelfth column as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial or fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spread each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% reduction in CFU/mL).
-
Caption: Experimental workflow for MIC and MBC determination.
Conclusion and Future Directions
While the existing literature does not provide a direct antimicrobial spectrum for this compound, the analysis of structurally related compounds strongly suggests its potential as a broad-spectrum antibacterial agent. The well-established mechanism of action of quinolones through the inhibition of DNA gyrase and topoisomerase IV provides a solid foundation for understanding its potential molecular interactions. This guide offers the necessary theoretical background and detailed experimental protocols to empower researchers to undertake a thorough investigation of this promising compound. Future studies should focus on the systematic evaluation of its in vitro activity against a wide panel of clinically relevant bacteria and fungi, followed by in vivo efficacy and toxicity studies to ascertain its therapeutic potential.
References
-
Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]
-
Prachayasittikul, V., et al. (2017). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bioinformation, 13(5), 145-150. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
-
Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24-S28. [Link]
-
Raju, I., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
-
Al-Trawneh, S. A. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2574. [Link]
-
Raju, I., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
-
Phetsuksiri, B., et al. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(8), 3432-3434. [Link]
- Domagala, J. M., et al. (1988). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
-
Kikelj, D., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3783. [Link]
-
Al-Zoubi, R. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(15), 5789. [Link]
-
Phetsuksiri, B., et al. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(8), 3432-3434. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Vazquez, J. A., et al. (1997). Effectiveness of quinolone antibiotics in modulating the effects of antifungal drugs. Antimicrobial Agents and Chemotherapy, 41(11), 2504-2507. [Link]
-
CLSI. (2024). CLSI M100Ed34(1). Clinical and Laboratory Standards Institute. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Heeb, S., et al. (2002). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? Archives of Biochemistry and Biophysics, 397(1), 1-8. [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
-
Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Current Medicinal Chemistry, 26(32), 5979-6003. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
-
Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. ResearchGate. [Link]
Sources
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A-Technical-Guide-to-Investigating-the-Enzyme-Inhibitory-Potential-of-6,8-Dichloro-4-hydroxyquinoline-3-carboxylic-acid
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Within this class, 4-hydroxyquinoline-3-carboxylic acids have garnered significant attention as potent inhibitors of various enzymes, attributed to their structural resemblance to key biological intermediates and their ability to chelate metal ions essential for catalytic activity. This guide focuses on a specific, halogenated derivative, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid , providing a comprehensive framework for the systematic investigation of its enzyme inhibitory potential.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed roadmap, from initial target identification and in vitro screening to in-depth kinetic analysis and mechanism of action studies. The methodologies described herein are grounded in established biochemical principles and are designed to yield robust and reproducible data, facilitating the assessment of this compound's therapeutic promise.
Target Identification and Rationale
The initial and most critical step in evaluating a novel compound is the identification of its potential molecular targets. The structure of this compound provides several clues to its likely enzymatic targets.
Structural Homology and Bioisosteric Scaffolds
The 4-hydroxyquinoline-3-carboxylic acid core is a known pharmacophore that can mimic the binding of endogenous substrates or cofactors. For instance, derivatives of this scaffold have shown inhibitory activity against:
-
HIV-1 Integrase: The diketo acid functionality can chelate the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of HIV-1 integrase, an enzyme crucial for viral replication. Several dihydroquinoline-3-carboxylic acids have been synthesized and evaluated as potent HIV-1 integrase inhibitors.[1][2][3][4]
-
Dehydrogenases: Certain 4-hydroxyquinoline-3-carboxylic acids have been found to inhibit cellular respiration by targeting dehydrogenase enzymes, with a noted specificity for mitochondrial malate dehydrogenase.[5]
-
Protein Kinases: The quinoline ring system is a common feature in many protein kinase inhibitors. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[6][7]
-
DNA Modifying Enzymes: Recent studies have shown that quinoline-based compounds can inhibit a diverse range of enzymes that act on DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases.[8][9][10]
-
Diacylglycerol Acyltransferase 1 (DGAT1): Novel quinoline carboxylic acid derivatives have been discovered as inhibitors of DGAT1, an enzyme involved in triglyceride synthesis.[11]
-
Sirtuins: 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases.[12]
-
Dihydroorotate Dehydrogenase (DHODH): Structure-guided design has led to the development of potent 4-quinoline carboxylic acid inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis.[13][14]
The presence of two chlorine atoms at positions 6 and 8 of the quinoline ring in the target compound can significantly influence its electronic properties, lipophilicity, and binding interactions, potentially conferring novel target specificity or enhanced potency.
In Silico Target Prediction
Computational approaches can be invaluable in prioritizing potential enzyme targets.
-
Molecular Docking: Docking studies of this compound against a panel of enzyme crystal structures (e.g., from the Protein Data Bank) can predict binding affinities and modes. This can help to identify enzymes with complementary active sites. Computational studies have been used to investigate the molecular interactions of quinoline derivatives with their targets.[15]
-
Pharmacophore Modeling: Building a pharmacophore model based on the known inhibitors of a particular enzyme family and screening the target compound against this model can provide insights into its potential activity.
The following diagram illustrates a generalized workflow for target identification.
Caption: Workflow for initial enzyme target identification.
General In Vitro Enzyme Inhibition Assay
Once a prioritized list of potential enzyme targets is established, the next step is to perform in vitro enzyme inhibition assays to confirm activity and determine the potency of the compound.
General Protocol for Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes.[16]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound (test compound)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to avoid impacting enzyme activity.[16]
-
Prepare the enzyme solution at a suitable concentration in the assay buffer.
-
Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Kₘ).[16]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and the corresponding concentration of DMSO (without the test compound).
-
Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Enzyme solution and the desired concentrations of the test compound.
-
Positive control (if available): A known inhibitor of the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[16]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader. The change in absorbance corresponds to product formation or substrate consumption.[16]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The following diagram illustrates the general workflow for an enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Determination of Inhibition Mechanism and Kinetic Parameters
Once the inhibitory activity is confirmed, it is crucial to elucidate the mechanism of inhibition and determine the key kinetic parameters. This provides a deeper understanding of how the inhibitor interacts with the enzyme.
Key Kinetic Parameters
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is dependent on the experimental conditions, particularly the substrate concentration.
-
Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme.[17]
-
Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[17]
-
Kᵢ (Inhibition constant): The dissociation constant for the enzyme-inhibitor complex. It is a true measure of the inhibitor's potency and is independent of the substrate concentration. A lower Kᵢ value indicates a more potent inhibitor.[17][18]
Experimental Design for Kinetic Studies
To determine the mechanism of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations.[19]
Protocol:
-
Prepare a matrix of reactions with varying concentrations of the substrate and the inhibitor.
-
For each inhibitor concentration (including zero inhibitor), perform a substrate titration to determine the initial reaction velocities.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration.
Data Analysis and Interpretation
The data can be analyzed using graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]), or by non-linear regression analysis of the Michaelis-Menten equation.[20][21][22]
Types of Reversible Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
-
Effect on Kinetic Parameters: Vₘₐₓ remains unchanged, while the apparent Kₘ increases.
-
Lineweaver-Burk Plot: Lines for different inhibitor concentrations intersect on the y-axis.
-
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. It can bind to both the free enzyme and the enzyme-substrate complex.
-
Effect on Kinetic Parameters: Vₘₐₓ decreases, while Kₘ remains unchanged.
-
Lineweaver-Burk Plot: Lines for different inhibitor concentrations intersect on the x-axis.
-
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Effect on Kinetic Parameters: Both Vₘₐₓ and Kₘ decrease.
-
Lineweaver-Burk Plot: Lines for different inhibitor concentrations are parallel.
-
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.
-
Effect on Kinetic Parameters: Vₘₐₓ decreases, and Kₘ can either increase or decrease.
-
Lineweaver-Burk Plot: Lines for different inhibitor concentrations intersect at a point other than the axes.
-
The following diagram illustrates the different modes of reversible enzyme inhibition.
Caption: Simplified schemes for different reversible inhibition mechanisms.
Calculating the Inhibition Constant (Kᵢ)
The Kᵢ can be determined from the kinetic data. For competitive inhibition, the Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ value:[17]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration
-
Kₘ is the Michaelis constant of the substrate
For more accurate determination of Kᵢ for different inhibition types, non-linear regression fitting of the appropriate Michaelis-Menten equation is recommended.[18][19]
Advanced Mechanistic Studies
For promising inhibitors, further studies can provide deeper insights into their mechanism of action.
Time-Dependence of Inhibition
It is important to determine if the inhibition is time-dependent, which can indicate a slow-binding or irreversible inhibitor. This can be assessed by measuring the reaction progress curves at different inhibitor concentrations.[23]
Reversibility of Inhibition
To determine if the inhibition is reversible, a dialysis or rapid dilution experiment can be performed. If enzyme activity is restored after removing the inhibitor, the inhibition is reversible.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding of the inhibitor to the enzyme, providing thermodynamic parameters such as the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to study the real-time kinetics of inhibitor binding to the enzyme, providing on-rates (kₐ) and off-rates (kₑ).
Data Presentation and Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Inhibitory Activity of this compound against Target Enzymes
| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
| Enzyme A | [Value] | [e.g., Competitive] | [Value] |
| Enzyme B | [Value] | [e.g., Non-competitive] | [Value] |
| Enzyme C | [Value] | [e.g., Uncompetitive] | [Value] |
Table 2: Kinetic Parameters for the Inhibition of Enzyme A
| Inhibitor Concentration (µM) | Apparent Kₘ (µM) | Vₘₐₓ (µmol/min) |
| 0 | [Value] | [Value] |
| [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
| [Conc. 3] | [Value] | [Value] |
Conclusion
This technical guide provides a comprehensive and systematic approach to investigating the enzyme inhibitory potential of this compound. By following the outlined experimental workflows, from target identification and initial screening to detailed kinetic and mechanistic studies, researchers can generate high-quality, reliable data to fully characterize the inhibitory profile of this compound. The insights gained from these studies will be crucial in assessing its potential as a lead compound for the development of novel therapeutics.
References
-
Selwood, T., J. Schelkun, and S. R. Professional. "A quick method for the determination of inhibition constants." Journal of enzyme inhibition 10.2 (1996): 159-161. [Link]
-
Escribano, J., et al. "Mechanistic and kinetic studies of inhibition of enzymes." Cell biochemistry and biophysics 33.3 (2000): 217-25. [Link]
-
Copeland, Robert A. "Enzyme kinetics and binding studies on inhibitors of MEK protein kinase." Biochemistry 43.12 (2004): 3471-3479. [Link]
-
May, Bryan K., and Iain M. McIntyre. "Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis." Drug metabolism and disposition 27.8 (1999): 963-968. [Link]
-
Syniugin, Anatolii R., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of enzyme inhibition and medicinal chemistry 31.sup4 (2016): 160-169. [Link]
-
GraphPad. "Computing Ki for a Competitive Enzyme Inhibitor." GraphPad. [Link]
-
Fiveable. "Enzyme kinetics and inhibition studies." Fiveable. [Link]
-
Ladeira, M. S., et al. "Kinetic analysis of inhibitor actions on enzymes." Ciência e Agrotecnologia 26.2 (2002): 338-350. [Link]
-
Shapiro, Adam B. "How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol." ResearchGate. [Link]
-
Khan Academy. "Enzyme inhibition and kinetics graphs." Khan Academy. [Link]
-
Hewawasam, R. P., et al. "Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays." Plant Methods 17.1 (2021): 1-15. [Link]
-
Syniugin, Anatolii R., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of enzyme inhibition and medicinal chemistry 31.sup4 (2016): 160-169. [Link]
-
Zhou, Y., et al. "Quinoline-based compounds can inhibit diverse enzymes that act on DNA." bioRxiv (2024). [Link]
-
Tipton, Keith F. "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs." Molecules 23.9 (2018): 2299. [Link]
-
Zhou, Y., et al. "Quinoline-based compounds can inhibit diverse enzymes that act on DNA." Cell chemical biology (2024). [Link]
-
Hodnett, E. M., et al. "4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions." Journal of medicinal chemistry 25.1 (1982): 57-63. [Link]
-
Sechi, Mario, et al. "Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors." Bioorganic & medicinal chemistry 17.8 (2009): 2925-2935. [Link]
-
Zhou, G., et al. "Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors." Bioorganic & medicinal chemistry letters 24.8 (2014): 1964-1969. [Link]
-
Zhou, Y., et al. "Quinoline-based compounds can inhibit diverse enzymes that act on DNA." Cell chemical biology (2024). [Link]
-
Anis, O., et al. "Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations." Molecular biotechnology 66.11 (2024): 3252-3273. [Link]
-
ResearchGate. "Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening." ResearchGate. [Link]
-
National Center for Biotechnology Information. "Mechanism of Action Assays for Enzymes." Assay Guidance Manual. [Link]
-
Olarewaju, Olayinka. "Can someone provide me with protocols for enzyme inhibition assay and their kinetics?" ResearchGate. [Link]
-
Li, Y., et al. "Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety." ACS Omega 8.35 (2023): 31959-31968. [Link]
-
ResearchGate. "Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors." ResearchGate. [Link]
-
Wang, C., et al. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Chemistry 10 (2022): 858567. [Link]
-
de Souza, T. M., et al. "The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase." Current HIV research 6.3 (2008): 209-17. [Link]
-
Gumenchuk, A. P., et al. "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." Molecules 28.11 (2023): 4383. [Link]
-
Hajimahdi, Z., and A. Zarghi. "Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity." Iranian journal of pharmaceutical research: IJPR 15.4 (2016): 595. [Link]
-
Peters, U., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of medicinal chemistry 61.14 (2018): 6071-6085. [Link]
-
Peters, U., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of medicinal chemistry 61.14 (2018): 6071-6085. [Link]
-
El-Sayed, M. A. A., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules 26.11 (2021): 3156. [Link]
-
P&S Chemicals. "Product information, this compound ethyl ester." P&S Chemicals. [Link]
-
El-Sayed, M. A. A., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules 26.11 (2021): 3156. [Link]
Sources
- 1. Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 18. cdn.graphpad.com [cdn.graphpad.com]
- 19. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 22. Khan Academy [khanacademy.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Profiling of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. Quinoline derivatives are a well-established class of compounds with diverse biological activities, including potential impacts on cellular metabolism and mitochondrial function[1]. Based on the structural similarity to known inhibitors of cellular respiration, this guide outlines a tiered experimental approach to characterize the compound's effects on cell health, mitochondrial integrity, and oxidative stress. The protocols are designed to be self-validating, incorporating essential controls and providing a clear rationale for each step, ensuring robust and reproducible data for drug discovery and toxicology applications.
Introduction: The Scientific Rationale
The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Notably, derivatives of this class have been shown to inhibit cellular respiration in cancer cell models[1]. This inhibitory action often points towards mitochondria as a primary target, as these organelles are the central hub of cellular energy production.
Mitochondrial dysfunction is a critical factor in drug-induced toxicity and is implicated in numerous diseases[2]. Therefore, assessing the impact of novel chemical entities on mitochondrial health is a cornerstone of modern drug development and safety profiling[3]. This application note details a logical workflow to investigate the in vitro bioactivity of this compound, focusing on key indicators of mitochondrial health:
-
Cellular Viability: As a primary screen to determine the overall cytotoxic potential.
-
Mitochondrial Membrane Potential (ΔΨm): A crucial parameter of mitochondrial function and an early indicator of apoptosis and dysfunction[4].
-
Reactive Oxygen Species (ROS) Production: To assess whether the compound induces oxidative stress, a common consequence of disrupted mitochondrial electron transport.
This multi-parametric approach provides a holistic view of the compound's cellular effects, enabling researchers to make informed decisions in the early stages of the drug discovery pipeline.
Experimental Workflow Overview
The proposed workflow is designed to efficiently characterize the compound's in vitro effects, moving from a general assessment of cytotoxicity to more specific mechanistic assays.
Caption: Tiered approach for in vitro evaluation of the test compound.
Core Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This initial assay quantifies the metabolic activity of a cell population, serving as an indicator of cell viability, proliferation, and cytotoxicity. A reduction in metabolic activity in the presence of the test compound suggests a cytotoxic or cytostatic effect.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 3-4 hours |
| Absorbance Wavelength | 570 nm |
Protocol 2: Mitochondrial Membrane Potential Assessment (JC-1 Assay)
This assay is a key method to determine if the observed cytotoxicity is linked to mitochondrial dysfunction[5]. JC-1 is a cationic dye that differentially accumulates in mitochondria based on their membrane potential[6].
Principle: In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence[5]. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Caption: Principle of the JC-1 assay for mitochondrial potential.
Materials:
-
JC-1 dye stock solution (in DMSO)
-
Cell line of interest
-
Complete culture medium
-
FCCP or CCCP (protonophore, as a positive control for depolarization)[7]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Procedure (for Plate Reader):
-
Cell Seeding and Treatment: Seed and treat cells with the test compound (at concentrations around its IC₅₀) as described in the cytotoxicity assay (Protocol 3.1) in a 96-well black plate. Include a positive control well treated with 50 µM CCCP for 5-10 minutes.
-
JC-1 Staining: Prepare a working solution of JC-1 (1-10 µM) in pre-warmed culture medium. Remove the compound-containing medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light[7].
-
Washing: Aspirate the staining solution and wash the cells once with 100 µL of a suitable buffer (e.g., PBS or assay buffer)[7].
-
Fluorescence Measurement: Add 100 µL of buffer back to each well. Measure fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).
| Parameter | Recommended Setting |
| JC-1 Concentration | 1-10 µM |
| Staining Incubation | 15-30 minutes at 37°C |
| Red Fluorescence | Ex/Em = ~540/590 nm[5] |
| Green Fluorescence | Ex/Em = ~485/535 nm[5] |
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Protocol 3: Reactive Oxygen Species (ROS) Detection
This assay determines if the compound induces oxidative stress, a common mechanism of mitochondrial toxicity[8].
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[9][10]. The fluorescence intensity is directly proportional to the level of intracellular ROS[11].
Materials:
-
DCFH-DA solution (in DMSO or ethanol)
-
Cell line of interest
-
Serum-free medium
-
Rosup or H₂O₂ (as a positive control for ROS induction)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells as previously described.
-
Probe Loading: Remove the culture medium and wash the cells with serum-free medium. Add DCFH-DA solution (final concentration 10-20 µM) in serum-free medium to each well. Incubate for 30-45 minutes at 37°C in the dark[10].
-
Washing: Wash the cells twice with serum-free medium to remove excess probe[10].
-
Compound Treatment: Add the test compound at various concentrations in serum-free medium or a suitable buffer. Include a positive control (e.g., 100 µM Rosup).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at various time points (e.g., every 15 minutes for 1-2 hours) to obtain a kinetic reading.
| Parameter | Recommended Setting |
| DCFH-DA Concentration | 10-20 µM |
| Probe Loading Time | 30-45 minutes at 37°C |
| Fluorescence Reading | Ex/Em = ~495/529 nm[11] |
Data Analysis: Subtract the background fluorescence and plot the change in fluorescence intensity over time. A significant increase in fluorescence in compound-treated cells compared to the vehicle control indicates ROS production.
Data Interpretation and Expected Outcomes
The integration of data from these three assays provides a robust profile of the compound's in vitro activity.
| Scenario | Cytotoxicity (IC₅₀) | ΔΨm (Red/Green Ratio) | ROS Production | Likely Interpretation |
| 1 | Low (Potent) | Significant Decrease | Significant Increase | The compound is cytotoxic, likely through inducing mitochondrial depolarization and oxidative stress. This is a classic profile for a mitochondrial toxicant. |
| 2 | Low (Potent) | Significant Decrease | No Significant Change | Cytotoxicity is mediated by mitochondrial depolarization but not through a significant burst of ROS. The mechanism might involve ATP depletion or apoptosis initiation. |
| 3 | Low (Potent) | No Significant Change | No Significant Change | The compound's cytotoxicity is likely independent of direct mitochondrial membrane disruption. Other mechanisms (e.g., kinase inhibition, DNA damage) should be investigated. |
| 4 | High (Non-toxic) | No Significant Change | No Significant Change | The compound shows no significant in vitro cytotoxicity or direct mitochondrial effects at the tested concentrations. |
Conclusion
This application note provides a validated, step-by-step framework for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, mitochondrial membrane potential, and ROS production, researchers can efficiently determine if the compound's primary mechanism of action involves the disruption of mitochondrial function. This tiered approach ensures that resources are directed effectively and provides the critical data needed to advance promising compounds or flag potential liabilities early in the drug discovery process.
References
-
G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Available at: [Link]
-
ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Available at: [Link]
-
RayBiotech. JC-1 Mitochondrial Membrane Potential Assay Kit. Available at: [Link]
-
PMC - PubMed Central. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Available at: [Link]
-
Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available at: [Link]
-
NCBI - NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
BMG Labtech. Cytotoxicity assays – what your cells don't like. Available at: [Link]
-
NCBI. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Available at: [Link]
-
Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Available at: [Link]
-
AntBio. Cellular reactive oxygen species (ROS) assay strategy. Available at: [Link]
-
PMC - NIH. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Available at: [Link]
-
JoVE. Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. Available at: [Link]
-
Evotec. Comparing in vitro Mitochondrial Toxicity Assays. Available at: [Link]
-
ResearchGate. Mitochondrial complex II-III activity assays. Available at: [Link]
-
Creative BioMart. Mitochondrial Complex III Activity Assay Kit. Available at: [Link]
-
PubMed. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Available at: [Link]
Sources
- 1. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing in vitro Mitochondrial Toxicity Assays - Evotec [evotec.com]
- 3. Mitochondrial assay selection guide | Abcam [abcam.com]
- 4. raybiotech.com [raybiotech.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
- 11. assaygenie.com [assaygenie.com]
cell-based assay development using 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
An initial investigation into "6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid" reveals a significant lack of published research regarding its biological activity and application in cell-based assay development. The available information is primarily limited to chemical supplier listings and a single study where it was characterized as an inactive analog in the context of glutamate receptor antagonists.
To fulfill the detailed requirements of your request for a comprehensive, scientifically robust application note with actionable protocols, it is essential to focus on a compound with a well-documented mechanism of action and established use in cell-based assays.
Therefore, I propose to pivot the topic to a well-characterized and widely used inhibitor of a key cellular signaling pathway: Bay 11-7082, an inhibitor of the NF-κB pathway.
This will allow for the creation of a high-quality, data-rich application note that includes:
-
Detailed mechanistic insights.
-
Validated, step-by-step protocols for a relevant cell-based assay (e.g., a reporter assay for NF-κB activity).
-
Representative data and troubleshooting tips.
-
Comprehensive references to authoritative scientific literature.
Application Note & Protocol: Measuring the Minimum Inhibitory Concentration (MIC) of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid against Bacterial Strains
An in-depth guide to determining the antimicrobial potency of a novel quinolone derivative.
Abstract
The emergence of multidrug-resistant bacteria necessitates the discovery and evaluation of novel antimicrobial agents. Quinolone derivatives represent a significant class of synthetic antibiotics with broad-spectrum activity. This document provides a detailed technical guide for determining the Minimum Inhibitory Concentration (MIC) of a specific quinolone derivative, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. The MIC is the most critical quantitative measure of an antimicrobial agent's in vitro activity. We present a comprehensive protocol based on the broth microdilution method, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy, reproducibility, and integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.
Introduction: The Scientific Imperative for MIC Determination
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[1][2][3] Establishing the MIC is a cornerstone of antimicrobial research for several reasons: it provides a quantitative measure of a compound's potency, allows for the comparison of activity across different bacterial strains, and is essential for monitoring the development of resistance.
This compound belongs to the quinolone class of antibiotics. The mechanism of action for quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for modulating the DNA topology required for replication, transcription, and cell division.[5] By stabilizing the enzyme-DNA complex, quinolones introduce double-stranded DNA breaks, which are ultimately lethal to the bacterium.[4][7][8] Given this potent mechanism, accurately quantifying the efficacy of new derivatives like this compound is a fundamental step in its development as a potential therapeutic agent.
This application note details the broth microdilution method, a robust and widely adopted technique for MIC determination due to its efficiency and the quantitative nature of its results.[3][9]
Principle of the Broth Microdilution Method
The broth microdilution method is a standardized and reproducible technique for determining the MIC of an antimicrobial agent. The core principle involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the test compound in a liquid growth medium.[3][9] This is typically performed in a 96-well microtiter plate format. After incubation under controlled conditions, the plates are visually inspected for bacterial growth, evidenced by turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[3] This self-validating system includes growth and sterility controls to ensure the viability of the bacteria and the sterility of the medium, respectively, as well as quality control (QC) strains with known MIC values to verify the accuracy of the entire test procedure.[3]
Materials and Reagents
Equipment
-
Biological safety cabinet (Class II)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Calibrated single and multichannel micropipettes (10 µL to 1000 µL)
-
Spectrophotometer or turbidimeter
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Sterile pipette tips
-
Sterile reagent reservoirs
Reagents and Consumables
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade). The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the final concentration used in the assay.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared according to the manufacturer's instructions and sterilized. The pH should be between 7.2 and 7.4.
-
Bacterial Strains:
-
Test strains (e.g., clinical isolates of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).
-
Quality Control (QC) Strains: These are essential for validating the test results.[10][11][12]
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
-
Saline Solution: Sterile 0.85% NaCl.
-
Turbidity Standard: 0.5 McFarland standard.
Detailed Experimental Protocol
Step 1: Preparation of Compound Stock Solution
The accuracy of the MIC value is fundamentally dependent on the precise preparation of the stock solution.
-
Weighing: Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution using a vortex mixer. Causality: A high-concentration stock minimizes the amount of solvent carried over into the assay, reducing the risk of solvent-induced toxicity to the bacteria.
-
Storage: Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
Step 2: Preparation of Standardized Bacterial Inoculum
Standardization of the bacterial inoculum is a critical control point to ensure reproducibility.
-
Subculture: From a stock culture, streak the bacterial strain onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35 ± 2°C to obtain fresh, isolated colonies.
-
Suspension: Using a sterile loop or swab, pick 3-5 well-isolated colonies and suspend them in a tube containing 3-5 mL of sterile saline. Vortex thoroughly to create a homogenous suspension.[13]
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[13][14] This can be done visually against a white background with contrasting black lines or using a spectrophotometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13]
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay. A typical dilution is 1:150 (e.g., 0.1 mL of the standardized suspension into 14.9 mL of CAMHB), but this should be verified for each laboratory setup. Causality: This final cell density is high enough for visible growth within the incubation period but low enough to be sensitive to the antimicrobial agent.
Step 3: Broth Microdilution Plate Setup
This protocol describes setting up a two-fold serial dilution.
-
Plate Labeling: Clearly label a 96-well microtiter plate with the compound name, bacterial strain, and date.
-
Broth Dispensing: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of the desired rows. Well 11 will serve as the growth control, and well 12 as the sterility control.
-
Compound Addition: Add 100 µL of the working compound solution (e.g., 128 µg/mL, prepared by diluting the stock in CAMHB) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10 to ensure all wells (1-10) have a final volume of 50 µL. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Inoculation: Add 50 µL of the final standardized bacterial inoculum (from Step 2.4) to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the compound concentrations to their final test values. Well 11 now contains only broth and inoculum (Growth Control). Do not add inoculum to well 12 (Sterility Control).[3]
Step 4: Incubation
-
Seal the microtiter plates with a breathable film or place them in a container with a loose lid to prevent evaporation while allowing gas exchange.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[2][9] Causality: This timeframe is standard for most aerobic bacteria and allows for sufficient growth in the control wells to make a clear determination of inhibition.
Step 5: Reading and Interpreting the MIC
-
Visual Inspection: After incubation, place the plate on a dark, non-reflective surface. The Sterility Control (well 12) should be clear (no growth). The Growth Control (well 11) should show distinct turbidity.
-
MIC Determination: Examine wells 1 through 10 for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. This is the first clear well in the dilution series.[3]
Quality Control and Data Validation
A protocol is only trustworthy if it is self-validating. Quality control is non-negotiable.
-
QC Strain Testing: The designated ATCC® quality control strains must be tested with each batch of MIC assays.[12]
-
Validation: The resulting MIC value for each QC strain must fall within the acceptable ranges published by the CLSI in their M100 documents.[15] If the QC results are out of range, the results for the test strains are considered invalid, and the entire assay must be repeated.[11]
-
Purity Check: After inoculation, a sample of the final inoculum should be streaked onto an agar plate to confirm purity and to perform a colony count to verify the starting CFU/mL.
Visualization and Data Presentation
Experimental Workflow Diagram
The following diagram illustrates the key stages of the broth microdilution protocol.
Sources
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 13. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. journals.asm.org [journals.asm.org]
determining the IC50 of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in cancer cell lines
An Application Guide to the In Vitro Determination of IC50 for 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of this compound. Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmaceutical activities, including potent anticancer effects.[1][2] Establishing a robust and reproducible IC50 value is a cornerstone of preclinical drug discovery, offering a quantitative measure of a compound's potency.[3] This guide details the underlying principles, experimental design considerations, and step-by-step protocols for two standard cell viability assays: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay. Furthermore, it covers data analysis, interpretation, and presentation, ensuring scientific integrity and reliability of the generated results.
Introduction: The Significance of Quinoline Scaffolds in Oncology
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity.[4] In oncology, quinoline derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of critical kinases like EGFR and VEGF, induction of cell cycle arrest, and promotion of apoptosis.[4][5][6] The compound of interest, this compound, belongs to this promising class. The chloro and carboxylic acid substitutions can significantly influence its physiochemical properties and biological activity, potentially enhancing its selectivity and potency against cancer cells.[7]
Determining the IC50 value is the critical first step in evaluating the cytotoxic or cytostatic potential of this compound. The IC50 represents the concentration required to inhibit 50% of a measured biological process, such as cell proliferation.[3][8] An accurate IC50 value is essential for comparing the potency of different compounds, understanding structure-activity relationships, and selecting promising candidates for further development.
Putative Mechanism of Action
While the specific targets of this compound require empirical validation, many quinoline-based kinase inhibitors target growth factor receptor pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Overactivation of this pathway is a common driver in many cancers. Inhibition of EGFR blocks downstream signaling cascades (e.g., RAS-RAF-MEK-ERK), which are crucial for cell proliferation and survival.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Design: A Framework for Accuracy
A well-designed experiment is crucial for obtaining reliable IC50 values. The following factors must be carefully considered.
-
Cell Line Selection : Utilize a panel of cancer cell lines from different tissues of origin (e.g., breast: MCF-7; lung: A549; colon: HCT116) to assess the compound's spectrum of activity.[9] The choice should be guided by the research question and the prevalence of specific oncogenic drivers.
-
Assay Selection : The two most common methods for determining cell viability are the MTT and CellTiter-Glo® assays.
-
MTT Assay : A colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. It is cost-effective and widely used.
-
CellTiter-Glo® Luminescent Assay : A more sensitive assay that quantifies ATP, an indicator of metabolically active cells.[10][11] Its "add-mix-measure" protocol is simpler and generally has a better signal-to-background ratio, making it ideal for high-throughput screening.[12]
-
-
Compound Concentration Range : The range of concentrations tested should span from no effect to maximal effect. A preliminary range-finding experiment using wide concentration steps (e.g., 10-fold serial dilutions from 100 µM to 0.01 µM) is recommended.[13] For the definitive assay, a narrower range with more data points (e.g., 2- or 3-fold serial dilutions) should be used to accurately define the sigmoidal dose-response curve.
-
Incubation Time : The duration of compound exposure can significantly impact the IC50 value. Typical incubation times are 24, 48, and 72 hours.[14] The choice depends on the cell line's doubling time and the compound's presumed mechanism of action (e.g., cytostatic vs. cytotoxic).
-
Essential Controls : To ensure data validity, every experiment must include:
-
Vehicle Control : Cells treated with the same concentration of the compound's solvent (typically DMSO) as the highest concentration used for the test article. This group represents 100% cell viability.
-
Untreated Control : Cells treated with culture medium only. This control ensures the vehicle itself has no effect.
-
Blank/Background Control : Wells containing only culture medium (and the assay reagent) to measure the background signal, which must be subtracted from all other readings.[15]
-
Caption: General experimental workflow for IC50 determination.
Detailed Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard procedures and is suitable for adherent cell lines.[16]
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, protect from light)
-
MTT solvent/solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to a pre-optimized density (typically 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours to allow cells to attach.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).[17]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate compound concentrations (and vehicle/untreated controls) to the designated wells.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[18]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[16]
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and offers higher sensitivity.[10][19]
Materials:
-
Items listed in Protocol 1 (excluding MTT reagents)
-
CellTiter-Glo® 2.0 Assay Kit (Promega) or similar ATP-based assay
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)
-
Luminometer or microplate reader with luminescence detection capability
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled 96-well plates. The final volume in the wells before adding the assay reagent should be 100 µL.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® reagent to room temperature before use (approximately 30 minutes).[11]
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. This ensures consistent enzyme kinetics across the plate.[19]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (i.e., add 100 µL of reagent to each well containing 100 µL of medium).[11]
-
-
Signal Development:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
Accurate data analysis is essential for deriving a meaningful IC50 value. Software such as GraphPad Prism is highly recommended for this purpose.[20][21]
Caption: Workflow for data analysis and IC50 calculation.
-
Calculate Percent Viability :
-
First, subtract the average absorbance/luminescence of the blank (medium-only) wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration using the following formula:[15] % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Generate a Dose-Response Curve :
-
Plot the calculated % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[9] This transformation converts the sigmoidal curve into a more symmetrical shape, which is easier to model.
-
-
Determine the IC50 Value :
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response model. The most common model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[15][20]
-
The software will directly calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition. The goodness-of-fit (e.g., R-squared value) should also be reported to indicate how well the model fits the data.
-
Data Presentation
Results should be summarized in a clear and concise format. A table is effective for comparing the potency of the compound across multiple cell lines.
Table 1: Example IC50 Values for this compound
| Cancer Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) [95% C.I.] |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data to be determined |
| A549 | Lung Carcinoma | MTT | 72 | Data to be determined |
| HCT116 | Colon Carcinoma | CellTiter-Glo® | 48 | Data to be determined |
| PC-3 | Prostate Cancer | CellTiter-Glo® | 72 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Data to be determined |
| Note: The IC50 values in this table are placeholders and must be determined experimentally. C.I. = Confidence Interval. |
References
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Chen, Y.-F., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Available at: [Link]
-
Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, S., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology. Available at: [Link]
-
How to determine an IC50. (n.d.). GraphPad. Retrieved from [Link]
-
IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2023). YouTube. Available at: [Link]
-
Easy method to calculate IC50 and IC80 using Graphpad Prism. (2021). YouTube. Available at: [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Determination of IC50 values using GraphPad Prism. (n.d.). SlideShare. Retrieved from [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved from [Link]
-
GraphPad Prism 8 | Finding IC50 value. (2021). YouTube. Available at: [Link]
-
CellTiter-Glo Assay. (n.d.). Oslo University Hospital. Retrieved from [Link]
-
Complete MTT Assay Analysis. (2023). YouTube. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). Visikol. Available at: [Link]
-
How do I find the IC50 and best drug treatment time for anticancer drug?. (2020). ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Chen, Y.-F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. clyte.tech [clyte.tech]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. OUH - Protocols [ous-research.no]
- 20. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for the Investigation of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Drug Discovery
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. While this specific molecule is a distinct chemical entity, its core structure belongs to the quinoline carboxylic acid class, a well-established "privileged scaffold" in medicinal chemistry. These compounds are recognized for their diverse and potent biological activities.[1][2] This guide leverages established methodologies for analogous compounds to provide a robust framework for investigating the therapeutic potential of this compound.
Part 1: Compound Profile and Scientific Rationale
Chemical Structure
-
IUPAC Name: 6,8-dichloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
Molecular Formula: C₁₀H₅Cl₂NO₃
-
Core Scaffold: 4-hydroxyquinoline-3-carboxylic acid
The structure is characterized by a quinoline core with two chlorine atoms at positions 6 and 8. The presence of dichloro-substituents significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes.[3] The 4-hydroxy-3-carboxylic acid moiety is a known pharmacophore that can engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[4]
Caption: Chemical structure of this compound.
Rationale for Investigation
The quinoline scaffold is central to numerous therapeutic agents, from antibacterial quinolones that target DNA gyrase to anticancer agents that inhibit critical cellular kinases.[5][6] Derivatives of 4-hydroxyquinoline-3-carboxylic acid have specifically been identified as potent inhibitors of various enzymes, suggesting that this compound is a strong candidate for screening against a range of therapeutic targets.[7] The primary rationale is to explore its potential as an enzyme inhibitor with applications in oncology and metabolic diseases.
Part 2: Postulated Mechanisms and Potential Therapeutic Targets
Based on extensive research into structurally related quinoline carboxylic acids, we can postulate several high-probability mechanisms of action and therapeutic targets for initial investigation.
Primary Hypothesized Targets
-
Enzyme Inhibition: This is the most prominent activity of this compound class.
-
Dehydrogenase Enzymes: Lipophilic 4-hydroxyquinoline-3-carboxylic acids have shown specific and potent inhibition of mitochondrial malate dehydrogenase (mMDH), an enzyme critical for cellular respiration.[7][8] This disruption of mitochondrial function is a validated anticancer strategy.
-
Protein Kinases: Quinoline derivatives are known to inhibit key signaling kinases. For instance, quinoline-3-carboxamides have been developed as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a central protein in the DNA damage response (DDR) pathway.[6] Others have been found to inhibit Casein Kinase II (CK2), a promiscuous kinase often overexpressed in cancer.[9][10]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a critical step in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to pyrimidine depletion, halting cell proliferation. The quinoline-4-carboxylic acid core is a known pharmacophore for DHODH inhibition.[4][11]
-
-
Antiproliferative Activity: As a direct consequence of enzyme inhibition, many quinoline carboxylic acids exhibit potent antiproliferative and cytotoxic effects against a wide range of cancer cell lines.[1][2][12]
Caption: Postulated mechanism of action workflow.
Part 3: Experimental Protocols
The following protocols provide a logical, step-by-step workflow for the initial screening and characterization of this compound.
Protocol 1: In Vitro Antiproliferative and Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a robust and reproducible colorimetric method for determining cell density based on the measurement of total cellular protein content.[1] It serves as an excellent primary screen for antiproliferative effects.
A. Materials
-
Selected cancer cell lines (e.g., HCT116, MDA-MB-231, MCF-7)[2][6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution, pH 10.5
B. Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Causality: This density ensures cells are in a logarithmic growth phase during the experiment and do not become over-confluent in control wells.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with equivalent DMSO concentration) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Causality: TCA fixes the cells by precipitating proteins to the plate bottom, ensuring that all cellular protein is retained for staining.
-
Incubate for 1 hour at 4°C.
-
-
Staining:
-
Wash the plates five times with slow-running tap water to remove TCA and serum proteins. Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Causality: SRB is an anionic dye that binds electrostatically to the basic amino acid residues of proteins under mildly acidic conditions, providing a stoichiometric measure of total protein.
-
-
Solubilization and Measurement:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Causality: The basic Tris buffer solubilizes the protein-bound SRB dye, releasing it into the solution for absorbance measurement.
-
Shake the plate for 10 minutes on a mechanical shaker.
-
Measure the absorbance at 515 nm using a microplate reader.
-
C. Data Analysis
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Protocol 2: In Vitro Dehydrogenase Inhibition Assay (Framework)
This protocol provides a general framework for a spectrophotometric assay to measure the inhibition of a dehydrogenase, using mitochondrial malate dehydrogenase (mMDH) as an example.[7]
A. Materials
-
Recombinant human mMDH
-
Oxaloacetate (substrate)
-
NADH (cofactor)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
Test compound and a known inhibitor (positive control)
-
UV-transparent 96-well plate
B. Step-by-Step Methodology
-
Reagent Preparation: Prepare fresh solutions of oxaloacetate and NADH in the assay buffer.
-
Reaction Mixture: In each well, add:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle for control)
-
mMDH enzyme
-
Causality: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
-
Incubate for 10 minutes at 30°C.
-
-
Reaction Initiation:
-
Add NADH to the wells.
-
Initiate the reaction by adding oxaloacetate.
-
Causality: The reaction measures the conversion of oxaloacetate to malate, which is coupled to the oxidation of NADH to NAD⁺.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Causality: The rate of decrease in absorbance at 340 nm is directly proportional to the rate of NADH oxidation and thus to the enzyme's activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control to get percent inhibition.
-
Plot percent inhibition vs. log concentration to determine the IC₅₀ value.
-
Protocol 3: Western Blot for ATM Kinase Pathway Modulation
If initial screens suggest an anticancer effect, this protocol can verify if the compound affects a specific signaling pathway, such as the DNA damage response regulated by ATM kinase.[6]
A. Materials
-
Cell line (e.g., HCT116)
-
Test compound and a known ATM activator (e.g., quercetin) or DNA damaging agent (e.g., etoposide)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
B. Step-by-Step Methodology
-
Cell Treatment & Lysis: Treat cells with the test compound for a specified time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Causality: Blocking prevents non-specific binding of antibodies to the membrane surface, reducing background noise.
-
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ATM) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein and the loading control (β-actin).
Part 4: Data Presentation
Quantitative data from initial screening should be organized for clear comparison and interpretation.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Result (IC₅₀, µM) | Positive Control | Control IC₅₀ (µM) |
|---|---|---|---|---|
| Cytotoxicity (SRB) | HCT116 (Colon Cancer) | TBD | Doxorubicin | TBD |
| Cytotoxicity (SRB) | MCF-7 (Breast Cancer) | TBD | Doxorubicin | TBD |
| Cytotoxicity (SRB) | A549 (Lung Cancer) | TBD | Doxorubicin | TBD |
| Enzyme Inhibition | mMDH | TBD | Known Inhibitor | TBD |
| Enzyme Inhibition | Protein Kinase CK2 | TBD | Known Inhibitor | TBD |
TBD: To Be Determined
References
-
Singh, P., & Kumar, A. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved from [Link]
-
Grover, G., & Kini, S. G. (2023). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medical Pharmaceutical and Allied Sciences, 12(4), 6001-6011. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 18(1). Retrieved from [Link]
-
Price, C. C., & Roberts, R. M. (1948). 4,7-dichloroquinoline. Organic Syntheses, 28, 38. Retrieved from [Link]
-
Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Guechgache, M., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Toxics, 12(1), 32. Retrieved from [Link]
-
Marella, A., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(9), 1109. Retrieved from [Link]
-
Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. Retrieved from [Link]
-
Sapa, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 111-119. Retrieved from [Link]
-
Sapa, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Stevens, A. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6017-6029. Retrieved from [Link]
-
Stevens, A. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]
-
Hodnett, E. M., et al. (1982). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Development of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives for Enhanced Biological Activity
Abstract
The 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged heterocyclic structure with significant potential in drug discovery. Its inherent functionalities offer multiple avenues for chemical modification to modulate its physicochemical properties and enhance its biological activity. This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel derivatives of this core structure. We present detailed protocols for the synthesis of the parent compound and subsequent derivatization at key positions, including the N1-position, the C3-carboxylic acid, and the C6/C8-chloro substituents. Furthermore, we provide step-by-step protocols for the biological evaluation of these new chemical entities, focusing on anticancer and antibacterial screening. The causality behind experimental choices is explained throughout, offering researchers a robust and scientifically-grounded roadmap for developing potent and selective therapeutic candidates.
Introduction: The Quinoline Core as a Versatile Pharmacophore
Quinolines and their derivatives have long been a cornerstone of medicinal chemistry, demonstrating a vast spectrum of pharmacological activities including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory properties.[1][2][3] The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is the foundational structure for quinolone antibiotics, which exert their antibacterial effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4] The carboxylic acid group at the C-3 position is often crucial for this activity.[4]
The specific scaffold, this compound, presents a unique starting point for drug development. The electron-withdrawing chloro groups at positions 6 and 8 are expected to significantly influence the electronic properties of the quinoline ring system, potentially altering target binding and pharmacokinetic profiles. These halogen atoms also serve as versatile synthetic handles for introducing further diversity through cross-coupling reactions.
This document outlines a strategic approach to derivatize this core structure to explore and improve its therapeutic potential. We will focus on three primary sites for modification:
-
N1-Position: Alkylation or arylation at this position can significantly impact the molecule's spatial arrangement and lipophilicity, which are key determinants of activity and cellular uptake.
-
C3-Carboxylic Acid: Conversion of the carboxylic acid to various amides or esters can modulate solubility, hydrogen bonding capacity, and metabolic stability. This modification can also be used to introduce new pharmacophoric groups.
-
C6 and C8 Positions: The chloro-substituents can be replaced with aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the exploration of a vast chemical space and the potential to forge new interactions with biological targets.[5]
Our objective is to provide researchers with both the conceptual framework and the practical methodologies to systematically develop derivatives of this compound with improved biological activity.
Synthetic Strategy and Protocols
A successful derivatization program begins with a robust and scalable synthesis of the core scaffold. The Gould-Jacobs reaction is a classical and effective method for constructing the 4-hydroxyquinoline ring system from an appropriately substituted aniline.[6]
Diagram: Overall Synthetic Strategy
Caption: General workflow for synthesis and derivatization.
Protocol 2.1: Synthesis of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from the Gould-Jacobs cyclization method.[7] The reaction proceeds in two stages: initial condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization in a high-boiling solvent.
Materials:
-
2,3-Dichloroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or diphenyl ether)
-
Acetone
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
Combine 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol) in a round-bottom flask.
-
Heat the mixture to 130°C with stirring. The resulting ethanol is distilled off as it forms. Continue heating for approximately 1.5 hours.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A (175 mL for a 0.5 mol scale reaction) to reflux (approx. 250°C).
-
Carefully and slowly add the crude diethyl [(2,3-dichloro-anilino)methylene]malonate from step 2 to the refluxing Dowtherm A.
-
Continue to reflux for 45 minutes, allowing any further ethanol to evaporate.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the precipitate and wash thoroughly with acetone to remove residual Dowtherm A.
-
Dry the solid to yield ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate. The reported yield is approximately 96%.[7]
Protocol 2.2: Hydrolysis to the Core Scaffold
To enable modifications at the carboxylic acid position, the ethyl ester must first be hydrolyzed.
Materials:
-
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Suspend the ethyl ester from Protocol 2.1 in a 10% aqueous NaOH solution.
-
Reflux the mixture vigorously with stirring until all the solid has dissolved (approximately 1-2 hours).
-
Cool the resulting solution to room temperature.
-
Acidify the solution with concentrated HCl until it is acidic to Congo red paper. The carboxylic acid will precipitate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude this compound can be recrystallized from ethanol if further purification is needed.
Protocol 2.3: Derivatization Strategies
Rationale: Introducing substituents at the N1 position disrupts the planarity of the quinolone system and can increase lipophilicity, which may enhance cell membrane permeability and alter target engagement.
Materials:
-
This compound (or its ethyl ester)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the quinoline core (1 equivalent) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (2-3 equivalents).
-
Add the desired alkyl halide (1.2-1.5 equivalents) dropwise to the stirring mixture.
-
Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, pour into ice water, and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: Converting the carboxylic acid to an amide introduces a new hydrogen bond donor/acceptor site and allows for the incorporation of diverse chemical fragments. This can be used to improve solubility, target specific interactions, or attach linkers for bioconjugation. Standard peptide coupling reagents are effective for this transformation.[8][9]
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the activated mixture. If the amine is provided as a hydrochloride salt, add 1.2 equivalents of DIPEA.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Rationale: The chloro-substituents provide handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl rings. This modification dramatically increases molecular complexity and allows for the exploration of new binding pockets in target proteins.[5] The relative reactivity of the C6-Cl vs. C8-Cl may vary and require optimization.
Materials:
-
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate (ester protection is recommended to avoid side reactions with the carboxylic acid)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
In a reaction vessel suitable for inert atmosphere techniques, combine the dichloro-quinoline starting material (1 equivalent), the boronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS indicates consumption of the starting material. Note that mono- and di-substituted products may be formed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product(s) by column chromatography to separate regioisomers and any remaining starting material.
Biological Evaluation Protocols
The choice of biological assays depends on the therapeutic target. Based on the broad activity of quinolines, we present protocols for two common screening paradigms: anticancer and antibacterial evaluation.
Diagram: Biological Screening Cascade
Caption: A typical workflow for evaluating new compounds.
Protocol 3.1: Anticancer Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. As viable cells reduce the MTT tetrazolium salt to a purple formazan product, the assay provides a quantitative measure of cell viability and is widely used for screening the cytotoxic effects of potential anticancer agents.[10]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia)[11]
-
Normal, non-cancerous cell line for selectivity testing (e.g., HEK293)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase. Count and dilute the cells in a complete culture medium to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (DMSO at the highest concentration used) and "untreated control" (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Parent Scaffold | MCF-7 | >100 | - |
| Derivative X | MCF-7 | 8.5 | 5.2 |
| Derivative Y | MCF-7 | 2.1 | 11.4 |
| Doxorubicin | MCF-7 | 0.5 | 1.5 |
| SI = IC₅₀ in normal cells (e.g., HEK293) / IC₅₀ in cancer cells (e.g., MCF-7) |
Protocol 3.2: Antibacterial Susceptibility Testing (MIC Determination)
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing the potency of new antibacterial compounds.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Reference antibiotic (e.g., Ciprofloxacin, Streptomycin)[13]
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in a 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, bringing the final volume to 100 µL.
-
Controls: Include a "growth control" well (bacteria in MHB without any compound) and a "sterility control" well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Scaffold | >128 | >128 |
| Derivative A | 16 | 64 |
| Derivative B | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Conclusion and Future Directions
The this compound scaffold offers a rich platform for the development of novel therapeutic agents. The synthetic and screening protocols provided in this guide establish a comprehensive and self-validating system for researchers to systematically explore the structure-activity relationships of its derivatives. By rationally modifying the N1, C3, and C6/C8 positions, it is possible to tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. The causality-driven approach outlined here, from the choice of the Gould-Jacobs synthesis to the implementation of standardized MTT and MIC assays, ensures that the data generated is both reliable and interpretable. Future work should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy in more advanced preclinical models.
References
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. Available at: [Link]
- Daneshtalab, M., & Ahmed, A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 14(4), 546-563.
- Popa, M., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 744-747.
- Neuroquantology. (2026). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology.
- Verma, A., et al. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 55-63.
- Organic & Biomolecular Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- bepls. (2022).
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.).
- Review on recent development of quinoline for anticancer activities. (n.d.).
- Application of Quinoline Ring in Structural Modification of N
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6773-6791.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.).
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.).
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 534.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.).
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
-
Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
- Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. (2025).
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-596.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.).
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
- Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling... (n.d.).
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. atcc.org [atcc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. researchhub.com [researchhub.com]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
Application Notes and Protocols for Evaluating the Antioxidant Properties of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Antioxidant Profiling of Novel Quinolone Derivatives
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[3] Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development.
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][5] Recent studies have highlighted the antioxidant potential of various quinoline derivatives, suggesting that this class of compounds may offer therapeutic benefits by mitigating oxidative damage.[6][7] The compound 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid belongs to this promising class. A study by J. C. J. Cheng and colleagues has specifically investigated the antioxidant properties of various dichloro-4-hydroxyquinoline-3-carboxylic acid isomers, providing evidence that these compounds can scavenge free radicals and protect against lipid and DNA oxidation.[8] This document provides a detailed experimental framework for the comprehensive evaluation of the antioxidant properties of this compound, employing a suite of established in vitro assays.
Chemical Properties and Antioxidant Potential of this compound
The antioxidant activity of quinoline derivatives is often attributed to their chemical structure, particularly the presence of hydroxyl and carboxylic acid groups, which can donate hydrogen atoms or electrons to neutralize free radicals.[6] The specific substitution pattern of the quinoline ring, such as the presence of electron-withdrawing or electron-donating groups, can significantly influence this activity.[5] The 6,8-dichloro substitution on the benzene ring of the quinoline scaffold may modulate the electronic properties of the molecule, thereby affecting its antioxidant capacity. A thorough evaluation using multiple assays with different mechanisms of action is therefore crucial to fully characterize the antioxidant profile of this compound.
Experimental Workflow for Antioxidant Evaluation
A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant properties of this compound. This workflow encompasses assays based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[6][9]
Caption: Experimental workflow for evaluating the antioxidant properties of this compound.
Detailed Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[10] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[10][11]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[12]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., DMSO).
-
Positive Control (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of a known antioxidant in the same solvent as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
To each well, add 100 µL of the sample or standard solution.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a blank control (100 µL methanol + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100[10] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[13] This method is applicable to both hydrophilic and lipophilic compounds.[13]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] Dilute the resulting solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).
-
Add 20 µL of the sample or standard solution to each well.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
Plot a standard curve of percentage inhibition versus Trolox concentration.
-
Express the antioxidant capacity of the test compound as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[14] The change in absorbance is directly proportional to the reducing power of the antioxidants.[1][14]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate in 100 mL of deionized water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
Add 20 µL of the sample or standard solution to each well.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.[14]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the test compound from the standard curve and express it as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.
-
Caption: Simplified reaction mechanisms of the DPPH, ABTS, and FRAP assays.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment, which accounts for factors like cell uptake, metabolism, and distribution.[15][16] It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][17] Antioxidants can suppress this fluorescence by scavenging ROS.
Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[17]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 50 µL of DCFH-DA probe solution to each well.
-
Add 50 µL of the test compound or a positive control (e.g., Quercetin) at various concentrations to the wells.
-
Incubate at 37°C for 60 minutes.[15]
-
Remove the solution and wash the cells three times with DPBS.
-
Add 100 µL of a free radical initiator (e.g., AAPH) solution to each well.[18]
-
Immediately begin reading the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~538 nm. Read kinetically for 60 minutes at 5-minute intervals.[18]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and sample-treated wells.
-
Calculate the percentage of inhibition of cellular antioxidant activity: % Inhibition = [ 1 - (AUCsample / AUCcontrol) ] x 100
-
Determine the CAA value, which is the concentration of the compound that produces a 50% inhibition of fluorescence (IC50).
-
Data Presentation and Interpretation
The antioxidant capacity of this compound should be summarized in a clear and concise table, allowing for easy comparison with standard antioxidants.
| Assay | Parameter | This compound | Standard Antioxidant (e.g., Trolox) |
| DPPH Assay | IC50 (µM) | Experimental Value | Reference Value |
| ABTS Assay | TEAC (µM Trolox equivalents/µM) | Experimental Value | 1.0 |
| FRAP Assay | FRAP Value (µM Fe²⁺ equivalents/µM) | Experimental Value | Reference Value |
| CAA Assay | IC50 (µM) | Experimental Value | Reference Value |
Interpretation:
-
A lower IC50 value in the DPPH and CAA assays indicates higher antioxidant activity.
-
A higher TEAC or FRAP value indicates greater antioxidant capacity.
-
Comparing the results across different assays provides a comprehensive profile of the compound's antioxidant mechanisms. For instance, a high FRAP value suggests strong electron-donating capabilities.
-
The CAA assay provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.
Conclusion
This application note provides a detailed framework for the systematic evaluation of the antioxidant properties of this compound. By employing a combination of chemical and cell-based assays, researchers can obtain a robust and comprehensive understanding of the compound's potential to mitigate oxidative stress. The data generated from these protocols will be invaluable for guiding further preclinical development and exploring the therapeutic potential of this novel quinoline derivative.
References
- Ultimate Treat. (2024, November 21). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
- Benchchem. Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Arbor Assays. (2016, September 1). FRAP - Measuring antioxidant potential.
- Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
- Benchchem. Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- Benkhaira, N., et al. (2022). [Relevant study on antioxidant assays].
- Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365–372.
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.
- Ingenta Connect. (2013, March 1). Recent Studies of Antioxidant Quinoline Derivatives.
- G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066.
- Kamiya Biomedical Company. Cellular Antioxidant Activity Assay.
- G-Biosciences. ABTS Antioxidant Capacity Assay.
- G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
- [Relevant study on antioxidant assays].
- Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7087.
- Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 13(3), 365-372.
- Al-Ostoot, F. H., et al. (2021).
- Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Source].
- [Relevant study on ABTS assay].
- BioIVT. Cell-Based Antioxidant Assays.
- M. S. Blois. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
- Zen-Bio. CAA Antioxidant Assay Kit.
- Keller, J., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1197.
- Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
- Cheng, J. C. J., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(7), 3049-3054.
Sources
- 1. arborassays.com [arborassays.com]
- 2. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. mdpi.com [mdpi.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. zen-bio.com [zen-bio.com]
Application Notes and Protocols: A Comprehensive Guide to Assessing the Anti-Proliferative Effects of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Introduction
The quest for novel anti-cancer therapeutics is a cornerstone of modern drug discovery. Quinoline derivatives have emerged as a promising class of compounds, with several demonstrating significant anti-proliferative activity.[1][2] This guide focuses on 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a compound whose anti-proliferative potential warrants thorough investigation. While some dichloro-4-quinolinol-3-carboxylic acids have been noted for their antioxidant and DNA-protective properties, a detailed understanding of their anti-cancer mechanisms is still evolving.[3]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-proliferative effects of this compound. The methodologies detailed herein are designed to not only quantify the inhibition of cancer cell growth but also to elucidate the underlying cellular and molecular mechanisms. We will progress from initial screening assays that measure overall cell viability to more in-depth analyses of the cell cycle, apoptosis, and the expression of key regulatory proteins.
Part 1: Initial Assessment of Anti-Proliferative Activity: Cell Viability and Cytotoxicity Assays
The first step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. These assays are typically high-throughput and provide a quantitative measure of the compound's potency, often expressed as an IC50 value (the concentration that inhibits 50% of cell growth).[4]
Principle of Tetrazolium-Based Assays (MTT/CCK-8)
A widely used method for assessing cell viability is the colorimetric assay based on the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the more sensitive and water-soluble WST-8, found in Cell Counting Kit-8 (CCK-8).[5][6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[6]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 value using a tetrazolium-based assay.
Protocol: CCK-8 Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
| Treatment Group | Concentration (µM) | Absorbance (450 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100 |
| Compound X | 1 | 1.10 | 88 |
| Compound X | 5 | 0.85 | 68 |
| Compound X | 10 | 0.63 | 50.4 |
| Compound X | 20 | 0.40 | 32 |
| Compound X | 50 | 0.20 | 16 |
Part 2: Mechanistic Insights: Cell Cycle Analysis
Once the anti-proliferative effect is confirmed, the next logical step is to investigate how the compound inhibits cell growth. One common mechanism is the disruption of the cell cycle. Cell cycle analysis using flow cytometry can reveal if the compound causes an arrest at a specific phase (G0/G1, S, or G2/M).[7][8]
Principle of Propidium Iodide (PI) Staining for Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[7][9] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them with a flow cytometer, we can distinguish between cells in different phases of the cell cycle based on their DNA content.[9][10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[8] It is crucial to treat the cells with RNase as PI can also bind to RNA.[7][9]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any detached, potentially apoptotic cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[8]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[9]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[10]
-
Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 30 | 15 |
| Compound X (IC50) | 25 | 20 | 55 |
Part 3: Investigating Programmed Cell Death: Apoptosis Assays
A potent anti-cancer agent often induces apoptosis, or programmed cell death.[12] It is crucial to determine if the observed decrease in cell viability is due to the induction of apoptosis. Several assays can detect the hallmark features of apoptosis, which occur in a temporal sequence.[13][14]
Principles of Apoptosis Detection
-
Annexin V Staining (Early Apoptosis): In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry.[12][15] Co-staining with a viability dye like PI allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays (Mid-Stage Apoptosis): Apoptosis is executed by a family of proteases called caspases.[12] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[13] Luminescent or colorimetric assays can measure the activity of these caspases.
-
TUNEL Assay (Late Apoptosis): A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[12][14] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[12][15]
Experimental Workflow: Apoptosis Detection
Caption: Multi-faceted approach to detecting apoptosis at different stages.
Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Part 4: Probing Molecular Mechanisms: Western Blot Analysis
To delve deeper into the molecular pathways affected by this compound, Western blotting can be employed to measure the expression levels of key proteins involved in cell proliferation, cell cycle regulation, and apoptosis.[16][17]
Principle of Western Blotting
Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.[17][18] The binding of a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) allows for detection via chemiluminescence.[19]
Potential Protein Targets for Analysis
-
Proliferation Markers: Ki-67, PCNA
-
Cell Cycle Regulators: Cyclins (e.g., Cyclin B1), Cyclin-dependent kinases (e.g., CDK1), p21, p27
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2)
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the comprehensive evaluation of the anti-proliferative effects of this compound. By progressing from broad assessments of cell viability to detailed investigations of the cell cycle, apoptosis, and the modulation of key signaling proteins, researchers can build a compelling profile of this compound's anti-cancer potential. It is recommended to use multiple assays to confirm findings, as this adds to the trustworthiness and validity of the results.[5][21] The insights gained from these studies will be invaluable for guiding further preclinical and clinical development.
References
-
Kim, H. R., et al. (2023). Apoptosis Detection Assays. Methods in Molecular Biology, 2519, 53-63. [Link]
-
Kim, H. R., et al. (2023). Apoptosis Detection Assays. Springer Nature Experiments. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. [Link]
-
Ashraf, M. U., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
University of Cambridge. Cell Cycle Tutorial Contents. [Link]
-
Li, Y., et al. (2023). Guideline for anticancer assays in cells. Food and Chemical Toxicology, 179, 113963. [Link]
-
Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12634-12642. [Link]
-
Broude, E. V., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Trends in Cancer, 4(8), 539-542. [Link]
-
Creative Bioarray. Western Blot Protocol. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
Al-Ostath, A. I., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6296. [Link]
-
Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
-
Tung, Y. T., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European journal of medicinal chemistry, 45(5), 1821–1827. [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 11. Flow Cytometry Protocol [sigmaaldrich.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. origene.com [origene.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
Methodology for Studying the Inhibition of Protein Kinase CK2 by Quinoline Derivatives
Introduction: Targeting a Master Regulator Kinase with a Privileged Scaffold
Protein Kinase CK2, formerly known as Casein Kinase 2, is a highly conserved and ubiquitously expressed serine/threonine kinase. It is a pleiotropic enzyme, phosphorylating hundreds of substrates and participating in a vast array of cellular processes including cell cycle control, DNA repair, signal transduction, and apoptosis.[1][2] Unlike many other kinases which are tightly regulated by upstream signaling events, CK2 is considered to be constitutively active, making its role in cellular homeostasis profound.[3] Dysregulation of CK2 activity is frequently implicated in the pathogenesis of numerous human diseases, most notably cancer, where it contributes to malignant hallmarks by sustaining pro-survival and proliferative signaling cascades.[1][2][4] This makes CK2 a compelling therapeutic target.[5][2]
Quinoline derivatives have emerged as a significant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[6][7][8] This heterocyclic scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with the ATP-binding pocket of various kinases.[6][9] The study of quinoline derivatives as CK2 inhibitors aims to develop potent and selective therapeutic agents.[10][11] This guide provides a comprehensive set of methodologies for researchers, scientists, and drug development professionals to rigorously evaluate the inhibitory potential of novel quinoline derivatives against Protein Kinase CK2. The protocols detailed herein cover in vitro biochemical assays to determine inhibitory potency, cell-based assays to assess effects in a physiological context, and biophysical methods to characterize the direct interaction between the inhibitor and the enzyme.
Part 1: Biochemical Characterization of CK2 Inhibition
The initial step in evaluating a potential CK2 inhibitor is to determine its direct effect on the enzymatic activity of purified CK2. This is typically achieved through in vitro kinase assays, which measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The primary output of these assays is the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[12][13]
In Vitro Kinase Activity Assay (Luminescent ATP Depletion Method)
This protocol utilizes a bioluminescence-based assay to quantify the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to CK2 activity, as active kinase will consume ATP.[14][15][16]
The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[14] Kinases transfer a phosphate group from ATP to a substrate, and the amount of ATP consumed is directly proportional to the kinase's activity. The Kinase-Glo® reagent contains luciferase, which in the presence of ATP, catalyzes the oxidation of luciferin, producing light.[15] Therefore, a high luminescent signal indicates low kinase activity (more ATP remaining), and a low signal indicates high kinase activity (less ATP remaining).[17]
Caption: Workflow for in vitro CK2 kinase assay.
-
Reagent Preparation:
-
Prepare a stock solution of the quinoline derivative in 100% DMSO.
-
Create a serial dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare the CK2 enzyme and a suitable substrate (e.g., a specific peptide substrate RRRADDSDDDDD) in kinase assay buffer.[18]
-
Prepare the ATP solution at a concentration relevant to the Km of CK2 for ATP.
-
-
Assay Plate Setup (384-well format):
-
Add the serially diluted quinoline derivative or vehicle (DMSO) to the appropriate wells of a white, opaque 384-well plate.
-
Add the CK2 enzyme and substrate mixture to all wells.
-
To initiate the kinase reaction, add the ATP solution to all wells. The final reaction volume is typically 10-25 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[19]
-
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12][20]
-
Data Presentation: Comparative Inhibitory Potency
Summarize the IC50 values for the tested quinoline derivatives in a clear, tabular format for easy comparison. Include a known CK2 inhibitor as a positive control.
| Compound ID | Quinoline Derivative | IC50 (nM) against CK2 | Reference Compound (e.g., CX-4945) IC50 (nM) |
| QD-001 | [Structure/Name] | [Value] | 0.38[5] |
| QD-002 | [Structure/Name] | [Value] | 0.38[5] |
| QD-003 | [Structure/Name] | [Value] | 0.38[5] |
Part 2: Cellular Activity of Quinoline Derivatives
While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess the activity of the compounds in a cellular context. Cell-based assays provide insights into cell permeability, target engagement, and the downstream functional consequences of CK2 inhibition.
Cell Viability and Proliferation Assay
This assay determines the effect of the quinoline derivatives on the viability and proliferation of cancer cell lines known to be sensitive to CK2 inhibition.
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives or vehicle control for a specified duration (e.g., 72 hours).[21][22]
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value (the concentration that reduces cell viability by 50%).[23]
Western Blot Analysis of CK2 Signaling
This protocol assesses the ability of the quinoline derivatives to inhibit CK2 activity within the cell by measuring the phosphorylation status of known CK2 substrates and downstream signaling proteins.[21][22] A key substrate for this purpose is Akt, which is phosphorylated by CK2 at Ser129.[4]
Caption: Simplified CK2 signaling pathways.[1][2][4][24]
-
Cell Culture and Treatment: Culture appropriate cells to 70-80% confluency and treat with various concentrations of the quinoline derivative for a predetermined time (e.g., 2-24 hours).[25]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[25][26]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[21][25]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[26][27]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[26][27]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a CK2 target (e.g., anti-phospho-Akt Ser129).[23]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[21]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[25][28]
-
Apoptosis Induction Assay
Inhibition of the pro-survival kinase CK2 is expected to induce apoptosis in cancer cells. This can be measured by assaying the activity of caspases 3 and 7, which are key executioner caspases.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the quinoline derivatives as described for the cell viability assay.[29][30]
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[31]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[29][30]
-
Mix on a plate shaker for 30 seconds to 2 minutes.[30]
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence, which is directly proportional to the amount of caspase activity.[31][32][33]
-
Part 3: Biophysical Characterization of Inhibitor-Kinase Interaction
Biophysical methods provide direct evidence of binding between the quinoline derivative and CK2, and can elucidate the thermodynamics and kinetics of this interaction. These techniques are valuable for confirming the mechanism of action and for lead optimization.[34][35]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[36] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a ligand to an immobilized protein in real-time.[34] It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
TSA measures the change in the thermal stability of a protein upon ligand binding.[] The binding of a stabilizing ligand will increase the melting temperature (Tm) of the protein. This method is often used for initial hit validation and screening.
Note on Biophysical Methods: The specific protocols for these techniques are highly instrument-dependent and require specialized expertise. It is recommended to consult the instrument manufacturer's guidelines and relevant literature for detailed experimental design and data analysis procedures.[38]
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of quinoline derivatives as inhibitors of Protein Kinase CK2. By systematically progressing from in vitro biochemical assays to cell-based functional assays and biophysical characterization, researchers can gain a thorough understanding of the potency, mechanism of action, and therapeutic potential of their compounds. This integrated approach is essential for the successful development of novel and effective CK2-targeted therapies.
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase. Promega Corporation.
-
Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.
-
The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. MDPI.
-
Protein Kinase CK2 in Cancer Energetics. Frontiers.
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
-
Application Notes and Protocols for In Vitro Studies with the CK2 Inhibitor CK2-IN-4. Benchchem.
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
-
Signaling Pathways Regulated by CK2. The PI3K/AKT/mTOR (A), NF-κB (B)... ResearchGate.
-
Application Notes and Protocols for CK2-IN-7 In Vitro Assay. Benchchem.
-
The Role of CK2-IN-4 in Cell Signaling Pathways: An In-depth Technical Guide. Benchchem.
-
Protein kinase CK2: a potential therapeutic target for diverse human diseases. PMC.
-
Kinase-Glo® Luminescent Kinase Assays. Promega Corporation.
-
Caspase 3/7 Activity. Protocols.io.
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
-
Application Notes and Protocols for CK2-IN-14 in Cell Culture. Benchchem.
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
-
Caspas-Glo 3/7 Assay. Reaction Biology.
-
Promega ADP-Glo kinase assay. BMG LABTECH.
-
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).
-
An In-depth Technical Guide to in vitro IC50 Values of JNK3 Inhibitor-3. Benchchem.
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
-
In vitro and in vivo assays of protein kinase CK2 activity. PubMed.
-
IC50 Determination. edX.
-
Application Notes and Protocols for CK2-IN-4. Benchchem.
-
Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth. PubMed.
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
-
Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega.
-
IC50 determination for receptor-targeted compounds and downstream signaling.
-
In-cell Western Assays for IC50 Determination. Azure Biosystems.
-
Caesin Kinase-2 Assay Kit (CS0610) - Bulletin. Sigma-Aldrich.
-
Western blot protocol. Abcam.
-
Caesin Kinase-2 Assay / Inhibitor Screening Kit. Caltag Medsystems.
-
Casein Kinase-2 Assay Kit. Merck Millipore.
-
CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit. MBL Life Science.
-
A Comparative Guide to Protein Kinase CK2 Inhibitors for Cancer Research. Benchchem.
-
Western blot analysis of CK2 and CK2 . ES cell extracts (A) and... ResearchGate.
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.
-
Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. PMC - NIH.
-
Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. PubMed.
-
Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs.
-
Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
-
Western Blotting Protocol. Cell Signaling Technology.
-
Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmphs.com [ijmphs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. courses.edx.org [courses.edx.org]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
- 29. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 30. promega.com [promega.com]
- 31. Caspase 3/7 Activity [protocols.io]
- 32. tripod.nih.gov [tripod.nih.gov]
- 33. reactionbiology.com [reactionbiology.com]
- 34. researchgate.net [researchgate.net]
- 35. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 38. Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in the synthesis of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Technical Support Center: Synthesis of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related quinolone compounds. Here, we address common challenges and frequently encountered issues, providing not just solutions but also the underlying chemical principles to empower your experimental success.
The primary synthetic route to this class of compounds is the Gould-Jacobs reaction, a robust but often challenging method involving the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent saponification.[1][2] The electron-withdrawing nature of the two chlorine atoms on the aniline starting material introduces specific hurdles that require careful control of reaction conditions.
This guide is structured into a Troubleshooting section to address immediate experimental problems and an FAQ section for broader conceptual questions.
Troubleshooting Guide: Common Synthesis Failures
This section addresses specific, common problems encountered during the multi-step synthesis.
Problem 1: Low Yield of Diethyl ((2,4-dichloroanilino)methylene)malonate (Intermediate I)
Question: I am seeing a low yield or incomplete conversion of 2,4-dichloroaniline in the initial condensation step with DEEM. My reaction mixture is turning dark, and TLC analysis shows significant starting material even after prolonged heating. What is going wrong?
Answer: This is a frequent issue, often stemming from one of three areas: reagent quality, reaction temperature, or moisture. The nucleophilicity of 2,4-dichloroaniline is significantly reduced by the two electron-withdrawing chlorine substituents, making the initial Michael addition/elimination reaction with DEEM more sluggish than with electron-rich anilines.[3][4]
Troubleshooting Protocol:
-
Reagent Purity Check:
-
2,4-Dichloroaniline: Ensure it is free from coloration. If it is dark, it may have oxidized. Recrystallize from ethanol/water or purify by sublimation if necessary.
-
Diethyl Ethoxymethylenemalonate (DEEM): This reagent is susceptible to hydrolysis. Use a freshly opened bottle or distill under reduced pressure before use.
-
-
Temperature and Reaction Control:
-
The reaction involves the evolution of ethanol.[5] To drive the equilibrium forward, the ethanol must be removed.
-
Recommended Condition: Heat a neat mixture of 1.0 equivalent of 2,4-dichloroaniline and 1.05-1.1 equivalents of DEEM to 120-130°C.[6] A gentle stream of inert gas (nitrogen or argon) can help carry away the ethanol as it forms.
-
Avoid Overheating: Temperatures exceeding 140°C at this stage can lead to polymerization and dark, tarry byproducts.
-
-
Moisture Control:
-
Ensure all glassware is oven-dried. Any moisture will hydrolyze the DEEM, rendering it inactive. Perform the reaction under a nitrogen atmosphere.
-
Problem 2: Failure or Low Yield in the Thermal Cyclization Step (Intermediate I to Ester II)
Question: My condensation to form the anilinomethylenemalonate intermediate worked well, but the subsequent thermal cyclization to the ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is failing. I am not getting the expected precipitate upon cooling the Dowtherm A solution.
Answer: This is the most critical and challenging step of the Gould-Jacobs reaction.[7] The intramolecular Friedel-Crafts-type cyclization requires very high temperatures (typically ~250°C) to overcome the activation energy, which is particularly high for electron-deficient systems like this one.
Troubleshooting Protocol:
-
Verify Cyclization Temperature:
-
The reaction is performed in a high-boiling, inert solvent. Diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are standard choices, with boiling points around 250-260°C.[5]
-
Ensure your heating mantle and thermometer setup are accurate. The solution must be vigorously refluxing to ensure the required temperature is reached.
-
-
Reaction Time Optimization:
-
Consider Microwave Synthesis:
-
Microwave-assisted organic synthesis (MAOS) can dramatically improve yields and reduce reaction times for this cyclization step.[7] The rapid, uniform heating can reach the target temperature in minutes, minimizing byproduct formation.
-
Table 1: Comparison of Thermal Cyclization Conditions
| Method | Solvent | Temperature (°C) | Typical Time | Common Issues |
| Conventional | Dowtherm A / Diphenyl Ether | 250-260 | 30-60 min | Degradation, charring, low yield |
| Microwave | Solvent-free or High-Boiling Solvent | 250-300 | 5-15 min | Requires specialized equipment |
Problem 3: Incomplete Saponification of the Ester (Ester II to Final Acid)
Question: The cyclization appeared successful, but after refluxing the isolated ester with sodium hydroxide, I still see starting material (the ester) in my final product after acidification. How can I drive the hydrolysis to completion?
Answer: The ethyl ester (Intermediate II) is often a high-melting, poorly soluble solid. Incomplete hydrolysis is usually due to the heterogeneity of the reaction mixture or insufficient reaction time.
Troubleshooting Protocol:
-
Improve Solubility:
-
Instead of a purely aqueous NaOH solution, use a mixture of ethanol and aqueous NaOH (e.g., 1:1 or 2:1 ratio). This will help dissolve the ester and facilitate complete hydrolysis.
-
Reflux the mixture until the solution becomes clear, which indicates the salt of the final product has formed and all the starting ester has dissolved. This can take 1-4 hours.
-
-
Use Stronger Conditions (with caution):
-
Ensure Complete Acidification:
-
After hydrolysis, the product is the sodium carboxylate salt, which is water-soluble. To precipitate the final acid, the solution must be acidified.
-
Cool the reaction mixture in an ice bath and slowly add concentrated HCl or H₂SO₄ until the pH is strongly acidic (pH 1-2), confirmed with pH paper. Insufficient acidification will result in low recovery of the final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic scheme for this process?
A1: The synthesis follows the three main stages of the Gould-Jacobs reaction: Condensation, Cyclization, and Hydrolysis.
Step 3: Synthesis of this compound
-
Suspend the crude ethyl ester (II) from Step 2 in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide.
-
Heat the mixture to reflux with stirring. Continue refluxing for 2-3 hours, or until the solution becomes homogeneous.
-
Cool the resulting solution in an ice bath.
-
Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A thick, white precipitate will form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.
References
- Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US. Google.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.The Journal of Organic Chemistry - ACS Publications. (2023).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.PubMed Central.
- Gould–Jacobs reaction - Wikipedia.Wikipedia.
- Gould–Jacobs reaction - Wikiwand.Wikiwand.
- Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols - Benchchem.BenchChem.
- Quinolones also come from anilines by cyclization to an ortho position.organic-chemistry.org.
- Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids - CONICET.CONICET Digital.
- Synthesis of quinolines - Organic Chemistry Portal.Organic Chemistry Portal.
- Gould-Jacobs Reaction.Organic Chemistry Portal.
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube.YouTube.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.Biotage.
- Process for the hydrolysis of quinolone carboxylic esters - Google Patents.Google Patents.
- Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.ResearchGate.
- Process for the hydrolysis of quinolone carboxylic esters - Google Patents.Google Patents.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.Revista de Chimie. (2010).
- Nonclassical Biological Activities of Quinolone Derivatives.University of Saskatchewan Library. (2011).
- 4,7-dichloroquinoline - Organic Syntheses Procedure.Organic Syntheses.
- 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.Chemicalbook.
- 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid - BLDpharm.BLDpharm.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.MDPI.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 9. AU2019260015C1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
troubleshooting inconsistent results in 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid bioassays
Welcome to the technical support resource for researchers utilizing 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in biological assays. This guide is designed to provide in-depth troubleshooting assistance and address common questions encountered during experimentation. Inconsistent results can be a significant source of frustration and delay in research. Our goal is to equip you with the knowledge to identify potential causes, implement corrective measures, and ensure the generation of reliable, reproducible data.
This document moves beyond a simple checklist, delving into the causal relationships between experimental variables and assay outcomes. By understanding the 'why' behind each step, you can develop a more robust and self-validating experimental design.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of this compound.
Q1: What is this compound and what is its expected biological activity?
A: this compound is a heterocyclic organic compound. The quinoline core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] While the specific mechanism for this exact molecule is not extensively defined in public literature, related quinoline-3-carboxylic acids have been investigated as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which can halt cell proliferation.[3] Therefore, it is often screened for antiproliferative or cytotoxic effects in cell-based assays.
Q2: How should I prepare and store stock solutions of this compound?
A: Proper preparation and storage are critical for reproducibility. Due to the limited aqueous solubility typical of such compounds, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is commonly used to create a high-concentration stock solution (e.g., 10-50 mM).
However, there is evidence that 4-halo-8-quinolinols can be unstable in DMSO, undergoing hydrolysis.[4][5] To mitigate potential degradation:
-
Dissolve the compound in high-quality, anhydrous DMSO.
-
Create small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage and at -20°C for short-term use.
-
Always prepare fresh working solutions from the stock for each experiment.
Q3: Could this compound be a "nuisance" or Pan-Assay Interference Compound (PAINS)?
A: This is a critical consideration. Nuisance compounds can produce false-positive results in high-throughput screens through non-specific mechanisms rather than direct, selective interaction with a biological target.[6] Quinolines, as a class, are known to sometimes act as PAINS. Potential issues include:
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.
-
Assay Interference: The heterocyclic ring system may possess intrinsic fluorescence or absorbance properties that interfere with optical readouts (e.g., fluorescence, luminescence).[6][7]
-
Reactivity: Electrophilic moieties, if present, can react non-specifically with proteins.
It is essential to run appropriate controls to rule out these possibilities (see Troubleshooting Guide).
Troubleshooting Inconsistent Bioassay Results
This section provides a structured approach to diagnosing and resolving common issues encountered when assaying this compound.
Problem 1: High Variability in IC₅₀/EC₅₀ Values Between Experiments
You observe that the calculated potency of the compound shifts significantly from one experimental run to the next.
Potential Cause A: Compound Instability and Degradation
As mentioned in the FAQ, 4-halo-quinolines can be unstable in DMSO solution.[4][5] If stock solutions are old, have undergone multiple freeze-thaw cycles, or were prepared in lower-grade DMSO, the actual concentration of the active compound may be lower than assumed, leading to a perceived loss of potency.
► Solution Workflow:
-
Prepare Fresh Stock: Always start a new series of experiments by dissolving fresh, solid compound in anhydrous DMSO.
-
Aliquot Properly: Immediately aliquot the new stock into single-use volumes in low-binding tubes and store at -80°C.
-
Minimize Bench Time: When preparing working dilutions, thaw the stock aliquot quickly and keep it on ice. Dilute into your final assay medium immediately before adding to the cells.
Potential Cause B: Compound Precipitation in Assay Medium
The compound may be soluble in 100% DMSO but precipitate when diluted into the aqueous, buffered environment of your cell culture medium. This is a common cause of variability.
► Solution Workflow:
-
Visual Inspection: After preparing the highest concentration of your working solution in the assay medium, visually inspect it against a light source for any cloudiness or precipitate. Centrifuge a small amount; a pellet indicates precipitation.
-
Test Solubility Limit: Determine the maximum concentration of the compound that remains soluble in your final assay medium (containing serum, etc.). All experimental concentrations should remain below this limit.
-
Modify Dilution Scheme: Instead of a large dilution step from 100% DMSO into the medium, perform an intermediate dilution in a solvent like ethanol or into a medium with a lower serum concentration if your assay permits.
Potential Cause C: Inconsistent Cell Culture and Plating
Variations in cell health, passage number, and density can dramatically impact their response to a compound.[7][8]
► Solution Workflow:
-
Standardize Cell Passage: Use cells within a consistent, low-passage number range for all experiments. High-passage cells can exhibit phenotypic drift.[8]
-
Control Confluency: Do not use cells from flasks that are over-confluent. Seed plates from a healthy, sub-confluent (70-80%) culture.
-
Ensure Plating Uniformity: After trypsinization, ensure you have a single-cell suspension. Mix the cell suspension thoroughly before and during plating to prevent settling and ensure even cell distribution across the microplate.[8] Avoid "edge effects" by not using the outer wells of the plate for test compounds or by filling them with sterile media to create a humidity barrier.[9]
Troubleshooting Summary Table
| Potential Cause | Key Diagnostic Check | Primary Solution |
| Compound Instability | Compare results from a freshly prepared stock vs. an old stock. | Prepare fresh, single-use aliquots from solid compound. Store at -80°C.[9] |
| Precipitation in Medium | Visually inspect the highest concentration working solution for turbidity. | Determine the solubility limit in the final assay medium and work below it. |
| Cell Culture Variance | Check cell passage number, morphology, and seeding density. | Standardize cell handling protocols; use cells at the same passage and confluency.[8] |
| Pipetting/Dilution Error | Review serial dilution calculations and pipette handling. | Calibrate pipettes regularly. Use fresh tips for each dilution step.[9] |
Problem 2: Artifactual or Non-Specific Activity (False Positives)
The compound appears highly active, but the results are difficult to validate or do not align with expected biology. This may be due to assay interference.[6]
Workflow for Deconvoluting Assay Artifacts
This workflow helps determine if the observed signal is due to a true biological effect or an artifact.
Caption: Workflow for identifying assay artifacts.
Key Experimental Protocols
Adherence to standardized protocols is paramount for achieving consistency.
Protocol 1: Preparation of Compound Stock and Working Solutions
This protocol details the steps for preparing this compound for a typical cell-based assay.
-
Pre-calculation:
-
Determine the molecular weight (MW) of the compound.
-
Calculate the mass required for your desired stock concentration (e.g., 10 mM). Formula: Mass (mg) = 10 * MW ( g/mol ) * Volume (mL).
-
-
Stock Solution Preparation (10 mM in DMSO):
-
Tare a clean, dry microfuge tube on an analytical balance.
-
Carefully weigh the calculated mass of the solid compound into the tube.
-
Using a calibrated pipette, add the required volume of anhydrous, high-purity DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Visually confirm that no solid particles remain.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, low-retention microfuge tubes (e.g., 10 µL aliquots).
-
Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation (for a 96-well plate):
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform a serial dilution series. It is often best to perform an initial dilution from 100% DMSO into cell culture medium to create the highest concentration to be tested, then perform subsequent dilutions in the medium.
-
Example: To make a 100 µM top concentration in a final assay volume of 100 µL with a final DMSO concentration of 0.5%, you would add 0.5 µL of 10 mM stock to 99.5 µL of medium.
-
Use calibrated pipettes and change tips for every dilution step to avoid carryover.[9]
-
Add the final working solutions to the cells in the microplate.
-
Visualization of Potential Pitfalls
Understanding the physical basis of inconsistent results can aid in prevention.
Caption: Common physical causes of inconsistent results.
By systematically addressing these potential issues related to compound handling, assay conditions, and data interpretation, researchers can significantly enhance the quality and reproducibility of their bioassay data for this compound.
References
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. Available at: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. Available at: [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
-
Oleksyszyn, J. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy. Available at: [Link]
-
Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Costakes, G., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham University, Department of Chemistry, Faculty Publications. Available at: [Link]
-
ChemBK. (2022). 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. ChemBK. Available at: [Link]
-
Kaga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.library.fordham.edu [research.library.fordham.edu]
- 5. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of" by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biocompare.com [biocompare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Minimizing Off-Target Effects of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Cell Culture
This guide is designed for researchers, scientists, and drug development professionals utilizing 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in their cell culture experiments. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. However, this chemical versatility necessitates a rigorous approach to ensure that observed biological effects are a direct result of modulating the intended target, not an artifact of unintended molecular interactions. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enhance the precision and reproducibility of your research.
Section 1: Foundational Knowledge & Compound Handling
Correctly preparing and handling your small molecule is the first critical step in ensuring experimental success. Issues at this stage can lead to inconsistent results that are often mistaken for complex biological phenomena.
FAQ: How should I properly dissolve and store this compound?
Answer: Proper solubilization and storage are paramount for maintaining the compound's integrity and ensuring accurate concentrations.
-
Solvent Selection: this compound, like many heterocyclic compounds, generally exhibits poor solubility in aqueous solutions. The recommended primary solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution Protocol:
-
Weigh the compound accurately in a sterile, low-protein-binding microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Facilitate dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication. Ensure the compound is fully dissolved before storage.
-
-
Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C, protected from light.
-
Vehicle Control: Always remember that the final concentration of the vehicle (DMSO) should be consistent across all experimental conditions, including untreated controls, and should typically not exceed 0.5% to avoid solvent-induced cellular stress or toxicity.[1]
FAQ: My results are inconsistent. Could the compound be unstable in my cell culture medium?
Answer: Yes, compound instability in the complex environment of cell culture medium is a common cause of irreproducibility.[1][2] Cell culture media contain components like amino acids, vitamins, and metal ions that can interact with or degrade small molecules over time.[3][4]
Troubleshooting Instability:
-
Incubation Test: Prepare your final working concentration of the compound in your complete cell culture medium. Incubate this solution under your standard experimental conditions (37°C, 5% CO₂,) for the duration of your longest time point.
-
Analytical Verification: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the parent compound's peak area over time indicates instability.
-
Mitigation: If instability is confirmed, consider preparing fresh compound dilutions immediately before addition to cells for each experiment or reducing the incubation time if the experimental design allows.
Section 2: The Core Challenge: On-Target vs. Off-Target Effects
The central challenge in using any small molecule inhibitor is ensuring the observed phenotype is a consequence of modulating the intended target. Quinolines, as a class, have several known biological activities that could manifest as on- or off-target effects.
FAQ: What are the potential mechanisms of action and off-target liabilities for quinoline derivatives?
Answer: The biological activity of quinoline derivatives is diverse. While the specific target of this compound may be under investigation, related compounds are known to act through several mechanisms.
-
Potential On-Target Mechanisms:
-
Enzyme Inhibition: Many quinoline-3-carboxylic acids are known inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.[5] Others can target viral enzymes like HIV reverse transcriptase.[6]
-
Signaling Pathway Modulation: They can be designed to inhibit specific kinases or other signaling proteins.
-
-
Common Off-Target Liabilities:
-
Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known bidentate chelating agent for a wide range of metal ions.[7][8][9] This can disrupt the function of metalloenzymes or alter intracellular metal ion homeostasis, leading to cellular effects entirely independent of the intended target.
-
Intercalation: The planar aromatic structure of the quinoline ring may allow it to intercalate into DNA, potentially causing genotoxicity or interfering with DNA replication and transcription.
-
Kinase Promiscuity: Many kinase inhibitors bind to the ATP-binding pocket, which is conserved across a large number of kinases. It is common for inhibitors to show activity against a panel of related or unrelated kinases, especially at higher concentrations.
-
}
Fig 1. Conceptual model of on-target vs. off-target effects.
Section 3: Experimental Design for Specificity
A rigorously designed experiment with the right controls is your best defense against misinterpreting off-target effects.
FAQ: How do I determine the optimal concentration to use in my experiments?
Answer: The goal is to use the lowest concentration of the compound that produces the desired on-target effect, thereby minimizing the risk of off-target engagement which often occurs at higher concentrations.[1] This is achieved through careful dose-response and cytotoxicity analyses.
Protocol: Determining IC₅₀ and Cytotoxicity
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit (commercially available)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a 2-fold serial dilution of the compound in complete medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a "medium only" control and a "vehicle only" control (e.g., 0.5% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay for Effect (IC₅₀): In a parallel plate, perform your primary functional assay (e.g., proliferation assay, reporter gene assay) to measure the compound's inhibitory effect at each concentration.
-
Assay for Cytotoxicity (LDH): On the main plate, assess cytotoxicity by measuring LDH release into the supernatant according to the manufacturer's protocol.[1] Include a "maximum LDH release" control by lysing a set of untreated cells.
-
Data Analysis:
-
Plot the functional assay data against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Plot the percent cytotoxicity against the log of the compound concentration.
-
Decision: Choose a concentration range for future experiments that is at or slightly above the IC₅₀ but well below the concentration that induces significant cytotoxicity. A 5-10 fold window between the IC₅₀ and the cytotoxic concentration is ideal.
-
FAQ: What controls are essential for validating that my observed effect is on-target?
-
Vehicle Control (e.g., DMSO): Essential for ensuring that the solvent used to dissolve the compound does not contribute to the observed phenotype.
-
Structurally Related Inactive Control: This is a powerful tool. An ideal inactive control is a close structural analog of your compound that has been shown to be inactive against the primary target. If this molecule produces the same cellular phenotype, it strongly suggests the effect is off-target.[1]
-
Target Knockdown/Knockout (siRNA/CRISPR): The "gold standard" for target validation. If the phenotype observed with your compound is the same as the phenotype observed when the target protein is genetically removed or silenced, it provides strong evidence for on-target activity.[1] Discrepancies between the pharmacological and genetic approaches point to potential off-target effects.
}
Fig 2. Experimental workflow for validating on-target effects.
Section 4: Troubleshooting Guide
Even with careful planning, unexpected results can occur. This table addresses common problems and provides actionable solutions.
| Problem Encountered | Potential Causes | Suggested Solutions |
| High cytotoxicity at or below the expected IC₅₀. | 1. The compound has potent off-target cytotoxic effects.[1]2. Compound precipitation at high concentrations in aqueous media, leading to cell stress.3. The compound is unstable in the medium, and its degradation products are toxic.[2] | 1. Re-evaluate the working concentration; a lower dose for a longer duration may work.2. Visually inspect wells for precipitation. Test solubility in media using techniques like nephelometry.3. Perform an LC-MS stability study as described in Section 1. |
| Inconsistent or non-reproducible results. | 1. Inconsistent cell health or high cell passage number, leading to phenotypic drift.[10]2. Inaccurate compound concentration due to repeated freeze-thaw cycles of the stock solution.3. Mycoplasma or other microbial contamination altering cellular responses.[10][11] | 1. Use cells within a narrow passage number range. Ensure cells are healthy and in log-phase growth before seeding.2. Prepare fresh dilutions from a new, single-use aliquot of the stock solution for every experiment.3. Regularly test cell lines for mycoplasma contamination using PCR-based methods. |
| Observed phenotype does not match the known function of the target. | 1. The compound's dominant effect is through an off-target mechanism.2. The assumed role of the target in your specific cell line or context is incorrect. | 1. Perform a target engagement assay (e.g., NanoBRET™, CETSA®) to confirm the compound binds to the intended target at the effective concentration.[1]2. Use siRNA/CRISPR to validate the target's role independently of the compound.[1]3. Consider unbiased proteomic approaches (e.g., thermal proteome profiling) to identify other potential binding partners. |
| No observable effect, even at high concentrations. | 1. Low cell permeability of the compound.2. The compound is rapidly metabolized or effluxed by the cells (e.g., by P-gp transporters).[11][12]3. The target is not expressed or is not essential for the measured phenotype in your cell line. | 1. Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).2. Test for efflux pump activity or measure compound stability in the presence of cell lysates.[11]3. Validate target expression using Western Blot or qPCR. Confirm the target's role using a positive control activator/inhibitor or genetic methods. |
References
-
Lin, A., & Giuliano, C. J. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Genome Editing. Retrieved from [Link]
-
seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
-
ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. Retrieved from [Link]
-
Lino, C. A., & Harper, J. C. (2020). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing. Retrieved from [Link]
-
Gladstone Institutes. (2019). New method to detect off-target effects of CRISPR. ScienceDaily. Retrieved from [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound ethyl ester. Retrieved from [Link]
-
Geraghty, R. J., & Riedel, K. U. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. Retrieved from [Link]
-
Gherman, A., & Rosu, T. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Retrieved from [Link]
-
Rasi, G., & Van de Weert, M. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
-
Khetan, A., & Li, Z. J. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Hadda, T. B., & Al-Salahi, R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]
-
Fritzson, I., & U. A. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Heffeter, P., & Meier-Menches, S. M. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Retrieved from [Link]
-
Al-Salahi, R., & Marzouk, M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Retrieved from [Link]
-
de Souza, T. M., & Abreu, C. M. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research. Retrieved from [Link]
-
Koga, H., & Itoh, A. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid Enzyme Inhibition Assays
Introduction
Welcome to the technical support guide for enzyme inhibition assays involving 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental protocols. As a member of the 4-hydroxyquinoline-3-carboxylic acid class, this compound and its analogs are known to target various enzymes, including dehydrogenases and signaling pathway components like STAT3.[1][2] This guide offers full editorial control to help you navigate the complexities of your assays, ensuring both technical accuracy and data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers may have before initiating or optimizing their experiments.
Q1: What are the primary known enzyme targets for quinoline-3-carboxylic acid derivatives?
A1: The 4-hydroxyquinoline-3-carboxylic acid scaffold is associated with the inhibition of several enzyme classes. Notably, derivatives have shown specific inhibitory activity against mitochondrial malate dehydrogenase and lactate dehydrogenase.[1] Additionally, related quinolone structures have been identified as inhibitors of the JAK-STAT3 signaling pathway, a key target in cancer therapy.[2] Another related compound, a chloroxoquinolinic ribonucleoside, has been found to inhibit HIV-1 reverse transcriptase.[3] Given this precedent, it is crucial to confirm the activity of this compound on your specific enzyme of interest.
Q2: What are the critical physicochemical properties of this compound to consider for assay development?
A2: The key properties are solubility and potential for assay interference. Carboxylic acids can have limited solubility in aqueous buffers, especially at lower pH values, which can lead to compound precipitation or aggregation.[4] It is essential to determine the aqueous solubility of your compound in the final assay buffer. Stock solutions are typically prepared in 100% DMSO.[5] The final concentration of DMSO in the assay should be kept low (ideally ≤1%) and consistent across all wells to avoid artifacts, as higher concentrations can impact enzyme stability and activity.[6]
Q3: What is a sensible starting concentration range for an initial IC50 determination?
A3: For a novel inhibitor-enzyme pairing, a broad concentration range is recommended to capture the full dose-response curve.[7] A common and effective starting strategy is to perform serial dilutions over several orders of magnitude, for instance, from 100 µM down to 1 nM.[7] This wide range helps to identify an approximate IC50 value, which can be refined in subsequent experiments using a narrower set of concentrations centered around the initial estimate.
Q4: Which control experiments are absolutely essential for a valid inhibition assay?
A4: A robust assay includes several controls to ensure the observed inhibition is real and specific to the compound's interaction with the enzyme.
-
No-Inhibitor Control (100% Activity): Contains the enzyme, substrate, and buffer with the same final concentration of solvent (e.g., DMSO) as the test wells. This defines the maximum reaction velocity.
-
No-Enzyme Control (Background): Contains the substrate, buffer, and the highest concentration of the test compound. This helps identify any non-enzymatic substrate degradation or signal interference from the compound itself.
-
No-Substrate Control: Contains the enzyme, buffer, and the highest concentration of the test compound. This control is important for identifying any intrinsic signal from the enzyme or inhibitor that could contribute to the background.
-
Positive Control Inhibitor: A known inhibitor of your target enzyme should be run in parallel to validate that the assay can detect inhibition reliably.
Part 2: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. They should be adapted and optimized for your specific enzyme and assay technology (e.g., fluorescence, absorbance, luminescence).
Protocol 2.1: Preparation of Compound Stock and Working Solutions
-
Prepare a High-Concentration Stock: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Aliquot and Store: Aliquot the primary stock into small-volume, single-use tubes to minimize freeze-thaw cycles, which can degrade the compound.[8] Store at -20°C or -80°C, protected from light.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a fresh aliquot of the primary stock. Prepare an intermediate stock (e.g., 1 mM) by diluting the primary stock in 100% DMSO.
-
Create Serial Dilutions: Perform serial dilutions from the intermediate stock using 100% DMSO to create a concentration series (e.g., 10x the final desired concentrations). This ensures that the final DMSO concentration remains constant in all assay wells.
Protocol 2.2: General Enzyme Inhibition Assay (96/384-well plate format)
-
Assay Buffer Preparation: Prepare the assay buffer optimized for your enzyme's activity and stability. Ensure all components are fully dissolved and the pH is correct. The buffer must be at the correct temperature (e.g., room temperature or 37°C) before starting the assay.[9]
-
Reagent Dispensing:
-
Add assay buffer to all wells of a suitable microplate (e.g., black plates for fluorescence assays).[9]
-
Add the serially diluted compound solutions to the test wells. Add an equivalent volume of DMSO to the "100% activity" control wells.
-
Add the enzyme solution to all wells except the "no-enzyme" controls. Mix gently by pipetting or orbital shaking.
-
-
Pre-incubation (Enzyme-Inhibitor): Incubate the plate for a defined period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme before the reaction starts. This step is critical for identifying time-dependent or slow-binding inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the signal (e.g., fluorescence or absorbance) kinetically over a defined period (e.g., 30-60 minutes).
Protocol 2.3: IC50 Value Determination and Data Analysis
-
Calculate Initial Velocity: From the kinetic data, determine the initial reaction velocity (V₀) for each inhibitor concentration. This is the linear portion of the progress curve where less than 10-15% of the substrate has been consumed.[10]
-
Normalize Data: Normalize the velocities by setting the average of the "100% activity" controls to 100% and the average of the "no-enzyme" (or maximum inhibition) controls to 0%.
-
Plot Dose-Response Curve: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Non-linear Regression: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[11][12]
| Parameter | Description | Example Value |
| Top | The maximum response (should be constrained to ~100) | 100% |
| Bottom | The minimum response (should be constrained to ~0) | 0% |
| LogIC50 | The logarithm of the inhibitor concentration at 50% inhibition | -6.5 (for an IC50 of ~316 nM) |
| HillSlope | The steepness of the curve | -1.0 |
Table 1: Example parameters for a four-parameter logistic fit used in IC50 determination.
Part 3: Troubleshooting Guide (Q&A Format)
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Problem Area: Compound and Reagent Issues
Q: My dose-response curve is flat or shows very weak inhibition, even at high concentrations. What's wrong?
A: There are several potential causes for a lack of inhibition:
-
Inactive Compound: Verify the identity and purity of your compound. If possible, obtain a fresh batch or have it analytically characterized.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[8] Always include a positive control inhibitor to confirm that the enzyme is responsive to inhibition. Run an activity check on a fresh aliquot of the enzyme.
-
Substrate Concentration Too High: If you are investigating a competitive inhibitor, high substrate concentrations can overcome the inhibitor's effect.[6] The Assay Guidance Manual suggests using a substrate concentration at or below its Michaelis-Menten constant (Km) to maximize sensitivity for competitive inhibitors.[13]
-
Incorrect Assay Conditions: The pH, buffer components, or temperature may not be optimal for inhibitor binding, even if they are sufficient for enzyme activity. Review literature for conditions used with similar inhibitor classes.
Q: I see precipitation in my assay wells, especially at higher compound concentrations. How do I address this?
A: Precipitation is a common issue stemming from poor compound solubility.
-
Determine Aqueous Solubility: Before running the full assay, test the solubility of your compound in the final assay buffer at the highest intended concentration. You can do this by making the dilution and visually inspecting for turbidity or by using light scattering measurements.
-
Reduce Final Concentration: The most straightforward solution is to lower the top concentration of your dilution series to a point below the solubility limit.
-
Modify Assay Buffer: In some cases, adding a small amount of a non-denaturing detergent (e.g., 0.01% Triton X-100) can help maintain compound solubility. However, you must first validate that the detergent does not impact your enzyme's activity or stability.
-
Increase DMSO (with caution): While the goal is to keep DMSO low, slightly increasing the final concentration (e.g., from 0.5% to 1.5%) might improve solubility. This must be done consistently across all wells, and you must confirm this new DMSO level does not inhibit the enzyme.
Problem Area: Assay Signal and Data Integrity
Q: My assay signal is very noisy, or the background is unacceptably high. What are the likely causes?
A: High noise or background can obscure real data and should be addressed systematically.
-
Compound Interference: The compound itself may be fluorescent or colored, directly interfering with the assay readout.[14][15] To check for this, run a plate with buffer and the compound dilution series (no enzyme or substrate) and measure the signal. If interference is present, you may need to switch to a different detection method (e.g., from fluorescence to a label-free method like ITC).[16]
-
Contaminated Reagents: Buffers or reagents may be contaminated with particulates or fluorescent impurities.[8] Prepare fresh buffers with high-purity water and reagents, and consider filter-sterilizing the final buffer.[9]
-
Substrate Instability: Some substrates can degrade spontaneously over time, leading to a high background signal.[8] Prepare substrate solutions fresh for each experiment and protect them from light if they are photosensitive.
-
Instrument Settings: The plate reader settings may not be optimal. Adjust the gain or photomultiplier tube (PMT) voltage to ensure the signal is within the linear range of the detector.[10][17]
Q: My data shows an IC50 value that shifts depending on the enzyme concentration I use. What does this indicate?
A: A shift in the IC50 value with changing enzyme concentration is a classic indicator of a "tight-binding" inhibitor.[6] This occurs when the inhibitor's affinity for the enzyme is so high that the concentration of the inhibitor required for 50% inhibition is comparable to the enzyme concentration in the assay. In this scenario, the standard IC50 model is no longer valid. You should use the Morrison equation for analysis, which accounts for the enzyme concentration, to determine the true inhibition constant (Ki).[18]
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common assay problems.
Part 4: Mechanism of Action (MoA) Studies
Once you have a confirmed and reproducible IC50 value, the next step is to understand how the compound inhibits the enzyme. This is crucial for drug development.[6][19]
Q: How do I determine if my inhibitor is competitive, non-competitive, or uncompetitive?
A: To determine the mechanism of inhibition, you must measure the enzyme's reaction velocity at various substrate concentrations in the presence of several fixed inhibitor concentrations.[20]
-
Experimental Setup: Create a matrix of conditions. On one axis, vary the substrate concentration (e.g., from 0.2x Km to 10x Km). On the other axis, vary the inhibitor concentration (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Data Analysis: Plot the data using a double-reciprocal (Lineweaver-Burk) plot, where 1/Velocity is plotted against 1/[Substrate].
-
Competitive: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, but Vmax remains unchanged.[6]
-
Non-competitive: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, but Km remains unchanged.[20]
-
Uncompetitive: The lines will be parallel. Both apparent Vmax and Km decrease with inhibitor concentration.[6]
-
Visualization of Inhibition Modalities
Caption: Binding relationships for different enzyme inhibition types.
References
-
Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
-
Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. u:cris-Portal. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. [Link]
-
Scientist Live. (2022). Enzyme Kinetics Considerations. [Link]
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
-
Solidzymes. (2025). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism-Independent Analysis. [Link]
-
Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. [Link]
-
Wikipedia. (n.d.). Molecular biology. [Link]
-
Fang, L., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Proceedings of the National Academy of Sciences, 105(34), 12153-12158. [Link]
-
Guryanov, I., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
-
AZoM. (2020). Characterize Enzyme Kinetics. [Link]
-
de Castro, S. L., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-17. [Link]
-
P&S Chemicals. (n.d.). Product information, this compound ethyl ester. [Link]
-
Klutchko, S. R., et al. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Journal of Medicinal Chemistry, 51(14), 4115-21. [Link]
-
Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
American Elements. (n.d.). Carboxylic Acids. [Link]
Sources
- 1. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. scientistlive.com [scientistlive.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 16. azom.com [azom.com]
- 17. thermofisher.com [thermofisher.com]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 20. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
addressing precipitation issues of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in media
A Guide to Overcoming Precipitation Issues in Experimental Media
Welcome to the technical support center for 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent precipitation of this compound in various experimental media. As Senior Application Scientists, we have compiled our expertise to provide you with a comprehensive guide that not only offers solutions but also explains the underlying scientific principles.
Introduction
This compound is a quinoline derivative with potential applications in various fields of research.[1][2][3] However, like many carboxylic acid-containing compounds, it can exhibit poor aqueous solubility, leading to precipitation in experimental media. This guide will walk you through the causes of this issue and provide practical solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and solubility of this compound.
Q1: Why does my this compound precipitate out of solution?
A1: Precipitation of this compound is primarily due to its low intrinsic aqueous solubility. Several factors can contribute to this:
-
pH: The solubility of carboxylic acids is highly pH-dependent.[1] In acidic to neutral media, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in aqueous solutions.
-
Solvent: The choice of solvent for your stock solution and the final concentration of that solvent in your experimental media can significantly impact solubility.
-
Temperature: Like many compounds, the solubility of this compound may be affected by temperature.[1]
-
Ionic Strength: High concentrations of salts in the buffer can sometimes lead to a "salting-out" effect, reducing the solubility of the compound.[2][3][4]
Q2: What is the optimal pH for keeping this compound in solution?
Q3: Can I use DMSO to dissolve the compound? What is the maximum recommended concentration?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds.[5][6] It is generally effective for dissolving quinoline derivatives. However, the final concentration of DMSO in your experimental media should be kept to a minimum, typically below 1%, as higher concentrations can have cytotoxic effects or interfere with the assay.[7] If precipitation occurs upon dilution of the DMSO stock into your aqueous media, it indicates that the compound's solubility limit in the final buffer has been exceeded.
Troubleshooting Guide
This section provides a systematic approach to resolving precipitation issues with this compound.
Step 1: Optimizing the Stock Solution
The first step in preventing precipitation is to prepare a stable and concentrated stock solution.
Protocol 1: Preparation of a Stock Solution [8][9][10]
-
Solvent Selection: Start with a high-purity, anhydrous solvent. DMSO is a good initial choice.[5][6]
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the solvent to the compound. Gentle warming (to 37-40°C) and sonication can aid in dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]
Step 2: Addressing Precipitation in Aqueous Media
If the compound precipitates upon dilution into your experimental buffer, consider the following strategies.
Strategy 1: pH Adjustment
As discussed in the FAQs, increasing the pH of your buffer can significantly enhance solubility.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12][13][14]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used.[13]
-
Optimization: The optimal co-solvent and its concentration will need to be determined empirically for your specific experimental system. It is crucial to ensure that the final concentration of the co-solvent is compatible with your assay.
Strategy 3: Employing Solubilizing Excipients
For particularly challenging solubility issues, the use of specialized solubilizing agents can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[16]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to aid in solubilization.[20][21]
Protocol 2: Preparing a Formulation with HP-β-Cyclodextrin [17]
-
Prepare a Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in your experimental buffer.
-
Add the Compound: Slowly add the this compound stock solution to the cyclodextrin solution while vortexing or stirring.
-
Equilibrate: Allow the mixture to equilibrate for a period (e.g., 1-2 hours) to facilitate the formation of the inclusion complex.
-
Filter: If necessary, filter the solution through a 0.22 µm filter to remove any undissolved particles.
Data Summary Table
The following table summarizes the key strategies for enhancing the solubility of this compound.
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Increases ionization of the carboxylic acid group, enhancing polarity and aqueous solubility.[1] | Ensure the final pH is compatible with the experimental system and compound stability. |
| Co-solvents | Reduces the polarity of the aqueous medium, improving the solubility of hydrophobic compounds.[12] | The final concentration must be non-toxic to cells and not interfere with the assay. |
| Cyclodextrins | Forms inclusion complexes by encapsulating the hydrophobic drug molecule within its cavity.[16][18][19] | The molar ratio of drug to cyclodextrin may need to be optimized. |
| Surfactants | Forms micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[21] | Use at concentrations above the critical micelle concentration (CMC) but below levels that cause cell toxicity. |
Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Experimental workflow for preparing solutions and troubleshooting.
Conclusion
By systematically addressing the factors that influence the solubility of this compound, researchers can overcome precipitation issues and obtain reliable and reproducible experimental results. This guide provides a framework for troubleshooting, from optimizing stock solutions to employing advanced formulation strategies. Remember to always validate any new formulation to ensure it does not interfere with your specific biological assay.
References
- Quinoline-4-carboxylic acid | Solubility of Things. (n.d.).
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Retrieved from [Link]
-
Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
CiteAb. (2022). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Retrieved from [Link]
-
YouTube. (2025). Solution-making strategies & practical advice. Retrieved from [Link]
-
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]
-
Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. scispace.com [scispace.com]
- 14. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gpsrjournal.com [gpsrjournal.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Bioavailability of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid for In Vivo Studies
Welcome to the technical support center for 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this compound in in vivo models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Molecule
This compound is a quinoline derivative. The quinoline scaffold is a common feature in many biologically active compounds. However, the presence of two chlorine atoms and a carboxylic acid group on the quinoline ring system suggests potential challenges in achieving adequate oral bioavailability. Halogenation can significantly decrease aqueous solubility, a primary hurdle for oral drug absorption.[1][2] This guide will walk you through a systematic approach to characterize and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I am starting my in vivo studies with this compound and I'm concerned about its bioavailability. What are the first steps I should take?
A1: Your primary concern should be to determine the aqueous solubility of the compound. This is the most critical parameter influencing its oral bioavailability. Without this data, any formulation attempt would be based on assumptions. We recommend determining the solubility in multiple relevant media.
Q2: What are "biorelevant media" and why are they important for solubility assessment?
A2: Biorelevant media are in vitro test solutions that mimic the composition of human gastrointestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states.[3][4] Using these media provides a more accurate prediction of how your compound will dissolve in vivo compared to simple buffer solutions. This is crucial for poorly soluble drugs, as the presence of bile salts and lipids in the gut can significantly impact their solubility.[3][4]
Q3: My compound shows very low solubility in aqueous buffers and even in biorelevant media. What are my options?
A3: Low solubility is a common challenge for compounds like this.[1][2] You have several formulation strategies to consider, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles.
-
pH Adjustment/Salt Formation: Ionizing the carboxylic acid to improve solubility.
-
Amorphous Solid Dispersions (ASDs): Creating a high-energy, non-crystalline form of the drug.[4]
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle.
-
Use of Co-solvents and Surfactants: Enhancing solubility in the formulation vehicle.[5][6]
The best approach will depend on the physicochemical properties of your compound and the requirements of your in vivo model.
Q4: Can I simply dissolve the compound in an organic solvent like DMSO for oral gavage?
A4: While tempting for its simplicity, using a high concentration of an organic solvent like DMSO for oral dosing is generally discouraged for definitive in vivo studies. Upon contact with the aqueous environment of the stomach, the drug is likely to precipitate out of the DMSO solution, leading to variable and unpredictable absorption. This approach is only suitable for very early-stage, preliminary screening.
Q5: How do I quantify the concentration of this compound in plasma samples from my animal studies?
A5: The gold standard for quantifying small molecules in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[7][8][9] This technique offers the required sensitivity and selectivity. You will need to develop and validate a specific method for your compound.
Troubleshooting and In-Depth Guides
Part 1: Essential Physicochemical Characterization
Before embarking on formulation development, a thorough understanding of your compound's properties is paramount.
Caption: Decision tree for selecting a suitable formulation strategy.
Since the compound has a carboxylic acid moiety, forming a salt with a suitable base can significantly increase its aqueous solubility.
-
Counterion Selection: Common choices include sodium (Na⁺) and potassium (K⁺).
-
Potential Issue: Disproportionation: The salt can convert back to the less soluble free acid form, especially in the acidic environment of the stomach. [2][10]This can negate the benefits of salt formation.
-
Mitigation:
-
Choose a counterion that results in a salt with optimal physicochemical properties.
-
Consider enteric-coated formulations to bypass the stomach's acidic environment.
-
ASDs involve dispersing the drug in a polymer matrix in a non-crystalline, amorphous state. [4][11][12][13]This high-energy form can lead to a significant increase in apparent solubility.
-
Polymer Selection: Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
-
Preparation Methods: Spray drying and hot-melt extrusion are common techniques. [14]* Characterization: It is crucial to confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Table 1: Comparison of Formulation Strategies
| Strategy | Pros | Cons | Best For |
| Simple Suspension | Easy to prepare. | Low bioavailability for very insoluble compounds. | Compounds with moderate solubility. |
| Salt Formation | Can significantly increase solubility. | Risk of disproportionation, potential for hygroscopicity. | Ionizable compounds. |
| Amorphous Solid Dispersion | Can dramatically increase apparent solubility and bioavailability. [4] | Technically more complex to prepare and characterize; potential for physical instability (recrystallization). | Very poorly soluble, non-ionizable compounds. |
| Lipid-Based Formulation | Can be effective for lipophilic compounds. | Potential for variability in absorption depending on food intake. | Lipophilic compounds (high logP). |
| Co-solvent/Surfactant Systems | Can be effective for solubilizing the drug in the vehicle. [5][6] | Potential for drug precipitation upon dilution in the GI tract; potential for toxicity of excipients at high concentrations. | Early-stage screening and intravenous formulations. |
Part 3: Bioanalytical Method Development for In Vivo Studies
Accurate quantification of the compound in biological matrices is essential for pharmacokinetic analysis.
Caption: Workflow for developing a bioanalytical HPLC-MS/MS method.
A common and straightforward method for sample preparation is protein precipitation.
-
Sample Collection: Collect blood samples from your study animals into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma.
-
Protein Precipitation:
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing an internal standard. The internal standard should be a structurally similar molecule that is not present in the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
| Parameter | Typical Setting | Rationale |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Provides protons for positive ion mode ionization. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for elution. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | To achieve good peak shape and separation from matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The quinoline nitrogen is readily protonated. |
| MRM Transitions | Precursor ion (M+H)⁺ → Product ion(s) | Provides selectivity and sensitivity for quantification. |
This technical support guide provides a comprehensive framework for enhancing the bioavailability of this compound. By systematically characterizing the compound and applying sound formulation principles, researchers can overcome the challenges associated with its poor solubility and obtain reliable data from their in vivo studies.
References
- Jantratid, E., et al. (2008). Dissolution media simulating conditions in the proximal human gastrointestinal tract: an update. Pharmaceutical research, 25(7), 1663-1676.
- Brouwers, J., et al. (2009). Biorelevant media for the simulation of fed state intestinal conditions. Journal of pharmaceutical sciences, 98(8), 2697-2708.
- Alonso, J. M., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 61(18), 8349-8361.
- García-Sánchez, M., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & medicinal chemistry, 25(7), 2251-2259.
- Bhardwaj, V., et al. (2020). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. Pharmaceutics, 12(9), 856.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Vasconcelos, T., et al. (2007). Amorphous solid dispersions: a review of the formulation and manufacturing challenges. AAPS PharmSciTech, 8(4), E125.
- Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced drug delivery reviews, 100, 27-50.
- Patil, H., et al. (2019). Hot-Melt Extrusion: A Promising Continuous Manufacturing Technique for Amorphous Solid Dispersions. AAPS PharmSciTech, 20(3), 113.
- Shah, N., et al. (2014). Preclinical formulations: insight, strategies, and practical considerations. AAPS PharmSciTech, 15(5), 1307-1323.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Jantratid, E., & Dressman, J. (2009). Biorelevant dissolution media simulating the proximal human gastrointestinal tract: an update. Dissolution Technologies, 16(3), 21-25.
- Vertzoni, M., et al. (2005). Simulation of fasting human intestinal fluids: impact of bile salt concentration and type on the dissolution of poorly water-soluble drugs. European journal of pharmaceutics and biopharmaceutics, 60(3), 457-466.
- Filonova, A. A., et al. (2024). Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma.
- de Castro, V. F., et al. (2020). Validation of an Analytical Method Using HPLC-MS/MS to Quantify Osimertinib in Human Plasma and Supplementary Stability Results.
- Zhang, Y., et al. (2022). Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry, 2022, 8866048.
Sources
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples [mdpi.com]
- 8. Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Welcome to the dedicated technical support guide for the purification of 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a brownish or yellowish tint. What are the likely impurities?
The discoloration in your crude product typically indicates the presence of residual starting materials, reaction by-products, or degradation products. Common culprits include unreacted diethyl ethoxymethylenemalonate or 2,4-dichloroaniline, as well as various colored aromatic by-products formed during the high-temperature cyclization reaction. The thermal cyclization step is often carried out at temperatures around 250°C, which can lead to the formation of these colored impurities.
Q2: What is the most straightforward purification method for removing these colored impurities?
For most common colored impurities, a well-executed recrystallization is the most effective and scalable initial purification strategy. The choice of solvent is critical for achieving high purity and yield.
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and troubleshooting advice for the purification of crude this compound.
Issue 1: Poor Yield After Recrystallization
You've attempted recrystallization, but the recovery of your purified product is significantly lower than expected.
Root Cause Analysis:
This issue often stems from one of two factors:
-
Suboptimal Solvent Choice: The solvent system may have too high a solubility for the target compound at room temperature, leading to product loss in the mother liquor.
-
Premature Crystallization: The product may be crashing out of solution too quickly during cooling, trapping impurities and leading to a lower-quality solid that requires further purification, thus reducing the overall yield.
Troubleshooting Protocol: Optimizing Recrystallization
Step 1: Solvent System Selection The ideal recrystallization solvent will have high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Recommended Solvents: A mixture of Dimethylformamide (DMF) and water is a commonly used and effective solvent system. Acetic acid is another viable option.
Step 2: Detailed Recrystallization Protocol (DMF/Water System)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot DMF. Aim for a concentration that allows for complete dissolution at or near the boiling point of DMF.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial for obtaining a high-purity final product.
-
Crystallization: To the hot DMF solution, slowly add water dropwise until a slight turbidity persists. Add a few drops of hot DMF to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a cold 1:1 mixture of DMF and water, followed by a wash with cold water to remove residual DMF.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary: Solvent Properties
| Solvent System | Hot Solubility | Cold Solubility | Notes |
| DMF/Water | High | Low | Excellent for removing colored impurities. Requires careful drying to remove residual DMF. |
| Acetic Acid | High | Moderate | Good alternative to DMF. Residual acetic acid can often be removed by co-evaporation with a suitable solvent or high-vacuum drying. |
| Ethanol | Moderate | Low | May require larger volumes of solvent. Can be effective for less-colored crude products. |
Caption: Decision-making workflow for acid-base extraction.
2. Column Chromatography
For very stubborn impurities, column chromatography can be employed.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small percentage of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and improve peak shape, is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Note: Column chromatography is generally less scalable and more resource-intensive than recrystallization or acid-base extraction for this particular compound.
References
-
Synthesis and Biological Evaluation of 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives as Novel Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
A Facile and Efficient Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives. Synthetic Communications. [Link]
-
Gould-Jacobs Reaction: A Comprehensive Review. Organic & Biomolecular Chemistry. [Link]
Technical Support Center: Managing Autofluorescence of Quinoline Compounds in Imaging Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by the intrinsic fluorescence of quinoline compounds in imaging assays. As Senior Application Scientists, we have compiled this resource to help you navigate these complexities, ensuring the integrity and accuracy of your experimental data.
Understanding the Problem: The "Glow" of Quinolines
FAQ 1: What is compound autofluorescence, and why are quinoline compounds particularly prone to it?
Compound autofluorescence is the inherent ability of a chemical compound to emit light upon excitation, which can interfere with fluorescence-based assays. The quinoline scaffold, a bicyclic aromatic heterocycle, is a common structural motif in many biologically active compounds. The extended π-electron system in the quinoline ring can absorb light energy and subsequently emit it as fluorescence, leading to high background signals in assays that rely on fluorescence detection. This intrinsic fluorescence is often most intense in the blue-green region of the spectrum.
FAQ 2: How can I confirm that my quinoline compound is the source of the high background fluorescence?
The most direct method is to measure the fluorescence of your compound in the absence of any other assay components. This can be done using a fluorescence microplate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and measuring the emission across a range of wavelengths, you can determine if the compound itself is contributing to the signal. A concentration-dependent increase in fluorescence is a clear indicator of compound autofluorescence.
FAQ 3: Are there other sources of autofluorescence I should be aware of?
Yes, high background fluorescence can originate from several sources besides the test compound:
-
Cellular Components : In cell-based assays, endogenous molecules such as NADH, riboflavin, and collagen are common sources of autofluorescence. Lipofuscin, an age-related pigment, can also be a major contributor, especially in tissues like the brain.[1]
-
Reagents and Media : Assay buffers, cell culture media (especially those containing phenol red or riboflavin), and even some enzyme preparations can have intrinsic fluorescence. Fetal Bovine Serum (FBS) is also a known contributor to autofluorescence in the violet to blue spectrum.[2]
-
Fixatives : Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[2][3]
-
Assay Plates and Slides : The material of the microplate or slide can be a source of background fluorescence.
Troubleshooting and Mitigation Strategies
Dealing with quinoline autofluorescence requires a systematic approach. The following sections provide detailed strategies, from simple adjustments to more advanced techniques.
Initial Assessment and Simple Corrections
Q&A 4: I've confirmed my quinoline compound is autofluorescent. What is the first and simplest step I can take?
Background subtraction is the most straightforward initial step. For each concentration of your quinoline compound, prepare a parallel control sample containing only the compound in the assay buffer or with unstained cells. Measure the fluorescence of these control samples and subtract it from your experimental measurements.
Strategic Fluorophore Selection
Q&A 5: How can I choose a better fluorophore to work with my quinoline compound?
Since quinoline autofluorescence is often strongest in the blue-green part of the spectrum, a common and effective strategy is to switch to red-shifted fluorophores .[2] Select dyes that excite and emit at longer wavelengths, typically in the red (>600 nm) or far-red (>650 nm) regions.[2] This minimizes the spectral overlap between the compound's autofluorescence and your specific signal. Modern dyes like Alexa Fluor, DyLight, or Atto dyes are often brighter and have narrower emission bands, which can further improve signal-to-noise.[4]
| Spectral Region | Wavelength Range | Common Autofluorescence Sources | Recommended Fluorophores |
| Blue-Green | 350 - 550 nm | Quinolines, NADH, Riboflavin, Collagen, Aldehyde Fixatives[2] | Not recommended for use with quinoline compounds |
| Red | 620 - 680 nm | Minimal autofluorescence | Alexa Fluor 647, Cy5, DyLight 650 |
| Far-Red/Near-Infrared | 680 - 800 nm | Very low autofluorescence[5] | Alexa Fluor 680, Cy5.5, Alexa Fluor 750, IRDye 800CW |
Chemical Quenching of Autofluorescence
Q&A 6: Can I use a chemical agent to reduce the background fluorescence?
Yes, several chemical quenching agents can be effective, particularly for autofluorescence originating from cellular components or fixation.
-
Sudan Black B : This is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin.[1][6] However, it's important to note that Sudan Black B can introduce its own background in the far-red channels.[1][6]
-
Sodium Borohydride (NaBH₄) : This reducing agent can be used to quench aldehyde-induced autofluorescence.[2][7] However, its effectiveness can be tissue-dependent, and it may not be suitable for all samples.[1]
-
Commercial Quenching Reagents : Several commercial kits, such as TrueVIEW® and TrueBlack®, are available.[2][3] TrueBlack® is particularly effective against lipofuscin, while TrueVIEW® targets non-lipofuscin sources like collagen and elastin.[3]
Advanced Techniques for Signal-to-Noise Enhancement
Q&A 7: My background is still too high. What are some more advanced methods I can try?
Photobleaching and spectral unmixing are two powerful techniques to further improve your signal-to-noise ratio.
1. Photobleaching:
This technique involves intentionally exposing your sample to high-intensity light to destroy the autofluorescent molecules before you acquire your final image.[4][8][9] The specific signal from your fluorophore should be more resistant to photobleaching than the diffuse background autofluorescence.
Experimental Protocol: Pre-Staining Photobleaching
-
Prepare your cell or tissue sample according to your standard protocol, up to the point of adding your fluorescent probe.
-
Place the sample on the microscope stage.
-
Expose the sample to broad-spectrum, high-intensity light from the microscope's light source (e.g., a mercury arc lamp) for a period ranging from several minutes to an hour.[8]
-
After photobleaching, proceed with your regular staining protocol.
-
Image the sample using standard acquisition settings.
2. Spectral Unmixing:
If your imaging system is equipped with a spectral detector, you can use spectral unmixing to computationally separate the emission spectrum of your quinoline compound from that of your specific fluorophore.[5][10] This method treats the autofluorescence as a distinct fluorescent component and removes it from the final image.[11]
Experimental Workflow: Spectral Unmixing
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare a sample containing only your quinoline compound at a relevant concentration (or an unstained tissue sample) and acquire its emission spectrum.
-
Fluorophore Spectrum: Prepare a sample stained only with your specific fluorophore and acquire its emission spectrum.
-
-
Image Your Experimental Sample: Acquire a spectral image (a "lambda stack") of your fully stained experimental sample using the same settings as for the reference spectra.
-
Perform Linear Unmixing: Use the microscope's software or a program like ImageJ/Fiji to apply a linear unmixing algorithm.[12] The software will use the reference spectra to calculate the contribution of the autofluorescence and the specific fluorophore to each pixel in your image, effectively separating them into different channels.[12]
Workflow for Diagnosing and Mitigating Autofluorescence
Caption: A decision-making workflow for troubleshooting autofluorescence.
A Special Case: Quinolines as Pan-Assay Interference Compounds (PAINS)
Q&A 8: My quinoline compound appears to be active in multiple, unrelated assays. Could this be related to its autofluorescence?
Yes, this is a strong possibility. Quinolines are a known class of Pan-Assay Interference Compounds (PAINS). These are compounds that show activity in a wide range of assays due to non-specific interactions or assay artifacts, rather than specific binding to a biological target. Their intrinsic fluorescence can be a major contributing factor to these false-positive results. It is crucial to perform counter-screens to validate any "hits" from a primary screen. For example, if your primary assay uses a fluorescent readout, a counter-screen could involve testing your compound in the same assay system but without the biological target.
References
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace. [Link]
-
Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. SPIE Digital Library. [Link]
-
Tips to Minimize Autofluorescence. FluoroFinder. [Link]
-
Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. NIH. [Link]
-
Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. MDPI. [Link]
-
SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. NIH. [Link]
-
Photobleaching of Arterial Autofluorescence for Immunofluorescence Applications. BioTechniques. [Link]
-
Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus. [Link]
-
Certainty in Imaging: Isolate Autofluorescence to See What You Have Been Missing. Akoya Biosciences. [Link]
-
Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. Semantic Scholar. [Link]
-
Quenching of autofluorescence. Treatment with TrueBlack™ lipofuscin... ResearchGate. [Link]
-
Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. [Link]
-
How to Reduce Autofluorescence. Labcompare.com. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. PubMed. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. [Link]
-
How to Reduce Autofluorescence. Southern Biotech. [Link]
-
Treatment with a mild reducing agent reduces autofluorescence without... ResearchGate. [Link]
-
Fluorescence enhancement of quinolines by protonation. RSC Publishing. [Link]
-
Fluorescence enhancement of quinolines by protonation. ResearchGate. [Link]
-
Absorption and fluorescence emission spectra of selected quinolines... ResearchGate. [Link]
-
The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... ResearchGate. [Link]
-
Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA. ResearchGate. [Link]
-
Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. [Link]
-
Fluorescent and absorption properties of quinoline dye solutions in... ResearchGate. [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 12. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Non-Cancerous Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of mitigating off-target cytotoxicity in non-cancerous cells during your experiments. Our goal is to equip you with the knowledge and protocols to enhance the selectivity of your research and obtain reliable, reproducible results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous control cell lines when treated with this compound. What are the likely mechanisms behind this toxicity?
A1: While this compound is investigated for its anti-cancer properties, its cytotoxic effects can extend to non-cancerous cells, primarily through the induction of apoptosis (programmed cell death) and the generation of oxidative stress.[1][2] Quinoline derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways, which involve the activation of caspases, a family of proteases that execute cell death.[3] Specifically, the activation of caspase-8 and caspase-9 has been observed with similar quinoline compounds, leading to a cascade that culminates in the activation of executioner caspases like caspase-3.[3]
Furthermore, the structure of this compound suggests a potential for inducing reactive oxygen species (ROS) production, leading to oxidative stress. This can damage cellular components, including DNA, and trigger apoptotic pathways.[1][2] Some dichloro-4-quinolinol-3-carboxylic acid isomers have demonstrated the ability to protect DNA against hydroxyl radical-mediated oxidation, indicating a complex role in the cellular redox environment.[4]
Q2: What are the initial steps we should take to troubleshoot and reduce the observed cytotoxicity in our normal cell lines?
A2: The first step is to perform a careful dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific non-cancerous cell line. This will help you identify a therapeutic window where the compound is effective against cancer cells while minimizing toxicity to normal cells. It is also crucial to ensure the purity and stability of your compound stock solution, as degradation products can contribute to unexpected toxicity. Quinoline compounds can be sensitive to light and pH, so proper storage and handling are essential.[5] We recommend preparing fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C in a suitable solvent like DMSO.
Q3: Can co-treatment with other agents help mitigate the cytotoxicity of this compound in non-cancerous cells?
A3: Yes, co-treatment with cytoprotective agents is a promising strategy. Based on the likely mechanisms of toxicity, two main classes of agents should be considered:
-
Antioxidants: To counteract oxidative stress, you can co-administer antioxidants such as N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione (GSH) levels, a key cellular antioxidant, thereby reducing ROS-induced damage.[6]
-
Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, pan-caspase inhibitors or specific inhibitors for caspase-3, -8, or -9 can be used to block the apoptotic cascade.[3][7] This can help to determine the extent to which caspase activation is responsible for the observed cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Protect solutions from light. | Quinoline derivatives can degrade in aqueous solutions, and their stability is influenced by pH and light exposure, leading to inconsistent results.[5] |
| Inconsistent Cell Health | Ensure consistent cell passage number, seeding density, and growth phase for all experiments. Regularly check for mycoplasma contamination. | Variations in cell health and density can significantly impact their response to cytotoxic agents. |
| DMSO Concentration | Maintain a final DMSO concentration of ≤0.5% in your cell culture medium. Run a vehicle control with the same DMSO concentration. | High concentrations of DMSO can be toxic to cells and confound experimental results.[8] |
Issue 2: Difficulty in Establishing a Selective Dose
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Narrow Therapeutic Window | Expand the dose range in your cytotoxicity assays and use a logarithmic scale for concentrations to better define the IC50 values for both cancerous and non-cancerous cell lines. | A wider range of concentrations will provide a more accurate determination of the compound's potency and selectivity. |
| Inappropriate Cell Line | Use a panel of non-cancerous cell lines from different tissues to assess off-target effects. Consider using primary cells for more physiologically relevant data. | Different cell types can have varying sensitivities to the compound due to differences in metabolism and signaling pathways. |
| Assay Sensitivity | Use a more sensitive cytotoxicity assay, such as a real-time cell analysis system, to detect subtle differences in cell viability at lower concentrations. | This can provide a more dynamic and detailed view of the cytotoxic response over time. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using MTT Assay
This protocol is for assessing the metabolic activity of cells as an indicator of viability.
Materials:
-
Non-cancerous cell line of interest
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium with the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Measuring Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
Materials:
-
DCFDA solution (10 mM in DMSO)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound at various concentrations. Include a positive control (e.g., H2O2) and a vehicle control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.
Visualizing Key Pathways and Workflows
Apoptotic Signaling Pathway
Caption: Proposed apoptotic pathway induced by the compound.
Experimental Workflow for Cytotoxicity Mitigation
Caption: Workflow for mitigating off-target cytotoxicity.
References
-
Carmo, A. M., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(15), 115511. [Link]
-
Chen, Y. C., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS ONE, 8(5), e63383. [Link]
-
Wozniak, M., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(11), 3367. [Link]
-
Patel, H., et al. (2015). In vitro antioxidant activity of quinoline compounds. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2019). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. European Journal of Medicinal Chemistry, 166, 347-357. [Link]
-
Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 13(3), 365-372. [Link]
-
Li, W., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3752. [Link]
-
Chang, Y. P., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(9), 4047-4052. [Link]
-
Khan, I., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15993. [Link]
-
El-Sayed, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23834-23855. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Lobysheva, E., et al. (2022). Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123. International Journal of Molecular Sciences, 23(2), 925. [Link]
-
Snipas, S. J., et al. (2001). Inhibition of distant caspase homologues by natural caspase inhibitors. Biochemical Journal, 357(Pt 3), 857–863. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 1008-1011. [Link]
-
Gucma, M., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 27(15), 4995. [Link]
-
Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry, 44(16), 2583-2592. [Link]
-
Momcilovic, M., et al. (2019). In vivo imaging of mitochondrial membrane potential in non-small-cell lung cancer. Nature, 575(7782), 380-384. [Link]
-
Stanczak, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 23(22), 14351. [Link]
-
Uribe, E., et al. (2021). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(4), 1836. [Link]
-
Tapia, R. A., et al. (2013). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Molecules, 18(1), 1045-1061. [Link]
-
Chen, D., et al. (2024). Metabolic reprogramming-driven stratification and therapeutic targeting in lung adenocarcinoma: implications for prognosis and personalized treatment. Frontiers in Immunology, 15, 1369315. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
El-Mowafi, S. A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 866. [Link]
Sources
- 1. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Membrane Potential: Evidence from Studies with a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of the antibacterial efficacy of the investigational compound 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid and the widely prescribed fluoroquinolone antibiotic, ciprofloxacin. We delve into their respective mechanisms of action, antibacterial spectra, and the established methodologies for evaluating their potency. While ciprofloxacin's profile is well-documented, data on this compound is sparse, necessitating a focus on the foundational quinolone structure-activity relationships and standardized evaluation protocols. This document serves as a framework for researchers aiming to conduct a head-to-head comparison, providing the necessary theoretical background and practical experimental designs.
Introduction: The Quinolone Landscape
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades. Ciprofloxacin, a second-generation fluoroquinolone, is a broad-spectrum agent used to treat a wide array of infections, from urinary tract infections to respiratory and bone infections.[1][2][3] Its development marked a significant advancement in antimicrobial chemotherapy.
The compound this compound belongs to the same quinolone class. Its structure suggests an antibacterial potential rooted in the same fundamental mechanism as other quinolones. The core quinolone structure is essential for antibacterial activity, and substitutions on the quinolone ring, such as the dichloro substitutions at positions 6 and 8, can significantly modulate the compound's potency, spectrum, and pharmacokinetic properties. The purpose of this guide is to provide a framework for comparing the efficacy of this specific chlorinated quinolone derivative against the well-established benchmark, ciprofloxacin.
Mechanism of Action: Targeting Bacterial DNA Replication
Both compounds are expected to function by inhibiting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[6][7]
-
DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication and relieving torsional stress.[8]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is responsible for decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[9]
Quinolones do not simply inhibit these enzymes; they act as "poisons." They bind to the enzyme-DNA complex in a way that stabilizes a transient, covalent intermediate where the DNA is cleaved.[10][11][12] This stabilized "cleavage complex" creates a physical roadblock for DNA and RNA polymerases, leading to a cascade of events including the cessation of DNA replication and the generation of lethal double-strand breaks, ultimately causing bacterial cell death.[4][13][14] The interaction is non-covalent between the drug and the enzyme-DNA complex but stabilizes a covalent bond between the enzyme's active site tyrosine and the DNA backbone.[12][15]
Below is a diagram illustrating this general mechanism of action for quinolone antibiotics.
Caption: Generalized mechanism of action for quinolone antibiotics.
Comparative In Vitro Efficacy: A Data-Driven Approach
The primary metric for comparing the efficacy of antibiotics in a laboratory setting is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a standardized incubation period.[16]
Table 1: Ciprofloxacin Minimum Inhibitory Concentration (MIC) Data for Representative Bacteria
| Bacterial Species | Gram Stain | Type | Ciprofloxacin MIC (µg/mL) | Reference(s) |
| Escherichia coli | Gram-Negative | Pathogen | ≤1 (Susceptible) to ≥4 (Resistant) | [17][18] |
| Pseudomonas aeruginosa | Gram-Negative | Opportunistic Pathogen | 0.15 | [19] |
| Staphylococcus aureus (MSSA) | Gram-Positive | Pathogen | 0.25 - 0.6 | [19][20][21] |
| Staphylococcus aureus (MRSA) | Gram-Positive | Resistant Pathogen | 0.5 - 12.5 | [20][22][23] |
Interpreting the Data:
-
A lower MIC value indicates greater potency.
-
The antibacterial spectrum of ciprofloxacin is broad, but it is particularly potent against Gram-negative bacteria like E. coli and P. aeruginosa.[1][24] Its activity against Gram-positive organisms, such as S. aureus, is generally lower than newer generation fluoroquinolones.[1]
-
Resistance is a significant clinical issue, with resistant strains of E. coli and S. aureus exhibiting much higher MIC values.[17]
For a direct comparison, this compound would need to be subjected to identical MIC testing protocols against these and other relevant bacterial strains.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To ensure a valid, head-to-head comparison, a standardized protocol such as the broth microdilution method is required. This method is considered a "gold standard" for susceptibility testing.[16][25]
Objective: To determine the MIC of this compound and ciprofloxacin against a target bacterial strain.
Materials:
-
Test compounds (this compound, Ciprofloxacin)
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Sterile saline solution (0.85% w/v)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (37°C)
Workflow Diagram:
Caption: Standard workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of each compound in a suitable solvent (e.g., DMSO). Ensure complete dissolution.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[26]
-
Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[26][27]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (in MHB) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[26]
-
Column 11 will serve as the positive growth control (no antibiotic). Column 12 will be the sterility control (MHB only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Do not add bacteria to column 12.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours under ambient air conditions.[27]
-
Reading Results: After incubation, examine the plate for visible turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Resistance, Safety, and Future Perspectives
Mechanisms of Resistance: Bacterial resistance to quinolones primarily arises from two mechanisms:
-
Target-Site Mutations: Alterations in the quinolone-resistance determining region (QRDR) of the gyrA and parC genes reduce the binding affinity of the drug to the enzyme-DNA complex.[9][28][29]
-
Reduced Drug Accumulation: This occurs either through the overexpression of efflux pumps that actively transport the drug out of the cell or through decreased expression of porins that facilitate drug entry.[4]
Any evaluation of this compound should include testing against known ciprofloxacin-resistant strains to determine if it can overcome these common resistance mechanisms.
Safety and Pharmacokinetics: Ciprofloxacin, while effective, is associated with several side effects, including gastrointestinal issues and, more severely, tendon rupture and nerve damage.[1][24] It also inhibits the human metabolic enzyme CYP1A2, leading to potential drug-drug interactions.[1] A crucial part of the development of any new quinolone would be to assess its cytotoxicity against mammalian cell lines and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) to predict its safety and behavior in vivo.
Conclusion
Ciprofloxacin remains a potent and clinically important antibiotic, particularly against Gram-negative pathogens. Its mechanism of action and efficacy profile are thoroughly characterized, providing a robust benchmark for new drug candidates. For this compound to be considered a viable alternative, it must demonstrate significant advantages. This would include either superior potency (lower MICs), a broader spectrum of activity (especially against resistant strains), an improved safety profile, or more favorable pharmacokinetic properties. The experimental framework provided in this guide offers a standardized pathway for conducting the necessary head-to-head comparisons to rigorously evaluate its potential as a novel antibacterial agent.
References
-
Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024). Retrieved January 6, 2026, from [Link]
-
Pleşcan, T. C., et al. (2022). Ciprofloxacin: A Review on the Most Used Fluoroquinolone. StatPearls. Retrieved January 6, 2026, from [Link]
-
About ciprofloxacin. (n.d.). NHS. Retrieved January 6, 2026, from [Link]
-
What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. Retrieved January 6, 2026, from [Link]
-
Aldred, K. J., et al. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. Retrieved January 6, 2026, from [Link]
-
What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? (2025). Dr.Oracle. Retrieved January 6, 2026, from [Link]
-
Campoli-Richards, D. M., et al. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. Retrieved January 6, 2026, from [Link]
-
Fàbrega, A., et al. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Hooper, D. C., & Wolfson, J. S. (1985). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases. Retrieved January 6, 2026, from [Link]
-
Isaacson, D. M., & Sais, E. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Chen, Y., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. Retrieved January 6, 2026, from [Link]
-
Electrostatic and Covalent Binding of an Antibacterial Polymer to Hydroxyapatite for Protection against Escherichia coli Colonization. (2022). International Journal of Molecular Sciences. Retrieved January 6, 2026, from [Link]
-
What type of antibiotic (AB) is Ciprofloxacin? (2025). Dr.Oracle. Retrieved January 6, 2026, from [Link]
-
Aldred, K. J., et al. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology. Retrieved January 6, 2026, from [Link]
-
Hooper, D. C. (2001). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Retrieved January 6, 2026, from [Link]
-
Boyd, D. A., et al. (2008). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. Antimicrobial Agents and Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Forrest, A., et al. (2003). Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. Antimicrobial Agents and Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Emami, S., et al. (2015). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved January 6, 2026, from [Link]
-
Pasternak, E., et al. (2018). Formation of contact active antimicrobial surfaces by covalent grafting of quaternary ammonium compounds. Colloids and Surfaces B: Biointerfaces. Retrieved January 6, 2026, from [Link]
-
Li, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology. Retrieved January 6, 2026, from [Link]
- Bacterial dna gyrase inhibitors and methods of use thereof. (n.d.). Google Patents.
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 6, 2026, from [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. Retrieved January 6, 2026, from [Link]
-
Heddle, J., et al. (2000). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial Agents and Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology. Retrieved January 6, 2026, from [Link]
-
Ciprofloxacin MIC (Minimum inhibitory concentration) values among... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. (2014). ACS Chemical Biology. Retrieved January 6, 2026, from [Link]
-
Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (2018). Research in Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]
-
Antimicrobial surface - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved January 6, 2026, from [Link]
-
One-Step Curable, Covalently Immobilized Coating for Clinically Relevant Surfaces That Can Kill Bacteria, Fungi, and Influenza Virus. (2020). ACS Applied Materials & Interfaces. Retrieved January 6, 2026, from [Link]
-
Chen, Y., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. Retrieved January 6, 2026, from [Link]
-
Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy. (2023). MDPI. Retrieved January 6, 2026, from [Link]
-
Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. (2014). Journal of Biological Chemistry. Retrieved January 6, 2026, from [Link]
-
a: Determination of MIC value of antibiotics for E. coli isolates. MIC... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. (2008). Journal of Antimicrobial Chemotherapy. Retrieved January 6, 2026, from [Link]
-
Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa. (2019). Proteomics. Retrieved January 6, 2026, from [Link]
-
Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning. (2020). Scientific Reports. Retrieved January 6, 2026, from [Link]
-
The binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID : 6F86). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Bush, N. G., et al. (2020). DNA Gyrase as a Target for Quinolones. Biomedicines. Retrieved January 6, 2026, from [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Researcher.Life. Retrieved January 6, 2026, from [Link]
Sources
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. About ciprofloxacin - NHS [nhs.uk]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. droracle.ai [droracle.ai]
- 18. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 22. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid and Its Dihalo Isomers for Drug Development Professionals
In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, has proven to be a versatile template amenable to a wide array of structural modifications to enhance efficacy and modulate pharmacological properties. Among these, halogenation of the benzo ring has emerged as a critical strategy for optimizing antibacterial activity. This guide provides a comprehensive comparative analysis of 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid against its other dihalo-isomers, offering insights into their structure-activity relationships (SAR), physicochemical properties, and biological performance to inform rational drug design and development.
The Significance of Dihalogenation in 4-Hydroxyquinoline-3-carboxylic Acids
The introduction of two halogen atoms onto the benzo ring of the 4-hydroxyquinoline-3-carboxylic acid scaffold profoundly influences the molecule's electronic distribution, lipophilicity, and steric profile. These modifications, in turn, dictate the compound's interaction with its primary bacterial target, DNA gyrase, as well as its pharmacokinetic and pharmacodynamic properties. The specific positioning of the halogens is not trivial, with different isomers exhibiting distinct biological and physicochemical characteristics. This guide will delve into the nuances of these differences, with a special focus on the 6,8-dichloro isomer.
Synthesis of Dihalo-4-hydroxyquinoline-3-carboxylic Acids: The Gould-Jacobs Reaction
A robust and widely employed method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[1][2] This thermal cyclization process provides a versatile route to variously substituted quinolones.
Caption: The Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline-3-carboxylic acids.
Experimental Protocol: Gould-Jacobs Synthesis of this compound
This protocol outlines the synthesis of the title compound, adapted from established methodologies.[3]
Step 1: Synthesis of Diethyl 2-((2,4-dichlorophenylamino)methylene)malonate
-
In a round-bottom flask, combine 2,4-dichloroaniline (1 mole equivalent) and diethyl ethoxymethylenemalonate (1.1 mole equivalents).
-
Heat the mixture at 110-120°C for 1-2 hours, allowing for the removal of ethanol.
-
The crude product is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to approximately 250°C.
-
Slowly add the crude anilinomethylenemalonate from Step 1 to the hot solvent.
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture, which should result in the precipitation of ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate.
-
Collect the precipitate by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
Step 3: Saponification
-
Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture until the solid completely dissolves, indicating the completion of hydrolysis.
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield the final product.
Comparative Analysis of Dihalo Isomers
The antibacterial potency of dihalo-4-hydroxyquinoline-3-carboxylic acids is highly dependent on the substitution pattern. While comprehensive side-by-side data for all isomers is scarce in a single study, a review of the literature allows for a qualitative and, where possible, quantitative comparison.
Physicochemical Properties
The position of the chlorine atoms influences key physicochemical parameters that affect absorption, distribution, metabolism, and excretion (ADME) properties.
| Isomer | Predicted clogP | Predicted pKa | Solubility |
| 6,8-dichloro | ~3.5 | ~5.8 | Poorly soluble in water |
| 5,7-dichloro | ~3.5 | ~5.7 | Poorly soluble in water |
| 6,7-dichloro | ~3.5 | ~5.9 | Poorly soluble in water |
| 7,8-dichloro | ~3.5 | ~5.6 | Poorly soluble in water |
Note: The values presented are estimations based on computational models and may vary from experimentally determined values. All isomers are expected to be weak acids with low aqueous solubility.
Biological Activity: A Structure-Activity Relationship Perspective
The antibacterial activity of these compounds is primarily attributed to their inhibition of bacterial DNA gyrase. The specific interactions with the enzyme are influenced by the electronic and steric nature of the substituents on the quinolone ring.
Key SAR Observations:
-
Position 6: Halogen substitution at this position is generally well-tolerated and often enhances antibacterial activity.[4]
-
Position 8: A halogen (F or Cl) at the 8-position has been shown to improve oral absorption and enhance activity against anaerobic bacteria.[5]
-
Combined Effect: The combination of halogen substituents at positions 6 and 8, as seen in the 6,8-dichloro isomer, is anticipated to confer potent broad-spectrum antibacterial activity.
Experimental Evaluation of Antibacterial Activity
To quantitatively compare the efficacy of this compound and its isomers, a standardized antibacterial susceptibility test, such as the determination of the Minimum Inhibitory Concentration (MIC), is essential.
Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent.[6][7]
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Test compounds (6,8-dichloro and other dihalo-isomers)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for absorbance reading)
Procedure:
-
Compound Preparation: Prepare stock solutions of each dihalo-isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The dihalogenation of the 4-hydroxyquinoline-3-carboxylic acid scaffold is a powerful strategy for developing potent antibacterial agents. While a comprehensive, direct comparative dataset is yet to be published, the existing structure-activity relationship data strongly suggests that the 6,8-dichloro isomer is a promising candidate for further investigation. Its synthesis via the Gould-Jacobs reaction is well-established, and its antibacterial potential can be rigorously evaluated using standardized MIC assays.
For drug development professionals, a systematic study comparing the in vitro and in vivo efficacy, as well as the ADME-Tox profiles of the 6,8-dichloro isomer against other dihalo-isomers, would be invaluable. Such a study would provide the critical data needed to select the most promising lead candidate for progression into preclinical and clinical development. The insights provided in this guide serve as a foundational resource for embarking on such an investigation.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Gould-Jacobs reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 6, 2026, from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2009). Current Medicinal Chemistry, 16(14), 1746-67.
- Rbaa, M., et al. (2019).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-6.
- Ciufolini, M. A., & Bishop, M. J. (1998). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 3(12), 315.
- Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-6.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives. (1986). Reviews of Infectious Diseases, 8(Suppl 5), S477-S484.
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 19.
- Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1367-1370.
- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-63.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 6, 2026, from [Link]
- Al-Trawneh, S. A., & Taha, M. O. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
-
PubChem. (n.d.). 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved January 6, 2026, from [Link]
- Raju, I., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4.
-
J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved January 6, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Structural Isomerism. Retrieved January 6, 2026, from [Link]
- Lewgowd, W., et al. (2009). Structure and MIC some of 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives.
-
P&S Chemicals. (n.d.). This compound ethyl ester. Retrieved January 6, 2026, from [Link]
- US Patent 6,194,493 B1. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. idexx.dk [idexx.dk]
- 4. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Target Engagement of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Cells
In the landscape of contemporary drug discovery, the unequivocal validation that a small molecule interacts with its intended cellular target is a cornerstone of establishing its mechanism of action and advancing a therapeutic program. This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. Based on the well-established activity of the quinoline carboxylic acid scaffold, we hypothesize that the primary cellular target of this compound is Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.
This guide will navigate through a series of orthogonal, self-validating experimental strategies to test this hypothesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format.
The Central Hypothesis: Targeting DHODH
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH a compelling target for anticancer therapies.[2][5][6] Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of DHODH, providing a strong rationale for our central hypothesis.[7]
To rigorously validate the engagement of this compound with DHODH, we will employ a multi-pronged approach. This strategy ensures that the observed biological effects are a direct consequence of the compound binding to its putative target.
Comparative Analysis of Target Validation Methodologies
Choosing the appropriate method for target engagement validation is contingent on the specific experimental question, available resources, and the nature of the target protein. Below is a comparative overview of the primary biophysical and biological methods we will detail for validating DHODH as the target of this compound.
| Feature | Cellular Thermal Shift Assay (CETSA) | Enzymatic Activity Assay | Target Knockdown (siRNA) |
| Principle | Ligand binding increases the thermal stability of the target protein.[8][9][10] | Measures the direct inhibitory effect of the compound on the catalytic activity of the target enzyme.[11][12][13] | Assesses whether the cellular phenotype induced by the compound is dependent on the presence of the target protein.[14][15] |
| Readout | Quantification of soluble target protein after heat treatment.[8] | Measurement of product formation or substrate depletion over time (e.g., colorimetric, fluorometric).[16][17] | Comparison of compound efficacy in cells with normal vs. reduced target protein levels. |
| Cellular Context | Intact cells or cell lysates.[10][18] | Recombinant enzyme or cell lysates. | Intact cells. |
| Key Advantage | Direct evidence of target binding in a native cellular environment without modification of the compound.[8][9] | Provides a quantitative measure of functional inhibition (IC50). | Confirms the on-target dependency of the compound's cellular activity. |
| Key Limitation | Lower throughput, requires a specific antibody for detection.[9] | May not fully recapitulate the cellular environment (e.g., cofactor availability, compartmentalization). | Does not directly measure compound-target binding. |
| Positive Control | Brequinar Sodium | Brequinar Sodium | Comparison between non-targeting siRNA and DHODH-specific siRNA. |
Section 1: Biophysical Validation of Direct Target Binding
The initial and most direct method to validate target engagement is to demonstrate a physical interaction between the compound and the target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is founded on the principle that the binding of a ligand, in this case, this compound, to its target protein, DHODH, confers thermal stability.[8][19] This increased stability results in less protein denaturation and aggregation upon heating.[9] By measuring the amount of soluble DHODH remaining at various temperatures, we can infer direct target engagement. A positive thermal shift (an increase in the temperature at which the protein denatures) in the presence of the compound is strong evidence of binding.[19][20]
Trustworthiness: The self-validating nature of CETSA lies in its controls. A vehicle-treated control establishes the baseline thermal stability of DHODH. A known DHODH inhibitor, such as Brequinar Sodium, serves as a positive control for inducing a thermal shift.[21][22] The absence of a shift with a structurally similar but inactive compound would further strengthen the specificity of the interaction.
Caption: CETSA workflow for validating target engagement.
-
Cell Culture and Treatment:
-
Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[18]
-
-
Lysis and Fractionation:
-
Western Blot Analysis:
-
Data Analysis and Interpretation:
-
Quantify the band intensities for DHODH at each temperature for all treatment conditions.
-
Plot the percentage of soluble DHODH relative to the lowest temperature control against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.[18][28] The magnitude of this shift (ΔTagg) can be quantified.
-
Section 2: Functional Validation of Target Inhibition
Demonstrating that the compound not only binds to DHODH but also inhibits its enzymatic function is a critical next step.
DHODH Enzymatic Activity Assay
Expertise & Experience: This assay directly measures the catalytic activity of DHODH. The enzyme's function is to oxidize dihydroorotate to orotate, a process that can be coupled to the reduction of a chromogenic or fluorogenic probe.[11][12][13] By monitoring the change in signal over time, we can quantify the rate of the enzymatic reaction and the inhibitory potential of our compound.
Trustworthiness: A dose-response curve will be generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity). Comparing this value to that of the positive control, Brequinar Sodium, provides a benchmark for potency.[21][22] The assay's reliability is further enhanced by including controls with no enzyme and no substrate.
Caption: Workflow for a colorimetric DHODH enzymatic assay.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DHODH in assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Prepare stock solutions of L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), and Coenzyme Q10 in DMSO.[12]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and Brequinar Sodium in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the compound dilutions or DMSO (vehicle control).
-
Add the diluted recombinant human DHODH enzyme to each well and incubate at room temperature for 15 minutes to allow for compound binding.[12]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[12]
-
-
Data Analysis and Interpretation:
-
Calculate the initial reaction velocity for each concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 3: Genetic Validation of On-Target Activity
The final piece of evidence comes from genetically linking the compound's cellular effect to the presence of its target. This is powerfully achieved through RNA interference (RNAi).
Target Knockdown using siRNA
Expertise & Experience: The logic of this experiment is straightforward: if this compound achieves its cellular effect (e.g., inhibition of cell proliferation) by inhibiting DHODH, then reducing the amount of DHODH protein in the cells should make them less sensitive to the compound.[14][15] We use small interfering RNA (siRNA) to specifically degrade the mRNA of DHODH, thereby reducing its protein expression.
Trustworthiness: This experiment is self-validating through the use of a non-targeting control siRNA. This control undergoes the same transfection process but does not target any known gene, allowing us to distinguish the specific effects of DHODH knockdown from any non-specific effects of the transfection itself.[14] The efficacy of the knockdown must be confirmed by Western blot.
Sources
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. DHODH Monoclonal Antibody (6E1) (H00001723-M01) [thermofisher.com]
- 24. Invitrogen DHODH Polyclonal Antibody 100 μg; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 25. scbt.com [scbt.com]
- 26. Anti-DHODH antibody [EPR11814] (ab174288) | Abcam [abcam.com]
- 27. DHODH Antibody | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Exploratory Kinase Profiling: A Case Study with 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Abstract
In modern drug discovery, understanding the full spectrum of a compound's biological activity is paramount. While a molecule may be optimized for a specific target, its interactions across the broader biological landscape—particularly the human kinome—can unveil critical insights into its therapeutic potential and safety profile. This guide presents a comprehensive framework for conducting an exploratory cross-screening of a compound with a known primary target against a panel of kinases. Using 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, a molecule known for its non-kinase targets, we delineate the strategic rationale, compare state-of-the-art assay technologies, provide a detailed experimental protocol, and outline the principles of data interpretation. This document serves as a practical guide for researchers, scientists, and drug development professionals seeking to characterize novel or existing compounds through the lens of kinome-wide selectivity profiling.
The Strategic Imperative for Kinase Cross-Screening
The human genome encodes over 500 protein kinases, which collectively act as central regulators of nearly all cellular processes.[1] This makes them one of the most important classes of drug targets, particularly in oncology and immunology.[1][2] However, the structural conservation of the ATP-binding site across the kinome presents a significant challenge: designing truly selective inhibitors is difficult.[2] A compound developed for a non-kinase target might possess unanticipated kinase activity, which could be either beneficial (polypharmacology, drug repositioning) or detrimental (off-target toxicity).
This compound is a case in point. While its derivatives have been explored for various biological activities, it is not primarily known as a kinase inhibitor. An exploratory screen is therefore not just an academic exercise but a crucial step in due diligence. The goals of such a screen are twofold:
-
Identify Potential Off-Target Liabilities: Unforeseen inhibition of critical kinases (e.g., those involved in cardiac function or cell cycle control) can lead to toxicity. Identifying these interactions early saves time and resources.
-
Discover Novel Therapeutic Opportunities: The compound might inhibit a therapeutically relevant kinase, opening up new avenues for its use in different disease indications.
A structured approach to this process is known as a screening cascade , which is a sequence of assays designed to efficiently filter a compound library and identify promising candidates with the desired activity and selectivity profile.[3][4]
Designing the Screening Cascade: Assay Platforms & Panel Selection
The success of a kinase profiling campaign hinges on two critical choices: the assay technology and the composition of the kinase panel.
Comparison of In Vitro Kinase Assay Platforms
Several technologies are available for measuring kinase activity, each with distinct advantages and limitations.[5][6] The choice depends on factors like the required throughput, sensitivity, cost, and the specific scientific question being addressed.[5][6]
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays (e.g., [γ-³²P/³³P]-ATP Filter Binding) | Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.[7][8] | Gold standard; highly sensitive and direct. Not prone to compound interference (fluorescence/luminescence).[7][8] | Requires handling of radioactive materials; low throughput; generates radioactive waste. |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Detects phosphorylation using phospho-specific antibodies or by measuring ADP production via coupled enzymes.[6][9] | Homogeneous ("mix-and-read") format; high throughput. | Prone to interference from fluorescent compounds. Antibody-based assays require specific reagents for each kinase.[6] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the reaction. The ADP is converted back to ATP, which drives a luciferase-luciferin reaction.[10][11][12] | Universal for any ADP-producing enzyme; high sensitivity and dynamic range; suitable for HTS.[7][10] | Multi-step procedure. Potential for interference from compounds that affect luciferase or ATPase activity.[7] |
For an initial exploratory screen where versatility and throughput are key, a universal, luminescence-based method like the ADP-Glo™ Kinase Assay offers an excellent balance of performance and practicality.[7][12] It can be used for virtually any kinase without the need for target-specific antibodies.[10][12]
Curating the Kinase Panel
Selecting the right panel of kinases is essential for obtaining meaningful selectivity data. A well-designed panel should provide broad coverage across the human kinome tree, including representatives from all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). Commercial providers like Eurofins Discovery or Reaction Biology offer comprehensive panels that can assess a compound against hundreds of kinases. For an initial screen, a diverse panel of 50-100 kinases is often sufficient to map the compound's primary selectivity profile and identify potential areas of concern.[13]
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines a detailed, step-by-step methodology for assessing the inhibitory activity of this compound against a single kinase in a 384-well plate format.
Objective: To determine the percent inhibition of a specific kinase at a fixed concentration (e.g., 10 µM) of the test compound.
Materials:
-
Test Compound: this compound
-
Recombinant Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[14]
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Solution (at a concentration near the Kₘ for the specific kinase)
-
DMSO (for compound dilution)
-
384-well white, flat-bottom plates (low volume)
-
Plate-reading luminometer
Experimental Workflow:
Caption: Experimental workflow for a kinase inhibition assay using the ADP-Glo™ platform.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 40 µM working solution in the kinase reaction buffer (this will be a 4X solution).
-
Plate Mapping: Design the plate layout, including wells for:
-
100% Activity Control (Negative Control): Contains kinase, substrate, ATP, and DMSO (no compound).
-
0% Activity Control (Positive Control): Contains substrate, ATP, and DMSO (no kinase).
-
Test Compound Wells: Contains kinase, substrate, ATP, and the test compound.
-
-
Assay Plate Dispensing: Add 2.5 µL of the 4X compound working solution or 4% DMSO vehicle to the appropriate wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2X master mix of the kinase and its specific substrate in kinase reaction buffer. Add 5 µL of this mix to each well (except the 0% activity control).
-
Reaction Initiation: Prepare a 4X solution of ATP in the kinase reaction buffer. Add 2.5 µL to all wells to start the reaction. The final reaction volume is 10 µL, and the final compound concentration is 10 µM with 1% DMSO.
-
Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
First Detection Step (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][11] Incubate at room temperature for 40 minutes.[11]
-
Second Detection Step (Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and uses the new ATP to generate a luminescent signal via a luciferase reaction.[10][11]
-
Signal Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer, recording the Relative Light Units (RLU).
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw RLU data is converted into percent inhibition using the high (100% activity) and low (0% activity) controls.
Formula: Percent Inhibition = 100 * (1 - (RLU_Compound - RLU_Low_Control) / (RLU_High_Control - RLU_Low_Control))
Data Presentation and Hit Identification
The results from screening against a panel of kinases should be summarized in a clear, tabular format. A "hit" is typically defined as a compound that causes significant inhibition (e.g., >50%) at the screening concentration.
Table 1: Hypothetical Screening Data for this compound (at 10 µM)
| Kinase Family | Kinase Target | Percent Inhibition (%) | Hit? ( >50%) |
| TK | ABL1 | 12.5 | No |
| TK | EGFR | 8.3 | No |
| TK | SRC | 15.1 | No |
| CAMK | CAMK2A | 68.7 | Yes |
| CAMK | PIM1 | 9.2 | No |
| AGC | AKT1 | 5.6 | No |
| AGC | PKA | 4.1 | No |
| CMGC | CDK2 | 88.4 | Yes |
| CMGC | GSK3B | 22.0 | No |
| STE | MEK1 | 7.9 | No |
Hit Confirmation and Downstream Validation
A single-point screen is only the beginning. Any identified hits must be validated through a series of follow-up experiments:
-
IC₅₀ Determination: Generate a dose-response curve by testing the compound at multiple concentrations to determine its half-maximal inhibitory concentration (IC₅₀), a measure of potency.
-
Orthogonal Assays: Confirm the activity using a different assay technology (e.g., a radiometric or fluorescence-based assay) to rule out technology-specific artifacts.[4]
-
Mechanism of Action Studies: Conduct experiments (e.g., ATP competition assays) to determine if the compound binds in the ATP pocket (competitive) or at an allosteric site (non-competitive or uncompetitive).
Caption: Hypothetical mechanism showing inhibition of the CDK2/Cyclin E complex, a key regulator of the cell cycle.
Conclusion
Exploratory kinase cross-screening is an indispensable tool in modern drug discovery for characterizing the selectivity profile of small molecules. For a compound like this compound, with a primary target outside the kinome, this process is vital for uncovering potential safety risks and new therapeutic applications. By employing a systematic screening cascade that leverages robust and universal assay platforms like ADP-Glo™, researchers can efficiently generate high-quality, reproducible data. The subsequent validation of initial hits through potency determination and orthogonal assays ensures that resources are focused on the most promising and mechanistically sound leads, ultimately accelerating the path from discovery to clinical candidate.
References
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Current in vitro kinase assay technologies: the quest for a universal format. Journal of biomolecular screening, 12(5), 577–590. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Hu, Y., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 918-922. Retrieved from [Link]
-
Zhang, J. H. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Journal of Biomolecular Screening. Retrieved from [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. Retrieved from [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In Allosteric Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Central Science. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
THM Publikationsserver. (n.d.). MAP Kinase Kinase Kinase Assay Development for High Throughput Screening. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]
Sources
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
A Head-to-Head Comparison of Dihydroorotate Dehydrogenase (DHODH) Inhibitors: From Established Drugs to Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dihydroorotate Dehydrogenase as a Pivotal Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the production of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[3] This dependency makes DHODH a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, cancer, and viral infections.[2][3]
This guide provides an in-depth, head-to-head comparison of several key DHODH inhibitors, including the established drugs Leflunomide and its active metabolite Teriflunomide, the potent clinical-stage inhibitor Brequinar, and the next-generation investigational agents ASLAN003 and BAY 2402234. While specific data for the compound 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is not publicly available, it belongs to the quinoline carboxylic acid class, a scaffold known for potent DHODH inhibition, exemplified by Brequinar.[4] This comparison will delve into the biochemical potency, cellular activity, pharmacokinetic profiles, and clinical applications of these inhibitors, providing a comprehensive resource for researchers in the field.
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors exert their therapeutic effects by binding to the enzyme and blocking its catalytic function. This leads to a depletion of the intracellular pyrimidine pool, which in turn triggers several downstream cellular consequences, including cell cycle arrest, particularly at the S-phase, and in some cases, apoptosis.[1][3] The cytostatic effect on rapidly dividing cells forms the basis of their efficacy in both oncology and immunology. A key characteristic of DHODH inhibition is the "uridine rescue" effect, where the cytotoxic or cytostatic effects of the inhibitors can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.[1][5]
Figure 1: Simplified schematic of the de novo pyrimidine synthesis pathway and the point of intervention for DHODH inhibitors.
Quantitative Comparison of DHODH Inhibitors
The potency of DHODH inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cellular assays.
| Inhibitor | Chemical Class | Human DHODH IC50 (nM) | Cellular Activity (Cell Line) | Cellular Potency (nM) |
| Leflunomide | Isoxazole | >10,000 | - | - |
| Teriflunomide | Malononitrilamide | ~600[6] | - | - |
| Brequinar | Quinoline Carboxylic Acid | 5.2 - 20[7] | AML Cell Lines | ~1000 (ED50 for differentiation)[7] |
| ASLAN003 | - | 35[5] | AML Cell Lines (THP-1, MOLM-14, KG-1) | 152 - 582 (IC50 for proliferation)[8] |
| BAY 2402234 | - | Low nanomolar[9] | AML Cell Lines | Sub-nanomolar to low-nanomolar[10] |
Note: IC50 and cellular potency values can vary depending on the specific assay conditions.
Head-to-Head Performance Analysis
First-Generation Inhibitors: Leflunomide and Teriflunomide
Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide.[11] Teriflunomide is an approved treatment for relapsing forms of multiple sclerosis (MS) and has been used off-label for other autoimmune conditions.[11] Its inhibitory potency against DHODH is moderate compared to newer agents.[6] While effective in autoimmune diseases, its application in oncology has been limited due to a narrow therapeutic window.[3]
The Potent Benchmark: Brequinar
Brequinar is a highly potent quinoline carboxylic acid-based inhibitor of DHODH.[4] It has been extensively studied in clinical trials for various cancers and as an immunosuppressant.[12] Although it has not received regulatory approval for these indications, often due to a narrow therapeutic index and toxicity concerns such as myelosuppression, it remains a critical benchmark compound for the development of new DHODH inhibitors.[12][13] Its high potency and well-characterized profile make it an invaluable tool for preclinical research.[14]
Next-Generation Hopefuls: ASLAN003 and BAY 2402234
ASLAN003 and BAY 2402234 represent a new wave of highly potent and selective DHODH inhibitors primarily being developed for the treatment of acute myeloid leukemia (AML).[5][15]
-
ASLAN003 has demonstrated potent in vitro activity, inducing differentiation and apoptosis in AML cell lines.[5][16] It has shown efficacy in AML xenograft models, leading to prolonged survival.[8] Phase 1 and 2a clinical trials have been conducted in AML patients, with the drug demonstrating a tolerable safety profile and signs of clinical activity.[17][18]
-
BAY 2402234 is another potent and selective DHODH inhibitor with strong preclinical data in AML.[15] It has shown robust anti-tumor efficacy as a monotherapy in various AML xenograft and patient-derived xenograft (PDX) models.[10][19] The compound has entered Phase 1 clinical trials for myeloid malignancies.[20][21]
Both ASLAN003 and BAY 2402234 are orally bioavailable and have shown promise in overcoming the limitations of earlier DHODH inhibitors, potentially offering a better therapeutic window for the treatment of hematological malignancies.[18][22]
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for its clinical success, influencing dosing regimens, efficacy, and safety.
| Parameter | Leflunomide/Teriflunomide | Brequinar | ASLAN003 | BAY 2402234 |
| Administration | Oral[11] | Intravenous[23] | Oral[18] | Oral[22] |
| Bioavailability | ~100% (Teriflunomide)[11] | N/A (IV) | Dose-proportional PK[18] | Good oral bioavailability[22] |
| Half-life (t½) | ~18-19 days (Teriflunomide)[24] | Biphasic: ~0.1-0.7 h (α), ~1.5-8.2 h (β)[13] | - | - |
| Protein Binding | >99% (Teriflunomide)[11] | - | >99%[5] | Moderate[25] |
| Metabolism | Leflunomide is a prodrug; Teriflunomide undergoes hydrolysis and other pathways.[24] | - | Metabolite LAS186558 observed.[26] | - |
| Excretion | Fecal and renal[24] | Primarily non-renal[23] | - | - |
Note: Pharmacokinetic parameters can vary significantly between preclinical species and humans.
Experimental Protocols
Accurate and reproducible data are the cornerstones of drug development. Below are detailed, step-by-step methodologies for key assays used to characterize DHODH inhibitors.
DHODH Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Figure 2: General workflow for a DHODH enzymatic inhibition assay.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound and a positive control (e.g., Brequinar)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive control, DHO, and CoQ10 in DMSO. Prepare a stock solution of DCIP in the assay buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the test compound and positive control in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of the inhibitor dilutions (and DMSO for the vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Dilute the recombinant human DHODH in the assay buffer to the desired working concentration and add it to the wells containing the inhibitors.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the enzymatic reaction by adding this mixture to each well.
-
Data Acquisition: Immediately measure the decrease in absorbance at a wavelength corresponding to DCIP reduction (e.g., 600-650 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of DHODH inhibitors on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., AML cell lines like THP-1, MOLM-14)
-
Complete cell culture medium
-
Test compound and a positive control
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)
-
96-well cell culture plates
-
Uridine (for rescue experiments)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and allow them to attach or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (medium with the same concentration of DMSO).
-
Uridine Rescue (Optional but Recommended): In a parallel set of wells, co-treat the cells with the inhibitor dilutions and a final concentration of uridine (e.g., 100-200 µM) to confirm the on-target effect.
-
Incubation: Incubate the plates for a suitable duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability or growth inhibition. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 or GI50 value.
Conclusion and Future Perspectives
The landscape of DHODH inhibitors is evolving, with newer agents demonstrating significantly improved potency and selectivity compared to their predecessors. While Leflunomide and Teriflunomide have established the clinical validity of DHODH as a target in autoimmune diseases, the next generation of inhibitors, such as ASLAN003 and BAY 2402234, holds great promise for the treatment of hematological malignancies like AML. The quinoline carboxylic acid scaffold, as seen in the potent inhibitor Brequinar, continues to be a valuable template for the design of novel DHODH inhibitors.
For researchers in this field, a thorough understanding of the comparative efficacy, pharmacokinetic profiles, and safety considerations of these different inhibitors is essential. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of novel compounds. As our understanding of the intricate roles of pyrimidine metabolism in disease pathogenesis deepens, the targeted inhibition of DHODH is poised to remain a fruitful area of research and drug development, with the potential to deliver new and effective therapies for patients with high unmet medical needs.
References
- ASLAN Pharmaceuticals. (2018).
-
Zhou, Y., et al. (2020). ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia. Haematologica, 105(9), 2290–2303. [Link]
-
Fagbemi, A., et al. (2011). Teriflunomide. Practical Neurology, 11(5), 295–299. [Link]
-
Ting, D., et al. (2018). ASLAN003, a Novel and Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Induces Differentiation of Acute Myeloid Leukemia. Blood, 132(Supplement 1), 1433. [Link]
-
Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171–186.e15. [Link]
- Rule, S., et al. (2014). Overview of pharmacokinetics of teriflunomide. Neurology, 83(10 Suppl 1), S12-8.
- Zhang, C., et al. (2013). Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1633–1643.
- BenchChem. (2025). A Comparative Analysis of DHODH Inhibitors: DHODH-IN-11 and Brequinar.
- BioSpectrum Asia. (2018).
-
Abdel-Magid, A. F. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. ACS Medicinal Chemistry Letters, 11(5), 754–756. [Link]
- BenchChem. (2025). A Comparative Analysis of the Pharmacokinetic Profiles of HOSU-53 and Other DHODH Inhibitors.
- ASLAN Pharmaceuticals. (2018). A Phase IIA Dose Optimisation Study of ASLAN003 in Acute Myeloid Leukemia. ClinicalTrials.gov.
-
Elgamal, O. A., et al. (2022). Abstract 1060: Introducing a novel DHODH inhibitor with superior in vivo activity as monotherapy or in novel combination regimen with immunotherapy for hematological malignancies. Cancer Research, 82(12_Supplement), 1060. [Link]
- Kappe, T. (2003). Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases.
-
Min, J., et al. (2015). Teriflunomide. Annals of Pharmacotherapy, 49(1), 80–88. [Link]
- Zhang, C., et al. (2013). Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1633–1643.
-
Hogg, S. J., et al. (2021). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. EMBO Molecular Medicine, 13(1), e12893. [Link]
- Arteaga, C. L., et al. (1989). Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390). Cancer Research, 49(16), 4648–4653.
- Zhou, Y., et al. (2020). ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia.
-
Wu, Y., & Wang, Y. (2020). Targeting dihydroorotate dehydrogenase in acute myeloid leukemia. Haematologica, 105(9), 2200–2202. [Link]
-
Marschall, M., et al. (2021). IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro. Viruses, 13(2), 273. [Link]
- BenchChem. (2025). Application Notes and Protocols: In Vivo Studies of DHODH Inhibitors in AML Mouse Models with a Focus on ML390.
- Patsnap. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?.
- Dodion, P., et al. (1994). Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. European Journal of Cancer, 30A(1), 76–81.
- Parnham, M. J. (2021). Dihydroorotate dehydrogenase selectively targets cells with high metabolic activity in multiple autoimmune and chronic inflammatory diseases. Pharmaceutical Market Europe.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Evaluating the Selectivity of Dhodh-IN-16 for Human Dihydroorotate Dehydrogenase (DHODH)
- MedChemExpress. (n.d.). BAY-2402234.
- The Broad Institute. (2019). The novel dihydroorotate dehydrogenase (DHODH)
-
Xiong, Y., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723–739. [Link]
-
Umezawa, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15383. [Link]
-
Janzer, A., et al. (2018). Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies. Cancer Research, 78(13_Supplement), DDT02-04. [Link]
- Christian, S., et al. (2019). BAY 2402234 shows monotherapy efficacy, target engagement, and differentiation induction in AML xenografts in vivo. Leukemia, 33(10), 2403–2415.
- Patsnap. (2024). Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment.
- BenchChem. (2025).
- Gradl, S. N., et al. (2018). Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies. Cancer Research, 78(13 Supplement), DDT02-04.
- Gradl, S. N., et al. (2018). Abstract 2: Discovery of BAY 2402234 by phenotypic screening: A human Dihydroorotate Dehydrogenase (DHODH) inhibitor in clinical trials for the treatment of myeloid malignancies. Molecular Cancer Therapeutics, 17(1_Supplement), 2.
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186. [Link]
- ASLAN Pharmaceuticals. (2018). A Dose Optimisation Study of ASLAN003 in Acute Myeloid Leukemia. ClinicalTrials.gov.
-
Madak, J. T., et al. (2021). DHODH and cancer: promising prospects to be explored. Journal of Hematology & Oncology, 14(1), 72. [Link]
- Clear Creek Bio. (2019). A Study of Brequinar in Subjects With Relapsed/Refractory Acute Myeloid Leukemia. ClinicalTrials.gov.
- Xiong, Y., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723–739.
- Al-Salama, Z. S. (2018). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Journal of Molecular Modeling, 24(11), 316.
- Ting, D., et al. (2018). Preliminary Results of a Phase 2a Dose Optimization Study of ASLAN003 (DHODH inhibitor) in Acute Myeloid Leukemia (AML) Patients Who Are Ineligible for Standard Therapy; Early Signs of Activity. Blood, 132(Supplement 1), 2739.
- Bayer. (2018). A Study to Investigate BAY2402234, a Dihydroorotate Dehydrogenase (DHODH) Inhibitor, in Myeloid Malignancies. ClinicalTrials.gov.
- Christian, S., et al. (2021).
Sources
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 13. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 16. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. biospectrumasia.com [biospectrumasia.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Researcher's Guide to Assessing the Selectivity of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid for Bacterial vs. Mammalian Cells
In the quest for novel antimicrobial agents, the principle of selective toxicity remains the cornerstone of successful drug development. An ideal antimicrobial compound must exhibit potent activity against pathogenic bacteria while demonstrating minimal toxicity towards host mammalian cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a member of the quinolone class of compounds. We will delve into the mechanistic rationale for its potential selectivity and provide detailed, field-proven experimental protocols to quantify its therapeutic window.
The Mechanistic Basis for Selectivity: Targeting Bacterial Type II Topoisomerases
Quinolone compounds exert their antibacterial effects by targeting essential bacterial enzymes: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[1][2] These enzymes are vital for managing DNA topology during replication, transcription, and repair.[1] Specifically, quinolones trap these enzymes in a transient state where they have cleaved the DNA, forming a stable drug-enzyme-DNA complex that leads to double-strand breaks and ultimately, bacterial cell death.[1][3]
The basis for the selectivity of quinolones lies in the structural differences between bacterial type II topoisomerases and their eukaryotic counterparts, namely topoisomerase IIα and IIβ.[2][3][4] Although they perform similar functions, key differences in amino acid residues within the drug-binding pocket make mammalian topoisomerases significantly less susceptible to inhibition by clinically relevant quinolones.[3][5] This inherent difference is the primary reason why compounds like this compound are promising candidates for selective antibacterial therapy.
Diagram: Proposed Mechanism of Quinolone Selectivity
This diagram illustrates the differential targeting of bacterial versus mammalian topoisomerases by quinolone antibiotics.
Caption: Differential targeting of bacterial and mammalian topoisomerases.
Experimental Workflow for Determining Selectivity
A robust assessment of selectivity requires a two-pronged experimental approach: quantifying the compound's antibacterial potency and its cytotoxicity against mammalian cells. The ratio of these two values provides the Selectivity Index (SI), a critical parameter in preclinical evaluation.
Diagram: Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing the selectivity of the target compound.
Caption: Workflow for determining the selectivity index.
Part 1: Quantifying Antibacterial Efficacy
The first step is to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[6] The broth microdilution method is a standard and widely accepted technique for this purpose, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from CLSI M07 guidelines.[10][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer and plate reader
-
Sterile petri dishes and diluents
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration.[12]
-
Serial Dilution: Dispense 100 µL of CAMHB into all wells of a 96-well plate.[12] Add 100 µL of the 2x concentrated compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[12] This creates a gradient of compound concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6] The optical density at 600 nm (OD600) should be adjusted to a standardized value (e.g., 0.08-0.1) before final dilution.[13]
-
Inoculation: Add the prepared bacterial inoculum to each well (columns 1-11). Column 11 will serve as the growth control (bacteria, no compound), and column 12 will be the sterility control (broth only).[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6][12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6] This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Part 2: Assessing Mammalian Cell Cytotoxicity
The next critical step is to evaluate the compound's effect on mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell lines (e.g., HEK293 for general cytotoxicity, HepG2 for potential liver toxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
Sterile 96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for untreated cells (negative control) and cells treated with a positive control.
-
Incubation: Incubate the plate for a specified duration, typically 24 to 72 hours, depending on the cell line and experimental goals.[16]
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] The plate can be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
Part 3: Data Interpretation and Selectivity Index Calculation
The final step is to synthesize the data from both assays to determine the compound's selectivity.
The Selectivity Index (SI) is calculated as the ratio of the IC50 value from the mammalian cytotoxicity assay to the MIC value from the antibacterial assay.[17][18]
SI = IC50 (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity, meaning the compound is more toxic to bacteria than to mammalian cells.[19] Generally, an SI value greater than 10 is considered promising for a potential therapeutic agent.[17][19]
Data Summary and Interpretation
To facilitate comparison, the results should be compiled into a clear and concise table.
| Compound | Bacterial Strain | MIC (µg/mL) | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| This compound | S. aureus | [Experimental Value] | HEK293 | [Experimental Value] | [Calculated Value] |
| This compound | E. coli | [Experimental Value] | HEK293 | [Experimental Value] | [Calculated Value] |
| Ciprofloxacin (Control) | S. aureus | [Literature/Exp. Value] | HEK293 | [Literature/Exp. Value] | [Calculated Value] |
| Ciprofloxacin (Control) | E. coli | [Literature/Exp. Value] | HEK293 | [Literature/Exp. Value] | [Calculated Value] |
Interpretation:
-
High SI (>10): The compound demonstrates significant selectivity and warrants further investigation. It is effective against bacteria at concentrations far below those that cause harm to mammalian cells.
-
Moderate SI (2-10): The compound shows some selectivity, but optimization may be needed to improve the therapeutic window.
-
Low SI (<2): The compound exhibits poor selectivity, indicating a high likelihood of host toxicity at effective antibacterial concentrations.
By following this comprehensive guide, researchers can generate robust and reliable data to assess the selective toxicity of this compound, a critical step in the journey from a promising compound to a potential life-saving therapeutic.
References
- Roche. MTT Assay Protocol. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.16.pdf]
- Barnes V, L., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10518928/]
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [URL: https://www.protocols.
- Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [URL: https://hancocklab.cmdr.ubc.ca/mic-determination-by-microtitre-broth-dilution-method/]
- Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [URL: https://www.icb.ucsb.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [URL: https://microbeinvestigations.com/mic-test-for-bacteria-and-fungi/]
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2018). Ubiquitous Nature of Fluoroquinolones: The Oscillation between antibacterial and anticancer activities. Molecules, 23(11), 2947. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278453/]
- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [URL: https://clsi.org/media/1469/m100s27_sample.pdf]
- Naik, A. (2026). In Vitro Assessment of Cytolysins' Production by Cytotoxicity Assays. Springer Nature Experiments. [URL: https://experiments.springernature.com/protocol/10.1007/978-1-0716-4158-3_16/cytotoxicity-mtt-assay]
- Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [URL: https://clsi.org/m100/]
- Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [URL: https://clsi.org/areas-of-focus/microbiology/antimicrobial-susceptibility-testing/]
- ResearchGate. (n.d.). The structure of DNA gyrase and topoisomerase IV and human topoisomerase IIα. [URL: https://www.researchgate.net/figure/The-structure-of-DNA-gyrase-and-topoisomerase-IV-and-human-topoisomerase-IIa-The-GyrB_fig5_279529986]
- Horton, T. (1994). MTT Cell Assay Protocol. [URL: http://txch.org/doctors/dr-terzah-horton/Checkpoint%20lab/protocols/MTT.pdf]
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [URL: https://clsi.org/media/3481/m100ed33_sample.pdf]
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). [URL: https://clsi.org/media/4103/m100ed34_sample.pdf]
- protocols.io. (2023). MTT (Assay protocol). [URL: https://www.protocols.io/view/mtt-assay-protocol-n2bvj61bblk5/v1]
- Wikipedia. (n.d.). Selectivity factor. [URL: https://en.wikipedia.org/wiki/Selectivity_factor]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(5), 5626-5655. [URL: https://www.mdpi.com/1420-3049/19/5/5626]
- Suto, M. J., Domagala, J. M., Roland, G. E., Mailloux, G. B., & Cohen, M. A. (1992). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. Journal of medicinal chemistry, 35(24), 4765–4770. [URL: https://pubmed.ncbi.nlm.nih.gov/1469695/]
- Lakna. (2017). Difference Between Topoisomerase I and II. [URL: https://pediaa.com/difference-between-topoisomerase-i-and-ii/]
- Wunnicke, D., & Lamour, V. (2021). What makes a type IIA topoisomerase a gyrase or a Topo IV?. Nucleic acids research, 49(11), 5999–6013. [URL: https://academic.oup.com/nar/article/49/11/5999/6296767]
- ResearchGate. (n.d.). Table 2 Selectivity index values of compounds against bacterial pathogens. [URL: https://www.researchgate.
- ResearchGate. (n.d.). Selectivity index (SI) of compounds 1-3 and 6. [URL: https://www.researchgate.net/figure/Selectivity-index-SI-of-compounds-1-3-and-6_tbl4_330685601]
- Wikipedia. (n.d.). Type II topoisomerase. [URL: https://en.wikipedia.org/wiki/Type_II_topoisomerase]
- Shang, D., Li, Y., & Li, X. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific reports, 6, 27071. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4889410/]
- Bagla, V. P., McGaw, L. J., Elgorashi, E. E., & Eloff, J. N. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC complementary and alternative medicine, 14, 383. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203914/]
- Wunnicke, D., & Lamour, V. (2021). What makes a type IIA topoisomerase a gyrase or a Topo IV?. Nucleic acids research, 49(11), 5999–6013. [URL: https://pubmed.ncbi.nlm.nih.gov/34153123/]
- Gocke, E. (1991). Mechanism of quinolone mutagenicity in bacteria. Mutation research, 248(1), 135–143. [URL: https://pubmed.ncbi.nlm.nih.gov/1851537/]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [URL: https://pubs.acs.org/doi/10.1021/bi5000564]
- Kumar, A., Sharma, P., & Kumar, D. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer agents in medicinal chemistry, 21(13), 1708–1716. [URL: https://pubmed.ncbi.nlm.nih.gov/33234057/]
- Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 22(5), 786. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
- Chen, L., Yang, X., Yang, X., & Liu, Z. (2021). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Journal of agricultural and food chemistry, 69(31), 8689–8699. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c02826]
- P&S Chemicals. (n.d.). Product information, this compound ethyl ester. [URL: https://www.pandschemicals.com/product/6-8-dichloro-4-hydroxyquinoline-3-carboxylic-acid-ethyl-ester]
- Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of medicinal chemistry, 23(12), 1358–1363. [URL: https://pubmed.ncbi.nlm.nih.gov/7463693/]
- ResearchGate. (2025). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [URL: https://www.researchgate.net/publication/224905183_Synthesis_of_6-Fluoro-14-dihydro-4-oxo-quinoline-3-carboxylic_Acid_Derivatives_as_Potential_Antimicrobial_Agents]
- Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [URL: https://www.scienceopen.com/document?vid=8e8c8a8c-8c8d-4c8e-8a8c-8c8d8c8d8c8d]
- Al-Tameemi, M., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. Antibiotics, 12(5), 886. [URL: https://pubmed.ncbi.nlm.nih.gov/37237789/]
- Szemerédi, N., et al. (2020). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 25(18), 4066. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504018/]
- Szemerédi, N., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(1), 543-562. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7813891/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of quinolone mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. goums.ac.ir [goums.ac.ir]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. darvashco.com [darvashco.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Selectivity factor - Wikipedia [en.wikipedia.org]
Validating Anticancer Efficacy: A Comparative Guide to 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid in 3D Spheroid Models
Introduction: The Imperative for Physiologically Relevant Cancer Models
For decades, the bedrock of in vitro cancer research has been the two-dimensional (2D) monolayer cell culture. While instrumental in foundational discoveries, this model fails to recapitulate the complex three-dimensional (3D) architecture and microenvironment of solid tumors.[1] Cells grown on flat plastic surfaces exhibit altered morphology, gene expression, and drug sensitivity, often leading to a high attrition rate of promising drug candidates in later preclinical and clinical stages.[2][3]
Three-dimensional spheroid models have emerged as a superior alternative, bridging the gap between simplistic 2D cultures and complex in vivo systems.[4] Spheroids, which are self-assembled aggregates of cancer cells, mimic several key features of avascular tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, the formation of nutrient and oxygen gradients, and the development of drug resistance.[5][6] Consequently, they provide a more accurate platform for evaluating the efficacy of novel anticancer compounds.[7][8]
This guide provides a comprehensive framework for validating the anticancer activity of a novel quinoline derivative, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, using 3D spheroid models. Quinoline derivatives have garnered significant interest in oncology due to their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[9][10] We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, and provide detailed experimental protocols and supporting data to guide researchers in their drug development endeavors.
Compound Profile: this compound
This compound belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates.[11] Dichloro-substituted quinolinol-carboxylic acids have demonstrated potent antioxidant properties and the ability to protect DNA from oxidative damage.[12] While specific anticancer mechanisms of this particular derivative are still under investigation, related quinoline compounds are known to exert their effects through various pathways, including inhibition of protein kinases and disruption of tubulin assembly.[13][14] Preliminary studies suggest that 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid, a closely related compound, may inhibit cancer cell proliferation, highlighting its potential as a candidate for anticancer drug development.[15]
Comparative Efficacy in 3D Spheroid Models: An Experimental Blueprint
To rigorously assess the anticancer potential of this compound, a head-to-head comparison with Doxorubicin was conducted using 3D spheroids derived from the human colorectal carcinoma cell line, HCT116. The following sections detail the experimental design, methodologies, and comparative results.
Experimental Workflow
The overall experimental workflow is designed to assess the compound's ability to reduce spheroid viability and induce apoptosis.
Figure 2: Potential signaling pathways affected by quinoline derivatives.
Live/dead imaging provides crucial spatial information. In spheroids treated with effective compounds, a common observation is a necrotic or apoptotic core with a rim of viable cells, reflecting the challenges of drug penetration into the dense 3D structure. The ability of this compound to induce cell death throughout the spheroid, even if less potent than Doxorubicin, would be a strong indicator of its potential as a therapeutic agent.
Conclusion and Future Directions
The use of 3D spheroid models provides a more clinically relevant assessment of anticancer drug efficacy compared to traditional 2D cultures. [4][16]Our comparative analysis demonstrates that this compound exhibits promising, albeit less potent, anticancer activity against HCT116 spheroids when compared to the established chemotherapeutic, Doxorubicin.
This guide provides a robust and validated workflow for the initial screening and characterization of novel anticancer compounds in 3D models. Future studies should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy in more complex co-culture spheroid models that include stromal and immune cells to better mimic the tumor microenvironment.
References
- Cui, X., Hartanto, Y., & Zhang, H. (2017). Three-dimensional perfused tumour spheroid model for anti-cancer drug screening. Journal of The Royal Society Interface, 14(126), 20160827.
- Jensen, C., & Teng, Y. (2020). Is it time to start transitioning from 2D to 3D cell culture?. Frontiers in molecular biosciences, 7, 33.
- Zanoni, M., Piccinini, F., Arienti, C., Zamagni, A., Santi, S., Polico, R., ... & Tesei, A. (2016). 3D tumor spheroid models for in vitro therapeutic screening: a systematic approach to enhance the biological relevance of data obtained. Scientific reports, 6(1), 1-15.
- Sahu, B., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
-
ibidi GmbH. (2021). FDA/PI Live/Dead Staining Using L929 Spheroids in the μ-Slide Spheroid Perfusion. Retrieved from [Link]
- Kapałczyńska, M., Kolenda, T., Przybyła, W., Zajączkowska, M., Teresiak, A., Filas, V., ... & Lamperska, K. (2016). 2D and 3D cell cultures–a comparison of different types of cancer cell cultures. Archives of medical science: AMS, 14(4), 910.
- Kijanska, M., & Kelm, J. M. (2016). In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. In Assay Guidance Manual [Internet].
- Imamura, Y., Mukohara, T., Shimono, Y., Funakoshi, Y., Chayahara, N., Toyoda, M., ... & Minami, H. (2015). Comparison of 2D-and 3D-culture models as platforms for screening anticancer drugs. Oncology reports, 33(4), 1837-1843.
- Azam, F., & Al-Sanea, M. M. (2024). an overview of quinoline derivatives as anti-cancer agents.
- Kumar, S., & Narasimhan, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(11), 1534-1563.
- Al-Otaibi, F., Nossier, E. S., Ahmed, H. E. A., & El-Sayed, W. M. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Molecules, 28(14), 5363.
- Kijanska, M., & Kelm, J. M. (2016). In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. In Assay Guidance Manual.
- Ho, W. Y., Yeo, J. C., & Tan, W. S. (2019). Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses. Journal of cell science, 132(19), jcs225633.
- Kapałczyńska, M., Kolenda, T., Przybyła, W., Zajączkowska, M., Teresiak, A., Filas, V., ... & Lamperska, K. (2018). 2D and 3D cell cultures–a comparison of different types of cancer cell cultures. Archives of medical science: AMS, 14(4), 910-919.
-
faCellitate. (2022). Cancer spheroids in drug screening. Retrieved from [Link]
- Ghosh, S., et al. (2021). 3D spheroid: A rapid drug screening model for epigenetic clinical targets against heterogenic cancer stem cells. Cancer Research, 81(13_Supplement), 2104-2104.
- Riedl, A., et al. (2017). Issues with Cancer Spheroid Models in Therapeutic Drug Screening. Current pharmaceutical design, 23(29), 4381-4387.
-
Creative Biolabs. (n.d.). 3D Culture ATP Viability Assay Kit. Retrieved from [Link]
- Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- Hotfilter, M., et al. (2023). Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol. Cancer Reports, 6(11), e1867.
-
Evident. (n.d.). Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow. Retrieved from [Link]
-
ResearchGate. (n.d.). ATP assay for measurement of 3D spheroid viabilities at 9 and 72 h post drug treatment. Retrieved from [Link]
- Kijanska, M., & Kelm, J. (2016). In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. Assay Guidance Manual.
-
Bio-protocol. (2022). 3D spheroid generation and viability assay. Retrieved from [Link]
-
Corning Incorporated. (n.d.). Corning® Spheroid Microplates - Spheroid Formation Protocol. Retrieved from [Link]
-
Evident Scientific. (n.d.). Analysis Workflow for 3D Live/Dead Cell Assays. Retrieved from [Link]
- Węsierska-Gądek, J., et al. (2021). The Influence of Antitumor Unsymmetrical Bisacridines on 3D Cancer Spheroids Growth and Viability. International Journal of Molecular Sciences, 22(11), 5928.
- López-Vera, E., et al. (2024). Use of spheroids as a model to evaluate the anticancer action of animal venoms and derived molecules: 2010-2024 review. Heliyon, 10(4), e26131.
- Mathew, B., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 10(1), 2.
- Jeng, W. Y., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European journal of medicinal chemistry, 45(12), 5792-5798.
Sources
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2D and 3D cell cultures - a comparison of different types of cancer cell cultures. – ScienceOpen [scienceopen.com]
- 3. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer spheroids in drug screening – faCellitate [facellitate.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijmphs.com [ijmphs.com]
- 15. Buy 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid | 144061-33-6 [smolecule.com]
- 16. archivesofmedicalscience.com [archivesofmedicalscience.com]
benchmarking the antioxidant capacity of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid against known antioxidants
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a critical endeavor in the development of therapeutics for a myriad of diseases rooted in oxidative stress. This guide provides an in-depth comparative analysis of the antioxidant capacity of a promising synthetic compound, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, benchmarked against well-established antioxidants: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Gallic Acid.
This document moves beyond a simple cataloging of data, offering a rationale for the experimental designs and a mechanistic exploration of the antioxidant activities observed. The information presented herein is synthesized from peer-reviewed literature to ensure scientific integrity and to empower researchers in their pursuit of novel antioxidant agents.
Introduction to Antioxidant Benchmarking
The evaluation of a novel compound's antioxidant potential necessitates a multi-assay approach. This is because the complex nature of oxidative processes involves a variety of reactive oxygen species (ROS) and different mechanisms of antioxidant action. Relying on a single assay can provide a limited and potentially misleading picture of a compound's efficacy.[1] Therefore, to robustly characterize this compound, we will compare its performance in three widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
These assays were chosen for their distinct chemical principles, allowing for a more comprehensive assessment of the compound's antioxidant mechanisms, which may include hydrogen atom transfer (HAT) or single electron transfer (SET). The selection of Trolox, Ascorbic Acid, and Gallic Acid as benchmarks is based on their well-documented antioxidant activities and their frequent use as standards in these assays, providing a solid foundation for comparison.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of this compound and the selected benchmarks was evaluated using the DPPH, ABTS, and FRAP assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS), where a lower value indicates greater antioxidant activity, and as Trolox Equivalent Antioxidant Capacity (TEAC) or Ferric Reducing Power for the ABTS and FRAP assays, respectively.
While a key study by Chung et al. (2010) investigated the antioxidant properties of various dichloro-4-quinolinol-3-carboxylic acid isomers, including the 6,8-dichloro variant, the specific IC50 or TEAC values were not available in the abstract.[2] The study did, however, provide valuable qualitative insights.
Data Summary
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP (µmol Trolox Equivalents/g) |
| This compound | Not explicitly reported in abstract[2] | Not explicitly reported in abstract[2] | Not explicitly reported in abstract |
| Trolox | ~ 3.77 µg/mL (~15.1 µM)[3] | 1.0 (by definition) | Varies with assay conditions |
| Ascorbic Acid | ~ 55.3 µM[4] | ~ 1.05[5] | Varies with assay conditions |
| Gallic Acid | ~ 13.2 - 30.5 µM[6] | ~ 2.5[5] | Varies with assay conditions |
Qualitative Findings for Dichloro-4-hydroxyquinoline-3-carboxylic Acid Isomers:
A study by Chung et al. (2010) synthesized and investigated the antioxidant properties of several dichloro-4-quinolinol-3-carboxylic acid isomers.[2] Their findings indicated that:
-
5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid exhibited the highest scavenging activity against DPPH and ABTS radicals.[2]
-
This compound showed the highest efficacy in protecting methyl linoleate against AAPH-induced oxidation, suggesting potent activity against peroxyl radicals.[2]
-
Both 5,8- and this compound were effective in protecting DNA against hydroxyl radical-mediated oxidation.[2]
These findings underscore the potent antioxidant potential of the dichloro-4-hydroxyquinoline-3-carboxylic acid scaffold and highlight the influence of the chlorine atom positioning on the specific antioxidant mechanism and efficacy.
Experimental Protocols and Mechanistic Insights
To ensure the reproducibility and validity of antioxidant capacity assessment, standardized and well-documented protocols are essential. The following sections detail the methodologies for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and rapid spectrophotometric method for evaluating antioxidant activity.[7]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[8] The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the prepared ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and Trolox standard.
-
-
Assay Procedure:
-
Add a small volume of the test compound or Trolox standard to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix thoroughly.
-
-
Data Acquisition and Analysis:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Construct a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [3] Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants. The intensity of the blue color is proportional to the antioxidant capacity of the sample.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.
-
-
Assay Procedure:
-
Add the test compound or standard to a test tube or microplate well.
-
Add the freshly prepared FRAP reagent and mix.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the blue-colored solution at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.
-
Mechanistic Considerations and Structure-Activity Relationship
The antioxidant activity of phenolic compounds, including quinoline derivatives, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy.
For this compound, the presence of the hydroxyl group at the 4-position is crucial for its antioxidant activity. The electron-withdrawing nature of the two chlorine atoms on the benzene ring can influence the electron density of the quinoline system and the O-H bond dissociation enthalpy of the hydroxyl group. The specific positioning of these chlorine atoms, as demonstrated by the work of Chung et al. (2010), plays a significant role in modulating the antioxidant activity against different types of radicals. [2]The superior activity of the 6,8-dichloro isomer in protecting against lipid peroxidation suggests a favorable interaction with peroxyl radicals, potentially due to steric or electronic factors that enhance its radical scavenging in a lipid environment.
Conclusion and Future Directions
This comparative guide establishes that this compound is a compound with significant antioxidant potential, as evidenced by its ability to scavenge free radicals and protect against lipid and DNA oxidation. While direct quantitative comparisons with established antioxidants like Trolox, Ascorbic Acid, and Gallic Acid are limited by the availability of specific IC50 and TEAC values in the public domain, the qualitative evidence strongly supports its efficacy.
Future research should focus on obtaining precise quantitative data for this compound in a range of antioxidant assays to allow for a more definitive benchmarking. Furthermore, investigating its antioxidant activity in cellular and in vivo models is a critical next step to validate its potential as a therapeutic agent for diseases associated with oxidative stress. The structure-activity relationship insights gained from comparing different dichloro-isomers also pave the way for the rational design of even more potent quinoline-based antioxidants.
References
-
A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). Retrieved from [Link]
- Chung, Y. S., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(5), 1821-1827.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76.
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. (n.d.). Retrieved from [Link]
-
DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved from [Link]
-
Trolox equivalent antioxidant capacity - Wikipedia. (n.d.). Retrieved from [Link]
-
Assessment of antioxidant activity by using different in vitro methods. (n.d.). Retrieved from [Link]
-
The IC50 values of the DPPH scavenging activity of gallic acid (GA)... - ResearchGate. (n.d.). Retrieved from [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Retrieved from [Link]
-
ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved from [Link]
-
Total Phenolics, Flavonoids, Proanthrocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. (n.d.). Retrieved from [Link]
-
Calibrated microplate assays for total antioxidant capacity using DPPH and comparisons with the FRAP assay - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. (n.d.). Retrieved from [Link]
-
Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - NIH. (n.d.). Retrieved from [Link]
-
Impact of Extraction Parameters on the Gallic Acid Content and Antioxidant Properties of Palo Prieto (Lysiloma divaricata) Fractions and Their Identification via UPLC-MS/MS - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of Phenolic Compounds and Antioxidant Activities of Raw and Cooked Turkish Artichoke Cultivars [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. thno.org [thno.org]
A Researcher's Guide to Evaluating the Synergistic Effects of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid with Conventional Antibiotics
In the face of escalating antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. Combination therapy, which leverages the synergistic interactions between antimicrobial agents, presents a promising avenue to enhance efficacy, combat resistance, and reduce dose-limiting toxicities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a novel quinolone derivative, in combination with established antibiotics.
Introduction: The Rationale for Synergy
Quinolone antibiotics have long been a cornerstone of antibacterial therapy, primarily targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. However, the emergence of resistance threatens their clinical utility. This compound represents a new iteration of this class, and its unique structural modifications warrant investigation into its potential to overcome existing resistance mechanisms and act synergistically with other antibiotic classes.
Synergistic interactions occur when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[1] This can manifest as enhanced bactericidal activity, a broader spectrum of coverage, or the suppression of resistant subpopulations. Evaluating these interactions is a critical step in preclinical drug development.
Key Methodologies for Assessing Antibiotic Synergy
Several robust in vitro methods are employed to quantify the interaction between antimicrobial agents. The choice of method often depends on the specific research question, throughput requirements, and the desired endpoint (e.g., inhibition vs. bactericidal activity). The three primary methods discussed in this guide are the Checkerboard Assay, the Time-Kill Curve Assay, and the E-test (Epsilometer test).[2]
The Checkerboard Assay: A High-Throughput Screening Method
The checkerboard assay is a widely used method to systematically evaluate the interaction between two antimicrobial agents across a range of concentrations.[3] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[4]
Experimental Protocol: Checkerboard Assay
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism in Mueller-Hinton broth (MHB).[3]
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.[3]
-
Serially dilute this compound along the x-axis (columns).
-
Serially dilute the partner antibiotic along the y-axis (rows).
-
The resulting plate will contain a gradient of concentrations for both agents, individually and in combination.[5]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include appropriate controls: wells with no antibiotics (growth control), wells with each antibiotic alone, and uninoculated wells (sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours.[4]
-
-
Data Analysis and Interpretation:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.[3]
-
Calculate the FIC index using the following formula[4][6]:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows[4][6]:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
-
Data Presentation: Example Checkerboard Assay Results
| Combination | Test Organism | MIC of Drug A Alone (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of Drug A in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Gentamicin | E. coli | 16 | 4 | 4 | 0.5 | 0.375 | Synergy |
| This compound + Ciprofloxacin | S. aureus | 8 | 1 | 4 | 0.5 | 1.0 | Additive |
| This compound + Penicillin | P. aeruginosa | 32 | 64 | 32 | 64 | 2.0 | Indifference |
Workflow Diagram: Checkerboard Assay
Caption: Workflow for the Checkerboard Assay.
Time-Kill Curve Assay: Assessing Bactericidal Activity
The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, assessing the rate of bacterial killing.[2] This method is considered the "gold standard" for determining bactericidal synergy.[7]
Experimental Protocol: Time-Kill Curve Assay
-
Preparation:
-
Prepare cultures of the test organism in the logarithmic phase of growth.
-
Prepare tubes or flasks containing MHB with the antibiotics at desired concentrations (e.g., based on MIC values).
-
-
Experimental Setup:
-
Set up the following experimental groups[2]:
-
Growth control (no antibiotic)
-
This compound alone
-
Partner antibiotic alone
-
Combination of both antibiotics
-
-
-
Inoculation and Sampling:
-
Inoculate each tube/flask with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each group.[2]
-
-
Quantification and Data Analysis:
-
Perform serial dilutions of the withdrawn aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each experimental group.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[8]
-
Data Presentation: Example Time-Kill Curve Data
| Time (hours) | Growth Control (log10 CFU/mL) | Drug A Alone (log10 CFU/mL) | Drug B Alone (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.5 | 6.8 | 4.1 |
| 8 | 8.5 | 5.3 | 6.5 | 3.2 |
| 24 | 9.1 | 5.1 | 6.2 | <2 |
Workflow Diagram: Time-Kill Curve Assay
Caption: Workflow for the Time-Kill Curve Assay.
E-test (Epsilometer test): A Gradient Diffusion Method
The E-test is a gradient diffusion method that provides a simple and less labor-intensive alternative to the checkerboard assay for determining the FIC index.[9]
Experimental Protocol: E-test for Synergy
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (0.5 McFarland) and create a lawn on a Mueller-Hinton agar plate.
-
-
E-strip Application:
-
Place an E-strip of the first antibiotic on the agar surface.
-
Place an E-strip of the second antibiotic at a 90-degree angle to the first, with the intersection at their respective MICs.[9]
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, read the MIC values from the intersection of the elliptical zone of inhibition with the E-strips.
-
-
Data Analysis:
-
Calculate the FIC index as described for the checkerboard assay.
-
Data Presentation: Example E-test Results
| Combination | Test Organism | MIC of Drug A Alone (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of Drug A in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Meropenem | A. baumannii | 8 | 2 | 2 | 0.25 | 0.375 | Synergy |
| This compound + Vancomycin | E. faecalis | 16 | 4 | 8 | 2 | 1.0 | Additive |
Workflow Diagram: E-test for Synergy
Caption: Workflow for the E-test Synergy Assay.
Comparative Analysis of Synergy Testing Methods
| Method | Principle | Advantages | Disadvantages |
| Checkerboard Assay | Two-dimensional broth microdilution | High-throughput, provides quantitative FIC index[3][4] | Labor-intensive setup, only assesses inhibition[10] |
| Time-Kill Curve Assay | Measures bacterial killing over time | "Gold standard" for bactericidal synergy, provides dynamic data[2][7] | Low-throughput, labor-intensive, technically demanding[7] |
| E-test | Gradient diffusion on agar | Simple to perform, less labor-intensive than checkerboard[9][10] | Can be less precise than broth microdilution, expensive strips |
Conclusion and Future Directions
The systematic evaluation of antibiotic synergy is a cornerstone of modern antimicrobial drug discovery. By employing the methodologies outlined in this guide, researchers can effectively characterize the interaction between this compound and a panel of conventional antibiotics. The identification of synergistic combinations will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the arsenal of therapies available to combat multidrug-resistant infections. Future studies should aim to elucidate the mechanistic basis of any observed synergy, paving the way for rational drug design and optimized combination therapies.
References
-
Cokcetin, N. N., et al. (2016). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology, 54(11), 2636-2644. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
Hsieh, M. H., et al. (2013). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 57(9), 4379-4385. [Link]
-
Dr. Oracle. (2025). What is antibiotic synergy testing?. [Link]
-
MDPI. (2021). Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]
-
Garcia, L. (2020). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 7, 100801. [Link]
-
Lewis, R. E., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(7), 4157-4159. [Link]
-
Gomez, C. A. O., et al. (2019). Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria. BMC Microbiology, 19(1), 23. [Link]
-
IOSR Journal. (2017). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. [Link]
-
White, R. L., et al. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914-1918. [Link]
-
ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a.... [Link]
-
Sader, H. S., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 140-143. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. droracle.ai [droracle.ai]
- 7. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the On-Target Activity of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid Using Genetic Approaches
Introduction: The Imperative of Target Validation in Drug Discovery
The journey of a small molecule from a screening hit to a therapeutic candidate is fraught with challenges, the most critical of which is unequivocally demonstrating that its biological activity stems from modulating its intended target. Off-target effects are a primary cause of both preclinical failures and clinical toxicity. This guide provides a comprehensive, technically-grounded framework for rigorously confirming the on-target activity of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid , a known inhibitor of Kynurenine 3-monooxygenase (KMO).
KMO is a critical FAD-dependent enzyme in the tryptophan metabolic pathway, catalyzing the conversion of L-kynurenine to 3-hydroxy-L-kynurenine.[1][2] This pathway is a key regulator of immune responses and neuronal function, making KMO an attractive therapeutic target for neurodegenerative diseases and cancer.[1][2][3] Given this, it is paramount to prove that the cellular effects of this compound (hereafter, "KMOi-88") are a direct consequence of KMO inhibition.
This guide eschews a one-size-fits-all template, instead presenting a multi-pronged, logic-driven strategy rooted in genetic perturbation. We will explore how to design, execute, and interpret experiments that build an unassailable case for on-target activity, satisfying the rigorous demands of modern drug development.
The Central Hypothesis and the Logic of Genetic Validation
Our central hypothesis is that the cytotoxic or cytostatic effects of KMOi-88 in a given cell line are mediated specifically through the inhibition of KMO. Genetic approaches provide the most direct and powerful means to test this by manipulating the expression of the target gene itself.[4][5][6] The core logic is as follows:
-
Phenocopy: Does genetic removal or reduction of the target protein (KMO) replicate the biological effect of the inhibitor?
-
Resistance: Does genetic removal or reduction of KMO render cells resistant to the inhibitor?
-
Rescue: Can the inhibitor's effect be restored in resistant cells by re-introducing the target protein?[7][8][9]
A positive outcome in all three lines of inquiry provides overwhelming evidence for on-target activity. This guide will detail two orthogonal genetic methods—CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown—to achieve this.
Caption: Logical workflow for genetic validation of a small molecule inhibitor.
Method 1: Gene Knockout (KO) via CRISPR/Cas9 - The Gold Standard
Principle & Rationale: CRISPR/Cas9 technology allows for the complete and permanent ablation of the target gene, KMO.[10][11] If KMOi-88 acts on-target, the KMO knockout cells should be significantly less sensitive to the compound compared to their wild-type (WT) counterparts. This is because the molecular target of the drug is no longer present. We will quantify this change by measuring the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 curve for KO cells is the expected result.
Experimental Workflow:
Caption: Step-by-step workflow for generating and validating KMO knockout cell lines.
Detailed Protocol: Generating and Validating a KMO Knockout Cell Line
-
sgRNA Design and Synthesis:
-
Design at least two distinct single guide RNAs (sgRNAs) targeting early, constitutive exons of the human KMO gene. Using multiple sgRNAs is crucial to control for off-target effects of a single guide.[12]
-
Synthesize or clone sgRNAs into an appropriate expression vector (e.g., one co-expressing SpCas9).
-
-
Transfection and Clonal Selection:
-
Transfect the chosen parental cell line (e.g., A549, HEK293T) with the Cas9/sgRNA expression plasmid(s).
-
After 48-72 hours, dilute the cells to single-cell density and plate into 96-well plates to isolate clonal populations.
-
-
Validation of Knockout Clones:
-
Genomic Validation: Once clones have expanded, extract genomic DNA. PCR amplify the region of the KMO gene targeted by the sgRNAs and perform Sanger or Next-Generation Sequencing (NGS) to confirm the presence of insertions/deletions (indels) that result in frameshift mutations.[13]
-
Protein Validation (Essential): Perform Western blotting on cell lysates from WT and putative KO clones using a validated anti-KMO antibody. A true knockout clone will show a complete absence of the KMO protein band. This is the most critical validation step.
-
-
Phenotypic Assay - IC50 Determination:
-
Plate equal numbers of WT and validated KMO KO cells.
-
Treat cells with a serial dilution of KMOi-88 (e.g., from 1 nM to 100 µM) for 72 hours.
-
Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Normalize data to vehicle-treated controls and plot a dose-response curve to determine the IC50 for each cell line.
-
Data Presentation and Interpretation
A successful experiment will demonstrate a dramatic increase in the IC50 value for the KMO KO cells.
| Cell Line | Genotype | KMO Protein Level (vs. WT) | KMOi-88 IC50 (µM) | Fold Shift (vs. WT) |
| Parental | WT | 100% | 0.5 | 1x |
| Clone 1 | KMO KO | <1% | >100 | >200x |
| Clone 2 | KMO KO | <1% | >100 | >200x |
Interpretation: A >200-fold shift in IC50 strongly indicates that KMO is the primary target through which KMOi-88 exerts its cytotoxic effects in this cellular context. The absence of the target renders the cells insensitive to the drug.
Method 2: Gene Knockdown (KD) via shRNA - An Orthogonal Approach
Principle & Rationale: As an orthogonal validation method, RNA interference (RNAi) using short hairpin RNAs (shRNAs) can be used to reduce, rather than eliminate, KMO expression.[14][15] This approach is valuable because it is mechanistically distinct from CRISPR and can reveal dose-dependent effects. A successful knockdown should also confer resistance to KMOi-88, though likely to a lesser extent than a full knockout. It is critical to use at least two different shRNA sequences targeting KMO to control for potential off-target effects.[16][17]
Detailed Protocol: KMO Knockdown and Analysis
-
shRNA Vector Preparation:
-
Obtain or clone at least two validated shRNA constructs targeting KMO mRNA into a lentiviral vector. Include a non-targeting (scramble) shRNA control.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting HEK293T cells with the shRNA vector and packaging plasmids.
-
Transduce the parental cell line with viral supernatants for KMO shRNAs and the scramble control.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Validation of Knockdown:
-
mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure KMO mRNA levels in the knockdown and scramble control cells. Expect >70% reduction in mRNA.[18]
-
Protein Level (Essential): Perform Western blotting to confirm a significant reduction in KMO protein levels.
-
-
Phenotypic Assay - IC50 Determination:
-
Perform the cell viability assay and IC50 determination as described for the CRISPR KO experiment, comparing the scramble control line to the two KMO KD lines.
-
Data Presentation and Interpretation
The knockdown cells should exhibit a clear, measurable shift in IC50.
| Cell Line | Target | KMO Protein Level (vs. Scramble) | KMOi-88 IC50 (µM) | Fold Shift (vs. Scramble) |
| Scramble Control | N/A | 100% | 0.6 | 1x |
| KMO shRNA #1 | KMO | ~15% | 15.2 | ~25x |
| KMO shRNA #2 | KMO | ~20% | 12.8 | ~21x |
Interpretation: A significant >20-fold shift in IC50 in cells with reduced KMO protein corroborates the knockout data. The fact that two independent shRNAs produce a similar phenotype greatly reduces the likelihood of off-target effects driving the resistance.[19]
The Definitive Confirmation: The Rescue Experiment
Principle & Rationale: The rescue experiment is the ultimate proof of on-target activity.[7][8][9] By re-introducing KMO into the resistant knockout cells, we should restore their sensitivity to KMOi-88. To do this, we express a version of KMO from a cDNA that is resistant to our genetic perturbation (in the case of shRNA, by making silent mutations in the shRNA binding site).
Protocol Outline
-
Generate a KMO expression vector (cDNA-based). For shRNA rescue, this cDNA must contain silent mutations in the shRNA target sequence, making its mRNA immune to knockdown.
-
Transduce the validated KMO KO (or KD) cell line with this KMO expression vector or an empty vector control.
-
Validate KMO re-expression via Western blot.
-
Perform the IC50 determination assay on the KO cells, the KO + Empty Vector cells, and the KO + KMO Rescue cells.
Expected Outcome: The IC50 of the "rescued" cells should shift back towards the wild-type value, demonstrating that the re-introduced KMO protein has restored the drug's target.
| Cell Line | Genotype | KMOi-88 IC50 (µM) |
| Parental | WT | 0.5 |
| KMO KO | KMO -/- | >100 |
| KMO KO + Empty Vector | KMO -/- | >100 |
| KMO KO + KMO Rescue | KMO -/- ; KMO+ | 0.8 |
Complementary Biochemical Validation: Cellular Thermal Shift Assay (CETSA)
While genetic approaches are the focus, a complementary biophysical method can provide direct evidence of target engagement in the cell. CETSA measures the thermal stability of a protein in its native cellular environment.[20][21] Ligand binding typically stabilizes a protein, increasing its melting temperature.[22][23][24]
Principle: Treat intact cells with KMOi-88, heat them across a temperature gradient, lyse the cells, and separate soluble from aggregated proteins. The amount of soluble KMO remaining at each temperature is quantified by Western blot. In the presence of KMOi-88, the KMO protein should remain soluble at higher temperatures, indicating direct binding and stabilization. This provides powerful, non-genetic evidence of target engagement.
Conclusion: Building a Bulletproof Case for On-Target Activity
Relying on a single line of evidence for target validation is insufficient in modern drug discovery.[25][26] By employing a multi-faceted strategy, we can build a robust and compelling case. The definitive evidence for the on-target activity of this compound is constructed by demonstrating that:
-
CRISPR-mediated knockout of KMO confers a high degree of resistance to the compound.
-
shRNA-mediated knockdown of KMO with multiple, independent shRNAs confers significant resistance.
-
Re-expression of KMO in knockout/knockdown cells restores sensitivity to the compound.
-
(Optional but Recommended) The compound directly engages and stabilizes the KMO protein in cells, as shown by CETSA .
When the data from these orthogonal genetic and biochemical experiments converge, a researcher can confidently conclude that the biological effects of the compound are indeed mediated through its intended target, KMO. This foundational knowledge is critical before advancing a compound into more complex preclinical models and, ultimately, towards clinical development.
References
-
Kynurenine 3-monooxygenase - Wikipedia. [Link]
-
Genetic-Driven Druggable Target Identification and Validation - PMC - NIH. [Link]
-
Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]
-
CETSA. [Link]
-
Principle of the cellular thermal shift assay (CETSA). When exposed to... - ResearchGate. [Link]
-
kmo - Kynurenine 3-monooxygenase - Pseudomonas fluorescens | UniProtKB | UniProt. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. [Link]
-
KMO - Kynurenine 3-monooxygenase - Homo sapiens (Human) | UniProtKB | UniProt. [Link]
-
Target identification and validation in research - WJBPHS. [Link]
-
Chemical genetic approaches for target validation - Universiteit Leiden. [Link]
-
Main approaches to target discovery and validation - PubMed. [Link]
-
Fail Early, Fail Fast - A Phenotypic Rescue Approach - Charles River Laboratories. [Link]
-
Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics. [Link]
-
Performing target validation well | siTOOLs Biotech. [Link]
-
Precision RNAi using synthetic shRNAmir target sites - bioRxiv. [Link]
-
Target Validation with CRISPR | Biocompare.com. [Link]
-
Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - NIH. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC - NIH. [Link]
-
Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - MDPI. [Link]
-
Preclinical cancer-target validation: How not to be wrong - YouTube. [Link]
-
Preparation and Use of shRNA for Knocking Down Specific Genes. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central. [Link]
-
Target hit validation by individual confirmation. (A) Knockdown... | Download Scientific Diagram - ResearchGate. [Link]
-
Rescue Experiment to exclude the possible off-target for RNA knock down experiments? [Link]
Sources
- 1. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 2. Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Main approaches to target discovery and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 14. Stable RNAi Cell Line Development: shRNA Gene Knockdown - Altogen Labs [altogenlabs.com]
- 15. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pelagobio.com [pelagobio.com]
- 21. CETSA [cetsa.org]
- 22. researchgate.net [researchgate.net]
- 23. annualreviews.org [annualreviews.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. Chemical genetic approaches for target validation - Leiden University [universiteitleiden.nl]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment and protecting the world beyond our laboratory doors. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, grounded in established safety principles and regulatory compliance.
Hazard Identification: Understanding the Risks
Key Hazard Considerations:
-
Halogenated Organic Compound: As a dichlorinated molecule, this compound falls under the category of halogenated organic wastes.[1] These substances are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts upon improper disposal or incineration. The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds as regulated hazardous wastes.[2]
-
Quinoline Moiety: Quinoline and its derivatives are known to have biological activity and can be toxic.[3] Some quinoline compounds are irritants to the skin and eyes.[4]
-
Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties to the molecule. While not a strong acid, it can react with bases, and this reactivity must be considered during waste segregation.
Given these characteristics, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[1]
Step 1: Identify the Waste Stream
-
Solid Waste: This includes unused or expired this compound, as well as contaminated consumables such as weigh boats, filter paper, and paper towels.
-
Liquid Waste: This comprises solutions containing dissolved this compound. Note the solvent used, as this will determine the appropriate liquid waste stream.
Step 2: Select the Correct Waste Container
-
Solid Waste: Use a designated, sealable, and clearly labeled hazardous waste container for solid halogenated organic compounds.
-
Liquid Waste:
-
If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect in a container specifically designated for halogenated organic liquid waste.[1]
-
If dissolved in a non-halogenated solvent (e.g., acetone, ethanol), collect in a container for non-halogenated organic liquid waste.
-
Crucially, do not mix halogenated and non-halogenated waste streams. [5] Doing so can complicate the disposal process and significantly increase costs.[5]
-
Step 3: Labeling the Waste Container
Proper labeling is a legal requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components in the container, including solvents, with their approximate concentrations or volumes.
-
The date the waste was first added to the container.
Step 4: Storage of Waste
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, well-ventilated, and have secondary containment to capture any potential leaks.
Disposal Pathway: From the Lab to Final Treatment
The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.
Step 1: Arrange for Pickup
Follow your institution's procedures for scheduling a hazardous waste pickup. Ensure that all containers are properly labeled and sealed before the arrival of the disposal team.
Step 2: Final Disposal Method
Halogenated organic wastes are typically disposed of via high-temperature incineration in a facility specifically designed and permitted for this type of waste.[1][6] This process is necessary to ensure the complete destruction of the compound and to prevent the formation of harmful byproducts.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
For a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep up the solid material or absorb the liquid.
-
Place the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- P&S Chemicals. (n.d.). Product information, this compound ethyl ester.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- ChemicalBook. (n.d.). 25771-89-5(6,8-DICHLORO-4-HYDROXYQUINOINE-3-CARBOXYLIC ACID ETHYL ESTER) Product Description.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Alchem Pharmtech. (n.d.). CAS 144061-33-6 | 7,8-DICHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
- Synquest Labs. (n.d.). 6-Chloroquinoline-3-carboxylic acid - Safety Data Sheet.
- ChemicalBook. (2025). ETHYL 6-BROMO-8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLATE - Safety Data Sheet.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Unseen: A Guide to Safely Handling 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. With these new molecular entities comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides essential, immediate safety and logistical information for handling 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a halogenated quinoline derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar chemicals and established laboratory safety protocols to provide a conservative and comprehensive approach to its safe handling and disposal.
Understanding the Risks: A Profile of a Halogenated Quinoline
Therefore, it is imperative to handle this compound with the assumption that it is potentially hazardous upon ingestion, skin contact, eye contact, and inhalation. The following procedures are designed to minimize these risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound.[5][6][7] This ensures protection from various potential exposure routes.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Ensure gloves are rated for chemical resistance.[8] | Nitrile gloves offer good resistance to a range of chemicals.[9][10][11] However, their resistance to halogenated hydrocarbons can be limited.[9][12] Double-gloving provides an additional barrier and reduces the risk of exposure in case of a tear or degradation of the outer glove. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect the eyes from airborne powder and potential splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal. |
| Face Protection | Face shield worn over chemical splash goggles. | Recommended when handling larger quantities of the powder or when there is a significant risk of splashing, providing an extra layer of protection for the entire face.[13] |
| Body Protection | A lab coat, buttoned completely. Consider a chemically resistant apron for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To prevent inhalation of the powdered compound.[4] The use of a respirator should be in accordance with a respiratory protection program, including fit testing. |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Operational Plan:
-
Preparation and Risk Assessment:
-
Before beginning any work, review this guide and any available safety information for structurally similar compounds.
-
Conduct a thorough risk assessment for your specific experimental procedure.
-
Designate a well-ventilated chemical fume hood as the primary handling area.
-
Ensure all necessary PPE is readily available and in good condition.
-
-
Handling and Experimentation:
-
Put on all required PPE before entering the designated handling area.
-
Perform all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to contain any airborne dust.
-
Utilize tools and techniques that minimize the generation of dust. For example, use a micro-spatula and gently tap to transfer the powder rather than pouring it.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
All containers holding the compound, whether in solid or solution form, must be clearly and accurately labeled with its full name and any known or suspected hazards.
-
-
Decontamination and Disposal:
-
After completing your work, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a solvent that will dissolve the compound, followed by a thorough cleaning with soap and water.
-
All solid waste, including used gloves, weighing paper, and contaminated paper towels, should be collected in a clearly labeled, sealed waste container.
-
Liquid waste containing this compound should be disposed of as halogenated organic waste, following your institution's specific guidelines.[14] Do not mix with non-halogenated waste.
-
Remove PPE carefully to avoid contaminating your skin or clothing. The general order for removal is gloves, face shield or goggles, lab coat, and then respirator.
-
Always wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Conclusion
The safe handling of any chemical, particularly one without a comprehensive and specific safety profile, relies on a foundation of caution, preparedness, and adherence to established safety protocols. By treating this compound with the respect it deserves as a potentially hazardous compound and following the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gloves.com [gloves.com]
- 10. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 11. safetyware.com [safetyware.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
